molecular formula C10H16F3NO2 B1486208 1-Azaspiro[3.5]nonane trifluoroacetate CAS No. 2204054-48-6

1-Azaspiro[3.5]nonane trifluoroacetate

Katalognummer: B1486208
CAS-Nummer: 2204054-48-6
Molekulargewicht: 239.23 g/mol
InChI-Schlüssel: CKIITJQROWKKQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azaspiro[3.5]nonane trifluoroacetate (CAS 2204054-48-6) is a chemical reagent of interest in pharmaceutical research and development. This compound features a spirocyclic architecture, a structural motif that is increasingly valuable in modern drug design. The incorporation of spirocycles into molecular scaffolds is a recognized strategy to access new chemical space, improve physicochemical properties, and reduce conformational flexibility in the pursuit of novel bioactive compounds . The core 1-azaspiro[3.5]nonane structure serves as a versatile building block, particularly in the structure-guided design of potent inhibitors for various biological targets. Research has demonstrated that spirocyclic fragments can be leveraged to optimally exploit specific sub-sites within enzyme active sites, leading to molecules with high inhibitory potency . While this compound is a specific chemical entity, it belongs to a class of spirocyclic azetidines and piperidines that have shown applicability in high-profile research areas, including the development of direct-acting antiviral agents . Key Specifications: • CAS Number: 2204054-48-6 • Molecular Formula: C10H16F3NO2 • Molecular Weight: 239.23 g/mol • Purity: ≥98% Handling and Storage: Store at 2-8°C . Notice for Researchers: This product is intended "For Research Use Only" and is not approved for human, diagnostic, or therapeutic use. Proper safety data sheets (SDS) should be consulted before handling.

Eigenschaften

IUPAC Name

1-azaspiro[3.5]nonane;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.C2HF3O2/c1-2-4-8(5-3-1)6-7-9-8;3-2(4,5)1(6)7/h9H,1-7H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIITJQROWKKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCN2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to 1-Azaspiro[3.5]nonane Trifluoroacetate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction

In the landscape of modern medicinal chemistry, there is a persistent drive to explore novel chemical space beyond the traditional "flatland" of aromatic and heteroaromatic scaffolds.[1] Spirocyclic systems, characterized by two rings sharing a single quaternary carbon atom, have emerged as powerful design elements.[2] Their inherent three-dimensionality allows for precise vectoral projection of substituents into protein binding pockets, which can lead to significant improvements in potency, selectivity, and physicochemical properties like solubility.[3][4]

This guide focuses on 1-Azaspiro[3.5]nonane , a saturated heterocyclic scaffold featuring a cyclobutane ring fused to a piperidine ring at the C4 position. This unique architecture serves as a valuable bioisostere for piperidine and cyclohexane moieties, offering a rigidified conformation with distinct spatial arrangements.

We will examine this compound in its trifluoroacetate (TFA) salt form. The formation of a TFA salt is a ubiquitous strategy in synthetic and medicinal chemistry for several key reasons:

  • Enhanced Handling and Stability: The salt form is typically a stable, crystalline solid, which is easier to handle, weigh, and store compared to the often oily or volatile free base.

  • Improved Solubility: Trifluoroacetate salts often exhibit enhanced solubility in a range of solvents, including polar protic solvents, which can be advantageous for purification and formulation.[5]

  • Purification Aid: The formation of the salt can facilitate purification by crystallization, and it is a common counterion used in reversed-phase HPLC.

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth information on the physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications of 1-Azaspiro[3.5]nonane trifluoroacetate.

Section 2: Physicochemical Properties

The properties of 1-Azaspiro[3.5]nonane trifluoroacetate are dictated by both the spirocyclic amine core and the trifluoroacetate counterion. The trifluoroacetate anion (CF₃COO⁻) is the conjugate base of trifluoroacetic acid, a strong organic acid with a pKa of 0.23.[6] This ensures complete protonation of the secondary amine on the spirocycle under typical conditions.

PropertyData (1-Azaspiro[3.5]nonane)Data (Trifluoroacetate Salt)Rationale & Significance
Molecular Formula C₈H₁₅NC₁₀H₁₆F₃NO₂Formula reflects the combination of the free base and trifluoroacetic acid.
Molecular Weight 125.21 g/mol [7]239.23 g/mol Sum of the free base (125.21) and TFA (114.02). Crucial for stoichiometric calculations.
CAS Number 185390-38-9 (Free Base)Not assigned.The free base is the parent compound. The salt is typically generated in situ or sold under the free base CAS.
Appearance Clear Liquid (Free Base)[7]White to off-white solidSalt formation induces crystallinity, leading to a solid state which is easier to handle.
Solubility Soluble in many organic solvents.Soluble in water, methanol, DMSO. Sparingly soluble in nonpolar solvents like hexanes.The ionic nature of the salt dramatically increases polarity and aqueous solubility.
Melting Point Not availableExpected to be >100 °CIonic compounds have strong lattice energies, resulting in higher melting points than the corresponding free base.
pKa (Conjugate Acid) ~10-11 (Predicted)N/ATypical pKa for a cyclic secondary amine. The nitrogen is fully protonated by the strong acid TFA.

Section 3: Spectroscopic Analysis

Predicting the spectroscopic signature is critical for compound identification and characterization.

  • ¹H NMR: The spectrum of the trifluoroacetate salt in a solvent like D₂O or MeOD would show characteristic signals for the spirocyclic core.

    • Piperidine Ring Protons: Protons alpha to the protonated nitrogen (-CH₂-NH₂⁺-CH₂-) would be deshielded, appearing as multiplets around δ 3.0-3.5 ppm .

    • Cyclobutane Ring Protons: Protons on the cyclobutane ring would appear further upfield, likely in the range of δ 1.8-2.5 ppm .

    • NH₂⁺ Proton: A broad singlet corresponding to the two amine protons would be visible, though its chemical shift is highly dependent on solvent and concentration. It will readily exchange with D₂O.

  • ¹³C NMR:

    • Piperidine Carbons: Carbons adjacent to the nitrogen (C2, C6) would resonate around δ 45-55 ppm . The spirocyclic carbon (C4) would be a quaternary signal around δ 35-45 ppm .

    • Cyclobutane Carbons: Carbons of the cyclobutane ring would appear upfield, typically δ 20-35 ppm .

    • TFA Carbons: The trifluoroacetate counterion will show two distinct signals: a quartet for the trifluoromethyl carbon (-CF₃) around δ 116 ppm (due to ¹⁹F-¹³C coupling) and a carbonyl carbon (-COO⁻) around δ 162 ppm .[8]

  • Mass Spectrometry (ESI+):

    • The primary ion observed in positive ion mode would be the cationic free base, [M+H]⁺, with an expected m/z of 126.1283 .

  • FT-IR:

    • A strong, broad absorption band in the 2700-3000 cm⁻¹ region, characteristic of the N-H stretch in a secondary ammonium salt.

    • Strong absorptions around 1670-1700 cm⁻¹ (asymmetric COO⁻ stretch) and 1100-1200 cm⁻¹ (C-F stretches) from the trifluoroacetate counterion.

Section 4: Synthesis and Reactivity

Synthesis of the 1-Azaspiro[3.5]nonane Core

While numerous methods exist for constructing spirocycles, a common strategy involves intramolecular cyclization. A plausible, generalized route is outlined below, starting from commercially available materials. The key step is often an intramolecular reaction to form one of the rings onto a pre-existing cyclic structure.

Synthesis_Workflow cluster_0 Illustrative Synthetic Pathway start Cyclobutanone step1 Intermediate A (e.g., Wittig or Horner-Wadsworth -Emmons reaction) start->step1 Step 1 step2 Intermediate B (e.g., Michael Addition with a protected amine) step1->step2 Step 2 step3 Intermediate C (e.g., Reduction of a nitrile or nitro group) step2->step3 Step 3 step4 Intermediate D (e.g., Reductive Amination or Intramolecular Alkylation) step3->step4 Step 4 end 1-Azaspiro[3.5]nonane (Free Base) step4->end Final Cyclization/ Deprotection

Caption: Generalized synthetic workflow for the 1-Azaspiro[3.5]nonane core.

Formation of the Trifluoroacetate Salt

This is a straightforward acid-base reaction. The free base of 1-Azaspiro[3.5]nonane is dissolved in a suitable solvent (e.g., diethyl ether, dichloromethane) and treated with one equivalent of trifluoroacetic acid (TFA). The salt typically precipitates from nonpolar solvents or can be isolated by evaporation of the solvent. This method is highly efficient and quantitative.[9]

Reactivity

The chemical reactivity is centered on the secondary amine. The TFA salt itself is largely unreactive and serves as a protected form of the amine. To engage in further chemistry, the salt must first be converted to the free base.

Reactivity_Diagram cluster_reactions Typical Reactions of the Secondary Amine center 1-Azaspiro[3.5]nonane (Free Base) salt TFA Salt center->salt Add TFA alkylation N-Alkylation (R-X) center->alkylation Forms Tertiary Amine acylation N-Acylation (RCOCl) center->acylation Forms Amide reductive_amination Reductive Amination (RCHO, NaBH(OAc)₃) center->reductive_amination Forms Tertiary Amine buchwald Buchwald-Hartwig Coupling (Ar-X) center->buchwald Forms N-Aryl Amine salt->center Add Base (e.g., NaHCO₃, Et₃N)

Caption: Reactivity map for 1-Azaspiro[3.5]nonane.

Secondary amines are excellent nucleophiles and readily undergo reactions such as alkylation, acylation, and reductive amination.[10][11] This makes 1-Azaspiro[3.5]nonane a versatile building block for constructing more complex molecules.

Section 5: Applications in Drug Development

The "spirocycle surge" in drug discovery is driven by the unique advantages these scaffolds provide.[3] They are considered "Fsp³-rich" motifs, a characteristic correlated with higher clinical success rates due to improved physicochemical properties.[1][4]

  • Three-Dimensional Scaffolding: Unlike flat aromatic rings, spirocycles project substituents into three-dimensional space. This allows for more specific and potent interactions with complex protein binding sites.[2]

  • Bioisosterism: The 1-azaspiro[3.5]nonane core can act as a bioisostere for common structural motifs like piperidine or disubstituted cyclohexane. This substitution can rigidify the conformation, potentially improving binding affinity and reducing off-target effects. It can also be used to modulate properties like lipophilicity and metabolic stability.

  • Intellectual Property: The use of novel, non-planar scaffolds like 1-azaspiro[3.5]nonane allows for the exploration of new chemical space, providing a strong basis for novel intellectual property claims.[4]

  • Example Application (Analogous): Spirocyclic secondary amines have been successfully used to develop potent and selective inhibitors of soluble epoxide hydrolase (sEH) and as key components in menin-MLL interaction inhibitors for treating acute leukemias.[3][12]

Caption: Bioisosteric replacement of piperidine with a spirocyclic amine.

Section 6: Handling, Storage, and Safety

As a research chemical, 1-Azaspiro[3.5]nonane trifluoroacetate should be handled with appropriate care. The primary hazards are associated with the trifluoroacetate component, which is derived from a strong, corrosive acid.[6]

  • Handling:

    • Use in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.

    • Keep away from strong bases and oxidizing agents.

  • Toxicity:

    • The specific toxicological properties have not been fully investigated. It should be treated as a potentially hazardous substance. The N-nitrosamines that can be formed from secondary amines are known carcinogens, so reaction with nitrous acid should be avoided.[13]

Section 7: Experimental Protocols

Protocol 1: Conversion of 1-Azaspiro[3.5]nonane Trifluoroacetate to the Free Base

Causality: This protocol is necessary to liberate the nucleophilic free amine from its unreactive salt form, enabling its use in subsequent synthetic steps. A mild aqueous base is used to neutralize the TFA and the resulting free amine is extracted into an organic solvent.

  • Dissolution: Dissolve 1-Azaspiro[3.5]nonane trifluoroacetate (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of salt).

  • Neutralization: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x volume of DCM). Self-Validation: Effervescence (release of CO₂) may be observed, indicating neutralization of the acid. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).

  • Extraction: Separate the layers. Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the free amine, which is expected to be a clear oil.[14]

Protocol 2: Example N-Acylation with Benzoyl Chloride

Causality: This protocol demonstrates the fundamental reactivity of the free amine as a nucleophile. A base (tertiary amine) is included to act as a scavenger for the HCl byproduct, preventing the formation of the unreactive hydrochloride salt of the starting material.

  • Setup: To a solution of 1-Azaspiro[3.5]nonane free base (1.0 eq) in anhydrous DCM (10 mL/mmol) under an inert atmosphere (N₂ or Argon), add a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Addition: Cool the mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzoyl-1-azaspiro[3.5]nonane.

Section 8: References

  • The Spirocycle Surge in Drug Discovery. (2025). Drug Hunter. Retrieved from [Link]
  • Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. Retrieved from [Link]
  • Darsaraee, M., Carrel, A., Flores, A., & Reymond, J. L. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 104(1), e2000203. Retrieved from [Link]
  • Stepan, A. F., et al. (2012). Synthetic Routes to Approved Drugs Containing a Spirocycle. Beilstein Journal of Organic Chemistry, 8, 1253–1265. Retrieved from [Link]
  • 7-Oxa-1-azaspiro[3.5]nonane. PubChem. Retrieved from [Link]
  • Reaction of Amines with Nitrous Acid. Michigan State University Chemistry. Retrieved from [Link]
  • Vaskura, M., et al. (2006). An efficient route from trifluoroacetates to water soluble free amines using Diaion HP-20. Tetrahedron Letters, 47(7), 1105-1107. Retrieved from [Link]
  • Reactions of Amines. Chemistry LibreTexts. Retrieved from [Link]/24%3A_Amines_and_Heterocycles/24.07%3A_Reactions_of_Amines)
  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents. Retrieved from
  • General Information for Synthesis. The Royal Society of Chemistry. Retrieved from [Link]
  • Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. (2022). HETEROCYCLES, 105(1), 486-493. Retrieved from [Link]
  • Trifluoroacetic acid. Sciencemadness Wiki. Retrieved from [Link]
  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents. Retrieved from
  • Application of Secondary Amines in the Synthesis of Some New Spiro Heterocyclic Compounds. ResearchGate. Retrieved from [Link]
  • Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
  • Jones, P. D., et al. (2009). Discovery of spirocyclic secondary amine-derived tertiary ureas as highly potent, selective and bioavailable soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(13), 3462-3466. Retrieved from [Link]
  • Trifluoroacetylation for amines. Google Patents. Retrieved from
  • 1-oxa-6-azaspiro[3.5]nonane. PubChem. Retrieved from [Link]
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

Sources

Navigating the Therapeutic Potential of 1-Azaspiro[3.5]nonane Trifluoroacetate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutic agents with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space of aromatic and heteroaromatic rings. This exploration has led to a burgeoning interest in three-dimensional molecular architectures, with spirocyclic scaffolds emerging as a particularly promising class of compounds. Their inherent rigidity and unique spatial arrangement of functional groups offer a compelling strategy to improve pharmacological properties such as potency, selectivity, and metabolic stability.[1][2] Among these, the 1-azaspiro[3.5]nonane framework has garnered significant attention as a versatile building block in the design of innovative drug candidates. This technical guide provides an in-depth exploration of 1-Azaspiro[3.5]nonane trifluoroacetate, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, properties, and applications.

Part 1: Core Compound Identification and Physicochemical Properties

CAS Number Lookup: 1-Azaspiro[3.5]nonane and its Trifluoroacetate Salt

A precise Chemical Abstracts Service (CAS) number is fundamental for the unambiguous identification of a chemical substance. For the parent compound, 1-Azaspiro[3.5]nonane , the CAS number is a critical piece of data for procurement and regulatory purposes. While a dedicated CAS number for 1-Azaspiro[3.5]nonane trifluoroacetate is not consistently reported in major chemical databases, this is a common scenario for salt forms of parent compounds. The trifluoroacetate salt is typically prepared in the final stages of a synthesis or for purification and is often characterized by referencing the parent amine. Researchers should primarily use the CAS number of the free base for sourcing and then specify the desired salt form. For related structures, various CAS numbers are available, such as 1-Oxa-7-azaspiro[3.5]nonane (CAS 38674-21-4) and 7-Oxa-1-azaspiro[3.5]nonane (CAS 106404-52-8), highlighting the diversity of this compound class.[3][4]

Physicochemical Properties of 1-Azaspiro[3.5]nonane

The physicochemical properties of the 1-azaspiro[3.5]nonane core are crucial for predicting its behavior in biological systems and for designing effective drug delivery strategies. The trifluoroacetate counterion will significantly impact properties like solubility and crystallinity.

PropertyValue (Predicted/Reported for Parent)Significance in Drug Development
Molecular Formula C8H15NFoundation for molecular weight and elemental analysis.
Molecular Weight 125.21 g/mol Influences diffusion rates and membrane permeability.
Boiling Point ~180-190 °C (Predicted)Relevant for purification and handling of the free base.
LogP ~1.5-2.0 (Predicted)A key indicator of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties.
pKa ~10-11 (Predicted for the conjugate acid)Determines the ionization state at physiological pH, impacting receptor binding and solubility.
Topological Polar Surface Area (TPSA) 12.03 ŲInfluences membrane permeability and oral bioavailability.

Part 2: Synthesis and Methodologies

The synthesis of the 1-azaspiro[3.5]nonane scaffold is a key step in accessing its derivatives for drug discovery programs. Several synthetic strategies have been developed, often involving multi-step sequences.

General Synthetic Approach

A common and effective method for the synthesis of 1-azaspiro[3.5]nonane involves the construction of the spirocyclic core through intramolecular cyclization reactions. One plausible retro-synthetic analysis is depicted below.

G A 1-Azaspiro[3.5]nonane B N-Protected 1-Azaspiro[3.5]nonane A->B Deprotection C Spirocyclic Ketone Intermediate B->C Reductive Amination or similar D Cyclobutane Carboxylic Acid Derivative C->D Intramolecular Friedel-Crafts or similar E Piperidine Derivative C->E Starting Material D->E Coupling

Caption: Retrosynthetic analysis of 1-Azaspiro[3.5]nonane.

Exemplary Experimental Protocol: Synthesis of 1-Azaspiro[3.5]nonane

The following is a generalized, multi-step protocol for the synthesis of the 1-azaspiro[3.5]nonane core, which can be adapted based on available starting materials and desired scale.

Step 1: Synthesis of a Suitable Piperidine Precursor

  • Start with a commercially available, appropriately substituted piperidine derivative, for example, a 4-piperidone derivative.

  • Protect the nitrogen atom using a suitable protecting group, such as a benzyl (Bn) or tert-butoxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.

Step 2: Introduction of the Cyclobutane Moiety

  • React the protected piperidone with a suitable cyclobutane-containing nucleophile, such as a Grignard reagent derived from a bromocyclobutane, to form a tertiary alcohol.

  • Alternatively, a Wittig-type reaction can be employed to introduce a cyclobutylidene moiety, which can then be further functionalized.

Step 3: Ring-Closing Reaction

  • If the previous step resulted in an intermediate with a suitable leaving group on the cyclobutane ring and a nucleophilic nitrogen on the piperidine (after deprotection), an intramolecular nucleophilic substitution can be performed to form the spirocyclic core.

  • Acid-catalyzed cyclization of the tertiary alcohol formed in a Grignard reaction can also lead to the formation of the spirocycle.

Step 4: Deprotection and Salt Formation

  • Remove the nitrogen protecting group under appropriate conditions (e.g., hydrogenolysis for a benzyl group, or acid treatment for a Boc group).

  • The resulting free base, 1-azaspiro[3.5]nonane, can be purified by distillation or chromatography.

  • To prepare the trifluoroacetate salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or dichloromethane) and add one equivalent of trifluoroacetic acid. The salt will typically precipitate out of the solution and can be collected by filtration and dried.

Part 3: Applications in Drug Discovery

The unique three-dimensional structure of the 1-azaspiro[3.5]nonane scaffold makes it an attractive building block for the development of novel therapeutics across various disease areas.

Role as a Privileged Scaffold

Spirocyclic systems, including 1-azaspiro[3.5]nonane, are considered "privileged scaffolds" in medicinal chemistry. This is due to their ability to present substituents in well-defined spatial orientations, leading to high-affinity and selective interactions with biological targets. The rigid nature of the spirocyclic core reduces the entropic penalty upon binding to a receptor, which can contribute to enhanced potency.[2]

Therapeutic Targets and Biological Activities

Derivatives of azaspirocycles have shown activity against a wide range of biological targets. While specific data for 1-azaspiro[3.5]nonane derivatives may be proprietary or in early stages of development, the broader class of azaspirocycles has been successfully employed in the design of:

  • G Protein-Coupled Receptor (GPCR) Modulators: The rigid framework can mimic the conformation of endogenous ligands, leading to potent and selective agonists or antagonists. For instance, 7-azaspiro[3.5]nonane derivatives have been explored as GPR119 agonists for the treatment of type 2 diabetes.[1]

  • Ion Channel Blockers: The defined spatial arrangement of functional groups can effectively block the pores of ion channels.

  • Enzyme Inhibitors: The scaffold can serve as a rigid core to position functional groups that interact with the active site of an enzyme.

G cluster_0 1-Azaspiro[3.5]nonane Derivative cluster_1 Biological Target Drug 1-Azaspiro[3.5]nonane Core R1 R2 Receptor Binding Pocket Hydrophobic Pocket H-bond Donor/Acceptor Drug:f1->Receptor:p1 van der Waals Drug:f2->Receptor:p2 Hydrogen Bond

Caption: Interaction of a 1-Azaspiro[3.5]nonane derivative with a biological target.

Part 4: Future Perspectives and Conclusion

The 1-azaspiro[3.5]nonane scaffold represents a valuable addition to the medicinal chemist's toolbox. Its inherent three-dimensionality and synthetic accessibility make it an attractive starting point for the design of next-generation therapeutics. The trifluoroacetate salt form offers advantages in terms of handling, solubility, and crystallinity, facilitating its use in drug development. As the demand for novel chemical matter with improved pharmacological properties continues to grow, we can expect to see an increasing number of drug candidates and approved drugs incorporating this and other spirocyclic frameworks. The exploration of diverse substitution patterns on the 1-azaspiro[3.5]nonane core will undoubtedly unlock new therapeutic opportunities across a wide range of diseases.

References

  • BLDpharm. (n.d.). 1820674-55-2|1,7-Diazaspiro[3.5]nonane, bis(trifluoroacetic acid).
  • ChemicalBook. (n.d.). 1-Azaspiro[3.5]nonane, 7-(trifluoromethyl)-, cis- CAS.
  • Benchchem. (n.d.). Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry.
  • BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Fluorochem. (n.d.). 1-Oxa-7-azaspiro[3.5]nonane.
  • PubChem. (n.d.). 7-Oxa-1-azaspiro[3.5]nonane.
  • Sigma-Aldrich. (n.d.). 1-Oxa-7-azaspiro[3.5]nonane | 38674-21-4.

Sources

An In-depth Technical Guide to the Molecular Structure of 1-Azaspiro[3.5]nonane Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of 1-Azaspiro[3.5]nonane trifluoroacetate, a compound of increasing interest within medicinal chemistry and drug development. We will delve into the nuanced structural features of the 1-azaspiro[3.5]nonane cation, the significant role of the trifluoroacetate counterion, and the advanced analytical techniques essential for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, properties, and applications of this unique azaspirocyclic scaffold.

Introduction: The Rise of Three-Dimensional Scaffolds in Drug Discovery

For decades, medicinal chemistry has been dominated by "flat," aromatic, sp²-rich molecules. However, the pursuit of novel chemical entities with improved therapeutic profiles has driven a paradigm shift towards three-dimensional (3D) scaffolds.[1] Azaspirocycles, bicyclic compounds featuring two rings joined by a single nitrogen-containing spiro center, are at the forefront of this evolution.[1][2]

Their inherent structural rigidity and defined three-dimensional geometry allow for a more precise presentation of chemical substituents in space. This facilitates optimal interactions with the complex topographies of biological targets like enzymes and receptors.[1] A key advantage of incorporating azaspirocyclic scaffolds is the increase in the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ value is frequently correlated with improved clinical success, leading to enhanced solubility, better metabolic stability, and reduced off-target toxicity.[1][3]

The 1-azaspiro[3.5]nonane framework, consisting of a four-membered azetidine ring fused with a six-membered cyclohexane ring, is a particularly valuable building block in this class. This guide focuses on its trifluoroacetate salt, a common and useful form for both synthesis and early-stage drug development.

Molecular Structure and Physicochemical Properties

The 1-Azaspiro[3.5]nonane Cation

The core of the molecule is the 1-azaspiro[3.5]nonane cation. Its structure is defined by the spirocyclic fusion of an azetidine and a cyclohexane ring, sharing the nitrogen atom as the spiro center. This arrangement imparts significant conformational rigidity, unlike more flexible acyclic or monocyclic amines. The cyclohexane ring typically adopts a stable chair conformation to minimize steric strain, while the azetidine ring is puckered. This fixed spatial arrangement is critical for its function in drug design, as it can lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity for its target.[3]

The Trifluoroacetate (TFA) Anion: More Than a Counterion

1-Azaspiro[3.5]nonane is a basic amine and is typically handled as a salt to improve its stability and handling properties. The trifluoroacetate (CF₃COO⁻) salt is common, primarily due to the widespread use of trifluoroacetic acid (TFA) in synthetic chemistry, particularly during the cleavage and purification steps of peptide and small molecule synthesis.[4][5]

The TFA anion is the conjugate base of trifluoroacetic acid, a strong organic acid with a pKa of 0.23.[6] Its strong electron-withdrawing trifluoromethyl group makes it a stable, non-coordinating anion. The formation of a TFA salt can significantly impact the physicochemical properties of the parent amine, often enhancing its solubility in organic solvents used for reactions and purification. While TFA salts are prevalent in research settings, their potential for toxicity is a consideration for later-stage drug development, where a salt exchange to a more biocompatible form like acetate or hydrochloride may be necessary.[4][7][8]

Physicochemical Data Summary

The following table summarizes key computed and experimental properties for the 1-azaspiro[3.5]nonane core and related structures.

PropertyValueSource
Molecular Formula (Base) C₈H₁₅N-
Molecular Weight (Base) 125.21 g/mol -
Molecular Formula (TFA Salt) C₁₀H₁₆F₃NO₂-
Molecular Weight (TFA Salt) 240.23 g/mol -
Topological Polar Surface Area (TPSA) 12.03 Ų (for base)ChemScene[9]
XLogP3 (Predicted) 1.8 (for base)PubChem
Hydrogen Bond Donor Count 1 (for protonated base)PubChem
Hydrogen Bond Acceptor Count 1 (for base)PubChem

Spectroscopic and Analytical Characterization

Precise characterization is paramount to confirm the structure and purity of 1-Azaspiro[3.5]nonane trifluoroacetate. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the azetidine and cyclohexane rings. The signals for the protons adjacent to the nitrogen atom will be shifted downfield due to the electron-withdrawing effect of the protonated nitrogen. The complexity of the spectrum in the aliphatic region will reflect the rigid chair conformation of the cyclohexane ring, leading to distinct signals for axial and equatorial protons.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the carbon atoms of the 1-azaspiro[3.5]nonane core. The spiro carbon atom, being a quaternary center bonded to nitrogen, will have a characteristic chemical shift.

  • ¹⁹F NMR: A single, sharp signal will be observed in the fluorine NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoroacetate anion. This is a definitive indicator of the presence of the TFA counterion.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the 1-azaspiro[3.5]nonane cation. Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 126.13.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit key absorbances that confirm the structure. A broad absorption in the range of 2700-3000 cm⁻¹ is characteristic of the N-H stretch of the secondary ammonium salt. Strong absorbances corresponding to the C=O stretch of the carboxylate group of the TFA anion will be visible around 1670-1700 cm⁻¹.

Synthesis and Derivatization

The synthesis of azaspirocycles can be achieved through various chemical transformations, with the choice of route depending on the desired complexity and stereochemistry.[10]

General Synthetic Strategy

A common approach to constructing the 1-azaspiro[3.5]nonane scaffold involves multi-step sequences. One plausible route begins with a suitable cyclobutane derivative that is elaborated to form the azetidine ring, followed by the construction of the cyclohexane ring. Another approach could involve an intramolecular cyclization of a functionalized cyclohexylamine derivative.

The final step in preparing the trifluoroacetate salt is a simple acid-base reaction. The free base of 1-Azaspiro[3.5]nonane is dissolved in a suitable solvent, such as diethyl ether or dichloromethane, and treated with an equimolar amount of trifluoroacetic acid. The salt typically precipitates from the solution or is isolated after removal of the solvent.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of 1-Azaspiro[3.5]nonane trifluoroacetate.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Isolation cluster_characterization Characterization Phase Start Starting Materials Step1 Multistep Synthesis of 1-Azaspiro[3.5]nonane Free Base Start->Step1 Step2 Salt Formation with TFA Step1->Step2 Purify Purification (e.g., Recrystallization) Step2->Purify Isolate Isolation & Drying Purify->Isolate NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Isolate->NMR MS Mass Spectrometry Isolate->MS IR IR Spectroscopy Isolate->IR Final Pure 1-Azaspiro[3.5]nonane Trifluoroacetate NMR->Final MS->Final IR->Final

Caption: Generalized workflow for the synthesis and characterization of 1-Azaspiro[3.5]nonane trifluoroacetate.

Applications in Drug Development

The rigid, 3D nature of the 1-azaspiro[3.5]nonane scaffold makes it an attractive bioisostere for more common, flexible, or planar ring systems like piperidine or cyclohexane.[11] By replacing these groups with a spirocyclic moiety, medicinal chemists can improve a compound's physicochemical properties and fine-tune its orientation within a biological target's binding site.[3] This can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.[3][12]

Azaspirocyclic motifs are found in a growing number of therapeutic agents and clinical candidates targeting a diverse range of diseases, including use as kinase inhibitors and central nervous system (CNS) active agents.[1] The incorporation of such scaffolds can enhance properties crucial for drug efficacy, such as solubility and metabolic stability.[11]

Experimental Protocols

Protocol: Salt Formation

Objective: To convert 1-Azaspiro[3.5]nonane free base to its trifluoroacetate salt.

Materials:

  • 1-Azaspiro[3.5]nonane (1.0 mmol, 125 mg)

  • Trifluoroacetic acid (TFA) (1.0 mmol, 74 µL)

  • Anhydrous diethyl ether (10 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 1-Azaspiro[3.5]nonane in anhydrous diethyl ether (10 mL) in a clean, dry flask.

  • Cool the solution in an ice bath with gentle stirring.

  • Slowly add trifluoroacetic acid (1.0 equivalent) dropwise to the stirred solution.

  • A white precipitate will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes.

  • Isolate the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any excess acid.

  • Dry the resulting white solid under high vacuum to yield 1-Azaspiro[3.5]nonane trifluoroacetate.

Validation: The identity and purity of the product should be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.

Protocol: ¹H NMR Sample Preparation and Analysis

Objective: To obtain a high-quality ¹H NMR spectrum for structural confirmation.

Materials:

  • 1-Azaspiro[3.5]nonane trifluoroacetate (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD) (approx. 0.7 mL)

  • NMR tube

  • Vortex mixer

Procedure:

  • Accurately weigh 5-10 mg of the salt into a clean, small vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (CD₃OD is often preferred for salts to ensure complete dissolution).

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Process the spectrum, referencing it to the residual solvent peak.

  • Integrate the signals and analyze the chemical shifts and coupling constants to confirm the structure.

Conclusion

1-Azaspiro[3.5]nonane trifluoroacetate is more than just a simple chemical building block; it is a sophisticated scaffold that offers medicinal chemists a powerful tool to escape the "flatland" of traditional drug design. Its rigid, three-dimensional structure provides a unique platform for developing next-generation therapeutics with enhanced potency, selectivity, and improved drug-like properties. A thorough understanding of its molecular structure, characterization, and synthesis, as detailed in this guide, is essential for leveraging its full potential in modern drug discovery campaigns.

References

  • The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. (2025). Benchchem.
  • Azaspirocycles: From Structural Novelty to Medicinal Chemistry Workhorse. (2026). AiFChem.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025).
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online.
  • Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis. Peptide Synthesis Blog.
  • Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. (2025). Faraday Discussions (RSC Publishing). DOI:10.1039/D4FD00194J.
  • Which salt form should I choose for my peptide?. AmbioPharm.
  • One-pot synthesis of 1-azaspiro frameworks initiated by photooxidation of simple furans.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
  • Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. (2025). PubMed.
  • A Comparative Guide to the Synthesis of Azaspirocycles. Benchchem.
  • SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL.
  • 7-Oxa-1-azaspiro[3.5]nonan-2-one. ChemScene.

Sources

A Technical Guide to the Spectral Analysis of 1-Azaspiro[3.5]nonane Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for 1-azaspiro[3.5]nonane trifluoroacetate, a compound of interest for researchers, scientists, and drug development professionals. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics, underpinned by field-proven insights and authoritative references.

Introduction to 1-Azaspiro[3.5]nonane Trifluoroacetate

1-Azaspiro[3.5]nonane and its derivatives are key building blocks in medicinal chemistry due to their unique three-dimensional structures which can impart desirable physicochemical properties to drug candidates. The trifluoroacetate salt form is common for amines, often resulting from purification processes involving trifluoroacetic acid (TFA). A thorough understanding of the spectral properties of this salt is paramount for its unambiguous identification, purity assessment, and structural elucidation.

This guide will delve into the predicted and observed spectral data, explaining the underlying principles and experimental considerations necessary for accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-azaspiro[3.5]nonane trifluoroacetate, both proton (¹H) and carbon-¹³ (¹³C) NMR are invaluable. Furthermore, fluorine-¹⁹ (¹⁹F) NMR provides a direct method for observing the trifluoroacetate counterion.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-azaspiro[3.5]nonane trifluoroacetate is characterized by signals corresponding to the protons of the azetidine and cyclohexane rings. Due to the protonation of the nitrogen atom by trifluoroacetic acid, the adjacent protons will be deshielded and will likely exhibit broader signals due to coupling with the quadrupolar ¹⁴N nucleus and chemical exchange with the acidic N-H proton.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5 - 3.8m4HH-2, H-8
~2.0 - 2.2m4HH-4, H-6
~1.6 - 1.8m6HH-3, H-5, H-7
~9.0 - 11.0br s2HN⁺-H₂

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

The broad singlet for the N⁺-H₂ protons is a key indicator of the ammonium salt. The exact chemical shift of this peak is highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the eight unique carbon atoms of the 1-azaspiro[3.5]nonane cation and two signals for the trifluoroacetate anion. The carbons adjacent to the positively charged nitrogen will be shifted downfield compared to the free amine.

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ) ppmAssignment
~55 - 60C-2, C-8
~45 - 50C-5 (Spiro)
~30 - 35C-4, C-6
~20 - 25C-3, C-7
~158 - 162 (q, ²JCF ≈ 35-40 Hz)CF₃C OO⁻
~115 - 120 (q, ¹JCF ≈ 290 Hz)C F₃COO⁻

The trifluoroacetate anion exhibits characteristic quartets due to coupling with the three fluorine atoms. The carbonyl carbon appears as a quartet with a smaller coupling constant, while the trifluoromethyl carbon shows a larger one-bond coupling constant.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoroacetate anion.

Predicted ¹⁹F NMR Spectral Data:

Chemical Shift (δ) ppmAssignment
~ -75 to -77F ₃CCOO⁻

The chemical shift of the trifluoroacetate anion is relatively insensitive to the cation but can be influenced by the solvent.

Experimental Protocol for NMR Spectroscopy

The acquisition of high-quality NMR spectra for amine trifluoroacetate salts requires careful consideration of the solvent. In solvents like CDCl₃ or DMSO-d₆, proton exchange can lead to significant peak broadening, making interpretation difficult. The use of deuterated methanol (CD₃OD) is often recommended to overcome this issue by promoting rapid exchange of the acidic N-H protons with deuterium, resulting in sharper signals for the carbon framework.[1]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-azaspiro[3.5]nonane trifluoroacetate in 0.6 mL of CD₃OD.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The N-H protons will likely be exchanged with deuterium and may not be observed.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An extended acquisition time may be necessary to observe the quaternary spiro carbon and the trifluoroacetate carbons.

  • ¹⁹F NMR Acquisition: Acquire a standard ¹⁹F NMR spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

Mass Spectrometry (MS)

Mass spectrometry of ammonium salts can be challenging due to their low volatility and thermal lability.[2] Electrospray ionization (ESI) is the preferred method for analyzing such compounds.

ESI-MS Analysis

In positive ion mode ESI-MS, the primary ion observed will be the 1-azaspiro[3.5]nonane cation ([M+H]⁺) at a mass-to-charge ratio (m/z) corresponding to the protonated free base.

Predicted Mass Spectral Data:

m/zIon
126.13[C₈H₁₆N]⁺

In negative ion mode, the trifluoroacetate anion will be observed.

m/zIon
113.00[CF₃COO]⁻

Fragmentation of the 1-azaspiro[3.5]nonane cation may occur in the mass spectrometer, leading to characteristic daughter ions. Common fragmentation pathways for cyclic amines involve ring opening and loss of small neutral molecules.

Experimental Protocol for ESI-MS

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of 1-azaspiro[3.5]nonane trifluoroacetate (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Positive Ion Mode: Acquire the mass spectrum in positive ion mode to observe the cation.

  • Negative Ion Mode: Acquire the mass spectrum in negative ion mode to observe the anion.

  • Tandem MS (MS/MS): To confirm the structure, perform a tandem MS experiment by isolating the parent ion (m/z 126.13) and inducing fragmentation to observe the characteristic daughter ions.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 1-azaspiro[3.5]nonane trifluoroacetate will exhibit characteristic absorption bands for the ammonium group, the aliphatic C-H bonds, and the trifluoroacetate anion.

Key IR Absorption Bands

The formation of the ammonium salt results in the appearance of N⁺-H stretching and bending vibrations, which are typically broad and strong.[3][4][5] The trifluoroacetate anion has very strong and characteristic absorption bands.[6][7]

Predicted IR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800Strong, BroadN⁺-H Stretching
2950-2850Medium-StrongC-H Stretching (Aliphatic)
~1680StrongC=O Stretching (Asymmetric, CF₃COO⁻)
~1600Medium, BroadN⁺-H Bending
~1430StrongC=O Stretching (Symmetric, CF₃COO⁻)
1250-1100Very StrongC-F Stretching (CF₃COO⁻)

The presence of the strong and broad N⁺-H stretching absorption and the very strong C-F stretching bands are key diagnostic features in the IR spectrum of this compound.

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the solid sample with dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

Visualization of Key Data and Workflows

To aid in the understanding of the spectral analysis of 1-azaspiro[3.5]nonane trifluoroacetate, the following diagrams illustrate the molecular structure and a general workflow for its characterization.

Caption: Molecular structure of 1-azaspiro[3.5]nonane trifluoroacetate.

cluster_workflow Spectral Analysis Workflow Sample 1-Azaspiro[3.5]nonane Trifluoroacetate Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (ATR or KBr) Sample->IR Data_Analysis Data Interpretation and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: General workflow for the spectral characterization of the target compound.

Conclusion

The spectral analysis of 1-azaspiro[3.5]nonane trifluoroacetate requires a multi-technique approach, integrating data from NMR, MS, and IR spectroscopy. The presence of the trifluoroacetate counterion introduces specific spectral features that are diagnostic for the salt form of the amine. Careful experimental design, particularly in the choice of NMR solvent, is crucial for obtaining high-quality, interpretable data. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize this and similar compounds in their drug discovery and development endeavors.

References

  • London, R. E., & Gabel, S. A. (1989). Determination of membrane potential and cell volume by 19F NMR using trifluoroacetate and trifluoroacetamide probes. Biochemistry, 28(6), 2378–2382. [Link]

  • Wagner, E. L., & Hornig, D. F. (1950). The Infrared Absorption and Reflection Spectra of the Ammonium Halides. Journal of the Optical Society of America, 40(7), 438-445. [Link]

  • Fekete, A., et al. (2019). Ammonium Salts as a Source of Small Molecules Observed with High-Resolution Electron-Impact Ionization Mass Spectrometry. The Journal of Physical Chemistry A, 123(26), 5564–5573. [Link]

  • Dows, D. A., & Hornig, D. F. (1970). Infrared Investigation of Structural and Ordering Changes in Ammonium Chloride and Bromide. The Journal of Chemical Physics, 53(1), 228-237. [Link]

  • Schiffer, J., & Hornig, D. F. (1967). The Fundamental Infrared Spectrum of the Ammonium Ion in Aqueous Solutions. Spectroscopy Letters, 5(8), 329-335. [Link]

  • SpectraBase. (n.d.). Trifluoroacetic acid. [Link]

  • Pasilis, S. P., et al. (2025). Exploring ammonium salt doping to enhance ion abundance for quantitative mass spectrometry imaging. Analytical and Bioanalytical Chemistry. [Link]

  • La Francesca, E., et al. (2021). Near Infrared Ammonium Salts reflectance spectra in controlled P-T conditions. EPSC Abstracts, 15, EPSC2021-25. [Link]

  • De Angelis, S., et al. (2020). Reflectance Spectroscopy of Ammonium Salts: Implications for Planetary Surface Composition. Minerals, 10(10), 882. [Link]

  • Smith, T. J., & Dolbier, W. R. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Beilstein Journal of Organic Chemistry, 14, 2688–2701. [Link]

  • Mabury, S. A., et al. (2000). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry, 72(4), 813–820. [Link]

  • Scott, D. A., et al. (2000). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry, 72(4), 813-820. [Link]

  • ResearchGate. (2025). 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride. [Link]

  • Longdom Publishing. (2024). The Formation Mechanisms and Analytical Utility of [M+2NH4]+Ions in LC-MS. Journal of Analytical & Bioanalytical Techniques, 15(1), 1000566. [Link]

  • PubChem. (n.d.). Trifluoroacetic acid. [Link]

  • Zirbes, M., et al. (2020). The crystal structure of the ammonium salt of 2-aminomalonic acid. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1776–1780. [Link]

  • U.S. Department of Energy. (1996). Nuclear Magnetic Resonance Measurement of the Diffusion of Ammonium Ions in Aqueous Solutions. [Link]

  • Witanowski, M., & Januszewski, H. (1967). 14N nuclear magnetic resonance: amines and ammonium ions. Canadian Journal of Chemistry, 45(11), 1321-1324. [Link]

  • PubChem. (n.d.). Trifluoroacetate. [Link]

  • ResearchGate. (2025). Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution. [Link]

  • NIST. (n.d.). Methyl trifluoroacetate. [Link]

  • Ma, Y., et al. (2024). On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR. Magnetic Resonance in Chemistry. [Link]

  • Zirbes, M., et al. (2020). The crystal structure of the ammonium salt of 2-amino­malonic acid. IUCrData, 5(11). [Link]

  • Xu, L., et al. (2022). Chemical ionization mass spectrometry utilizing ammonium ions (NH4+ CIMS) for measurements of organic compounds in the atmosphere. Atmospheric Measurement Techniques, 15(24), 7353-7373. [Link]

  • Al-Salami, H., et al. (2023). Detection and Quantification of Ammonia as the Ammonium Cation in Human Saliva by 1H NMR: A Promising Probe for Health Status Monitoring, with Special Reference to Cancer. Molecules, 28(13), 5035. [Link]

  • Rilas Technologies. (2024). Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. [Link]

  • NIST. (n.d.). Trifluoroacetic acid. [Link]

  • Morii, H., & Iwashita, T. (2011). Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution. Analytical Biochemistry, 410(1), 1-7. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0277640). [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • PubChemLite. (n.d.). 1-oxa-6-azaspiro[3.5]nonane (C7H13NO). [Link]

  • PubChem. (n.d.). 7-Oxa-1-azaspiro[3.5]nonane. [Link]

  • Nanalysis. (2025). Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid. [Link]

  • University of Ottawa NMR Facility Blog. (2012). Isotope Effects and the 19F - 13C HMQC Spectrum of Trifluoroacetic Acid. [Link]

  • NIST. (n.d.). Methyl trifluoroacetate. [Link]

  • CONICET. (2024). Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT. [Link]

  • Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • PubChem. (n.d.). 1-Oxa-6-azaspiro[3.5]nonane. [Link]

Sources

The Physicochemical Matrix of Azaspirocyclic Scaffolds: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from planar, aromatic-dominated chemical space to three-dimensional (


-rich) architectures represents a fundamental shift in modern drug discovery.[1] Azaspirocyclic compounds—specifically azaspiro[3.3]heptanes, azaspiro[4.4]nonanes, and their hetero-analogs—serve as critical tools in this transition. Unlike simple bioisosteric replacements that often result in "molecular obesity" (increased MW and Lipophilicity), azaspirocycles offer a unique physicochemical paradox: they frequently lower lipophilicity (LogD)  and increase metabolic stability  despite the addition of carbon atoms.

This guide analyzes the physicochemical properties of azaspirocyclic amines, providing mechanistic insights into their behavior in solution, their structural vectors, and the experimental protocols required to accurately profile them.

Part 1: The Structural Paradigm & Vector Analysis

The "Escape from Flatland"

Traditional medicinal chemistry often relies on planar rings (phenyl, pyridine, piperazine in chair conformation). Azaspirocycles introduce a quaternary center that forces a perpendicular orientation of the two rings. This creates a high-dimensionality scaffold with distinct exit vectors.

  • Vector Orthogonality: In a 2-azaspiro[3.3]heptane, substituents on the opposing rings are oriented 90° relative to each other. This allows for the exploration of chemical space inaccessible to fused or linked bicyclic systems.

  • 
     Correlation:  Increasing the fraction of 
    
    
    
    hybridized carbons correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding (often driven by
    
    
    -
    
    
    stacking of flat aromatics).
Visualization: The Spiro-Vector Shift

The following diagram illustrates the structural divergence between a standard piperidine linker and a spirocyclic scaffold.

SpiroVectors cluster_0 Traditional Linker (Piperidine) cluster_1 Spirocyclic Scaffold (Azaspiro[3.3]heptane) cluster_2 Physicochemical Outcome Flat Planar/Chair Conformation (2D Dominant) Vector1 Linear/Equatorial Vectors Flat->Vector1 Prop1 Disrupted Crystal Lattice (High Solubility) Vector1->Prop1 Low Impact Spiro Quaternary Center (3D Rigidification) Vector2 Orthogonal Vectors (90° Twist) Spiro->Vector2 Vector2->Prop1 High Impact Prop2 Reduced Lipophilicity (Lower LogD) Vector2->Prop2 Spiro Paradox

Figure 1: Structural comparison showing how the quaternary spiro-center enforces orthogonality, disrupting crystal packing and altering property vectors.

Part 2: Physicochemical Profiling

The Lipophilicity Paradox (LogD vs. LogP)

A counterintuitive phenomenon observed with azaspiro[3.3]heptanes is that replacing a piperidine or morpholine ring with a spirocyclic analog often lowers LogD


 , despite the net addition of a carbon atom (or maintenance of carbon count).
  • Mechanism: This is primarily driven by basicity modulation . The strain in the four-membered azetidine rings of an azaspiro[3.3]heptane often alters the pKa of the nitrogen. If the pKa increases relative to the piperidine parent, the fraction of ionized species at physiological pH (7.4) increases.[2][3]

  • Equation:

    
     (for bases).
    
    • A higher pKa means the

      
       term is larger, significantly reducing LogD.
      
Basicity (pKa) Tuning

The pKa of the nitrogen in azaspirocycles is sensitive to the ring size and the nature of the spiro-fusion.

  • 2-azaspiro[3.3]heptane: The nitrogen is housed in a strained azetidine ring. While azetidine (pKa ~11.3) is highly basic, the steric bulk and solvation effects of the spiro-system can modulate this.

  • Comparison:

    • Piperidine pKa: ~11.2

    • Morpholine pKa: ~8.3

    • 2-oxa-6-azaspiro[3.3]heptane pKa: ~7.9 - 8.5 (Tunable bioisostere for morpholine).

Comparative Data Table

The following table summarizes the shift in properties when replacing standard heterocycles with spiro-isosteres.

PropertyPiperidine (Reference)2-Azaspiro[3.3]heptaneMechanistic Driver
Dimensionality 2D (Chair)3D (Rigid)Quaternary spiro-carbon

LogD

0 (Ref)-0.2 to -1.0Increased ionization / Solvation volume
Metabolic Stability Low/Med (Soft spots)HighBlocked

-oxidation sites
Solubility ModerateHighLattice energy disruption ("Janus" polarity)
hERG Liability High (Lipophilic amine)ReducedLower LogD & Shape mismatch

Part 3: Metabolic Stability & Safety

Azaspirocycles act as "metabolic roadblocks." In a standard piperidine, the carbons


 to the nitrogen are prone to CYP450-mediated oxidation (N-dealkylation or hydroxylation).
  • Steric Shielding: In spiro[3.3] systems, the

    
    -carbons are part of a strained, rigid ring system adjacent to a quaternary center. This steric environment disfavors the approach of the CYP heme iron-oxo species.
    
  • Gem-Dimethyl Effect: The spiro-carbon mimics the metabolic blocking effect of a gem-dimethyl group but without the rotational entropy penalty.

MetabolicPathway cluster_CYP CYP450 Interaction cluster_Piperidine Piperidine (Susceptible) cluster_Spiro Azaspirocycle (Resistant) Heme Heme Iron-Oxo Species AlphaOx Alpha-Carbon Oxidation Heme->AlphaOx Block Steric/Electronic Block Heme->Block Pip Piperidine Scaffold Pip->Heme High Affinity Instability Ring Opening / N-Dealkylation AlphaOx->Instability Spiro Azaspiro[3.3]heptane Spiro->Heme Low Affinity (Steric Clash) Stable Metabolically Stable Block->Stable

Figure 2: Mechanistic pathway illustrating how spirocyclic rigidity and steric hindrance prevent CYP450-mediated alpha-oxidation.

Part 4: Experimental Protocols

Given the high basicity and polarity of these compounds, standard ADME assays require modification.

Protocol 4.1: Potentiometric pKa Determination (Gold Standard)

Why: UV-metric methods often fail because azaspirocycles lack a chromophore near the ionization center. Potentiometric titration is required for accuracy.

  • Preparation: Dissolve 2-5 mg of the azaspirocyclic compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

  • Acidification: Lower pH to ~2.0 using 0.5 M HCl.

  • Titration: Titrate with 0.5 M KOH under inert atmosphere (

    
     or Argon) to prevent carbonate formation.
    
  • Data Capture: Record pH vs. Volume of titrant.

  • Calculation: Use the Bjerrum difference plot method or Gran's plot to determine the equivalence point and calculate pKa.

    • Note: If the compound is insoluble at high pH, use a Methanol/Water cosolvent system (run at 3 ratios: 30%, 40%, 50% MeOH) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

Protocol 4.2: Shake-Flask LogD (High Precision)

Why: HPLC-based LogD methods can be inaccurate for highly polar/basic spiro-amines due to column interaction (silanol effect).

  • Phase Preparation: Pre-saturate 1-octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Stock Solution: Prepare 10 mM compound stock in DMSO.

  • Partitioning:

    • Add 50

      
      L stock to 950 
      
      
      
      L pre-saturated PBS.
    • Add 1000

      
      L pre-saturated 1-octanol.
      
  • Equilibration: Rotate (do not vortex vigorously to avoid emulsion) for 60 minutes at 25°C. Centrifuge at 3000g for 10 minutes to separate phases.

  • Quantification:

    • Remove aliquots from both phases.

    • Analyze via LC-MS/MS (MRM mode) for highest sensitivity.

  • Calculation:

    
    .
    
    • Self-Validation: Recovery must be >90% (sum of mass in both phases vs. initial).

References

  • Burkhard, J. A., et al. (2010).[4] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Zheng, S., et al. (2014).[5] Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie. Link

  • Ritchie, T. J., et al. (2011). The Impact of Aromatic Ring Count on Physicochemical Properties and Attrition. Drug Discovery Today. Link

  • Chiodi, D., & Carreira, E. M. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Link[6]

Sources

1-Azaspiro[3.5]nonane trifluoroacetate solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-Azaspiro[3.5]nonane Trifluoroacetate

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer superior physicochemical and pharmacological properties is perpetual. Spirocyclic systems, characterized by their inherent three-dimensionality, have emerged as particularly valuable motifs.[1] The rigid, non-planar structure of spirocycles can lead to improved metabolic stability, aqueous solubility, and binding affinity by presenting substituents in well-defined vectors.[1] Among these, the 1-Azaspiro[3.5]nonane core represents a versatile and desirable scaffold for building complex molecules aimed at various biological targets.

When developing such amine-containing compounds for pharmaceutical use, salt formation is a critical step to optimize properties for handling, formulation, and bioavailability. The trifluoroacetate (TFA) salt is frequently encountered, often as a direct result of purification by reverse-phase HPLC using trifluoroacetic acid as an ion-pairing agent.[2] While TFA salts can enhance solubility, the properties of the counterion itself—including its potential for toxicity and its influence on the stability of the active pharmaceutical ingredient (API)—must be thoroughly understood.[2][3][4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the expected solubility and stability of 1-Azaspiro[3.5]nonane trifluoroacetate, grounded in the fundamental properties of its constituent cation and anion. We will explore theoretical considerations, present detailed protocols for empirical validation, and offer expert insights into the causal relationships that govern the compound's behavior in experimental settings.

Physicochemical Properties of Constituent Moieties

The overall behavior of 1-Azaspiro[3.5]nonane trifluoroacetate is dictated by the interplay between its spirocyclic cation and its fluorinated anion.

The 1-Azaspiro[3.5]nonane Cation

The 1-Azaspiro[3.5]nonane cation is a saturated heterocyclic amine. Its key features include:

  • Structure and Basicity: It contains a secondary amine integrated into a four-membered azetidine ring and a six-membered cyclohexane ring, joined at a single spiro-carbon. The nitrogen atom possesses a lone pair of electrons, rendering it basic and readily protonated by acids like trifluoroacetic acid to form a stable ammonium salt.

  • Conformational Rigidity: The spirocyclic nature imparts significant conformational rigidity compared to linear or simple cyclic amines. This structural constraint is a key advantage in drug design, as it can reduce the entropic penalty upon binding to a biological target.[1]

  • Chemical Reactivity: As a secondary amine, the nitrogen atom is the primary site of chemical reactivity. It is susceptible to oxidation and can react with strong electrophiles. However, cyclic amines are generally stable under typical storage and handling conditions.[5]

The Trifluoroacetate (TFA) Anion

Trifluoroacetic acid (CF₃COOH) is a strong carboxylic acid (pKa ≈ 0.52) due to the powerful electron-withdrawing effect of the three fluorine atoms.[6] In solution, it readily dissociates to form the trifluoroacetate anion.[7]

  • High Stability: The C-F bond is exceptionally strong, making the TFA anion chemically and biologically very stable and persistent in the environment.[7] It does not have known degradation pathways in aqueous environments under normal conditions.[7][8]

  • Solubility Contribution: As the conjugate base of a strong acid, TFA salts of basic compounds (like amines) are often highly soluble in water and other polar solvents.[2][7][9]

  • Pharmaceutical Considerations: Despite its utility in purification, the TFA counterion is often viewed unfavorably by regulatory bodies for pharmaceutical applications due to concerns about potential toxicity.[4] It has been shown to be more toxic to cells than corresponding acetate or hydrochloride salts, prompting many development programs to include a salt-exchange step.[3][10]

Solubility Profile

The process of forming a salt with trifluoroacetic acid is a deliberate strategy to enhance the aqueous solubility of the parent amine, which is expected to have limited water solubility in its freebase form.

Theoretical Considerations

The salt, 1-Azaspiro[3.5]nonane trifluoroacetate, exists as an ion pair. Its solubility is governed by the energy required to break the crystal lattice and the energy gained from solvating the individual ions. The strong ionic interaction and the properties of the TFA anion suggest favorable interactions with polar solvents.

Expected Solubility

Based on the properties of similar amine TFA salts, a general solubility profile can be predicted. This serves as a starting point for experimental work.

Table 1: Predicted Solubility of 1-Azaspiro[3.5]nonane Trifluoroacetate

Solvent SystemPredicted SolubilityRationale & Commentary
Aqueous Buffers (pH 4-7.5) High (>10 mg/mL)The compound is a salt of a strong acid and a moderately strong base, leading to high dissociation in water. Similar TFA salts show solubility in this range.[9]
Water (Deionized) High (>10 mg/mL)TFA itself is miscible with water.[6][11][12][13] The salt form should be readily soluble.
DMSO Very High (>30 mg/mL)DMSO is an excellent solvent for a wide range of organic salts. Many TFA salts exhibit high solubility in DMSO.[9][14]
DMF Very High (>30 mg/mL)Similar to DMSO, DMF is a polar aprotic solvent capable of solvating both the cation and anion effectively.[9]
Ethanol / Methanol Moderate to High (5-20 mg/mL)Polar protic solvents can solvate the ions, but solubility may be slightly lower than in DMSO or DMF. TFA itself is soluble in ethanol.[9][11]
Acetonitrile (ACN) Low to Moderate (1-10 mg/mL)Acetonitrile is less polar than the other solvents listed, which may limit its ability to effectively solvate the ion pair.
Dichloromethane (DCM) Low (<1 mg/mL)As a non-polar solvent, DCM is not expected to be effective at dissolving ionic salts.
Experimental Protocol: Kinetic Solubility Assessment

This protocol describes a standard, high-throughput method for determining the kinetic solubility of a compound in an aqueous buffer, which is a critical parameter in early drug discovery.

Causality and Self-Validation: This protocol begins with a high-concentration DMSO stock, which is standard practice. The serial dilution and subsequent addition to aqueous buffer create supersaturated solutions, from which the compound precipitates. The measurement of remaining soluble compound after equilibration provides the kinetic solubility—a value highly relevant to in vitro assays that often involve similar dilutions. The inclusion of positive and negative controls (a known soluble/insoluble compound) serves as a self-validating mechanism for the assay's performance.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-Azaspiro[3.5]nonane trifluoroacetate in 100% DMSO.

  • Serial Dilution: In a 96-well polypropylene plate (the "source plate"), perform a serial dilution of the stock solution with DMSO to generate a range of concentrations (e.g., 10 mM down to ~5 µM).

  • Assay Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to the wells of a 96-well clear-bottom UV-plate (the "assay plate").

  • Compound Addition: Transfer 2 µL of the compound solutions from the source plate to the corresponding wells of the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Seal the assay plate and shake it at room temperature for 2 hours to allow for precipitation to reach equilibrium.

  • Analysis: Measure the amount of soluble compound. The preferred method is nephelometry, which directly measures turbidity from precipitated particles. Alternatively, after centrifugation of the plate, the supernatant can be transferred to a new plate and absorbance measured via UV-Vis spectroscopy.

  • Data Interpretation: Construct a calibration curve using the concentrations that did not show precipitation. Use this curve to determine the highest concentration at which the compound remained in solution, defining the kinetic solubility.

Visualization: Solubility Assessment Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 1. Prepare 10 mM Stock in 100% DMSO dilute 2. Serially Dilute Stock in DMSO Source Plate stock->dilute transfer 4. Transfer 2 µL from Source to Assay Plate dilute->transfer add_buffer 3. Add PBS (pH 7.4) to Assay Plate add_buffer->transfer incubate 5. Shake for 2h at Room Temperature transfer->incubate measure 6. Measure Turbidity (Nephelometry) incubate->measure calculate 7. Calculate Kinetic Solubility Value measure->calculate caption Workflow for Kinetic Solubility Assessment.

Caption: Workflow for Kinetic Solubility Assessment.

Stability Profile

Understanding the chemical stability of a compound is paramount for determining its shelf-life, appropriate storage conditions, and potential for degradation during formulation or in vivo.

General Chemical and Thermal Stability
  • Solid State: As a crystalline solid, the trifluoroacetate salt is expected to be stable under recommended storage conditions.[14][15] It should be stored in a tightly sealed container in a cool, dry, and dark place to prevent moisture uptake and photodegradation.[15][16] Recommended storage temperatures are typically 2-8°C for short-term and -20°C for long-term storage.[14][15]

  • Solution State: Stability in solution is more complex. While the TFA anion is robust, the spirocyclic amine may be susceptible to degradation depending on the solvent, pH, and presence of oxidizing agents.[5] Aqueous solutions of TFA salts are often not recommended for storage longer than one day, as hydrolysis or other degradation pathways can be accelerated in solution.[9]

Table 2: Factors Influencing the Stability of 1-Azaspiro[3.5]nonane Trifluoroacetate

ConditionPotential ImpactRationale
High pH (>9) Potential for degradationA high pH will deprotonate the ammonium ion to the freebase secondary amine, which can be more susceptible to oxidative degradation.
Low pH (<2) Generally StableThe protonated ammonium form is expected to be stable against acid-catalyzed hydrolysis.
Oxidizing Agents High risk of degradationSecondary amines can be oxidized by agents like hydrogen peroxide, leading to N-oxides or other degradation products.
High Temperature Potential for degradationThermal stress can accelerate any inherent degradation pathway. Cyclic amines have shown exothermic decomposition, especially with certain solvents.[5]
Light (UV/Visible) Potential for degradationAs with most organic molecules, exposure to high-energy light can induce photolytic degradation. Protection from light is a standard precaution.
Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and elucidate degradation pathways.

Causality and Self-Validation: This protocol exposes the compound to harsh conditions that it would not normally encounter during storage but which are designed to accelerate degradation. By systematically applying acidic, basic, oxidative, thermal, and photolytic stress, we can pinpoint the compound's specific vulnerabilities. The inclusion of a control sample (stored under ideal conditions) is the self-validating component, providing a baseline against which to measure the extent of degradation under each stress condition. Analysis by a stability-indicating method like HPLC-UV is critical to separate the parent compound from any new peaks (degradants).

Methodology:

  • Sample Preparation: Prepare multiple identical solutions of 1-Azaspiro[3.5]nonane trifluoroacetate at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like Acetonitrile:Water (1:1).

  • Control Sample: Store one sample at -20°C, protected from light.

  • Acid Hydrolysis: Add 1 M HCl to a sample to achieve a final acid concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 1 M NaOH to a sample to achieve a final base concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add 30% hydrogen peroxide to a sample to achieve a final concentration of 3%. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate one sample (in solution) and one sample of the solid powder at 80°C for 72 hours.

  • Photolytic Degradation: Expose one sample to a photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).

  • Analysis: At the end of the incubation period, quench the reactions (e.g., neutralize the acid/base samples). Analyze all samples, including the control, by a stability-indicating HPLC-UV method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A loss of peak area for the parent compound and the appearance of new peaks indicate degradation. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.

Visualization: Forced Degradation Study Workflow

G cluster_stress Stress Conditions start Prepare 1 mg/mL Stock Solutions control Control (-20°C, Dark) start->control acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxide Oxidative (3% H₂O₂, RT) start->oxide thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS control->analysis acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis report Identify Degradation Pathways & Assess Intrinsic Stability analysis->report caption Workflow for a Forced Degradation Study.

Caption: Workflow for a Forced Degradation Study.

Analytical Methodologies

Accurate characterization of 1-Azaspiro[3.5]nonane trifluoroacetate requires a suite of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity and stability. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or TFA) is a typical starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the molecular weight of the parent compound and for identifying the mass of any potential degradants found during stability studies.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of the 1-Azaspiro[3.5]nonane core. ¹H and ¹³C NMR are standard, while ¹⁹F NMR can be used to confirm the presence and purity of the trifluoroacetate counterion.

  • Ion Chromatography (IC): A specific and quantitative technique for measuring the amount of trifluoroacetate counterion in the sample.[4][18] This is crucial for accurately determining the peptide or small molecule content and ensuring correct stoichiometry.[4]

Handling and Storage Recommendations

Based on the predicted stability profile, the following best practices are recommended for handling and storing 1-Azaspiro[3.5]nonane trifluoroacetate:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][19]

  • Storage Container: Store the solid compound in a tightly sealed, airtight container to prevent moisture absorption.[15]

  • Environment: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and strong oxidizing agents.[15][19]

  • Temperature: For long-term stability, store at -20°C. For short-term use, 2-8°C is acceptable.

  • Solution Handling: Prepare solutions fresh whenever possible. If storage of an aqueous solution is necessary, use it within 24 hours and store at 2-8°C.[9]

Conclusion

1-Azaspiro[3.5]nonane trifluoroacetate is a compound with significant potential in drug discovery, leveraging the structural benefits of a spirocyclic amine scaffold. Its trifluoroacetate salt form is predicted to confer excellent solubility in aqueous media and polar organic solvents like DMSO, facilitating its use in biological screening and formulation development. The compound is expected to exhibit good solid-state stability under proper storage conditions. However, researchers must be vigilant about its stability in solution, particularly concerning pH extremes and the presence of oxidizing agents. Furthermore, the trifluoroacetate counterion itself, while aiding solubility, is a consideration for later stages of drug development, where a salt exchange to a more pharmaceutically acceptable form like hydrochloride or acetate is common practice. The experimental protocols and theoretical framework provided in this guide offer a robust starting point for any scientist working with this promising class of molecules, ensuring that decisions are grounded in sound scientific principles and a thorough understanding of the compound's chemical nature.

References

  • A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chrom
  • Citropin 1.
  • Formulation Composition and Process Affect Counterion for CSP7 Peptide. (2019). Semantic Scholar.
  • Material Safety D
  • The Effects of Counter-Ions on Peptide Structure, Activity, and Applic
  • Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. (2025). Faraday Discussions (RSC Publishing).
  • 1-Oxa-7-azaspiro[3.5]nonane | 38674-21-4. Sigma-Aldrich.
  • 1-Oxa-7-aza-spiro[3.5]nonane 95% | CAS: 38674-21-4. AChemBlock.
  • Material Safety D
  • 1-Oxa-7-azaspiro[3.5]nonane. Fluorochem.
  • Thermodynamic Evaluations of Amines as Hydrides or Two Hydrogen Ions Reductants and Imines as Protons or Two Hydrogen Ions Acceptors, as Well as Their Application in Hydrogen
  • Thermal Stability of Amine Compounds and Dichloromethane. Aidic.
  • TDFA (trifluoroacetate salt)
  • ANALYTICAL METHOD SUMMARIES. (2022). Eurofins.
  • trifluoroacetic acid. Chemister.ru.
  • Water solubility - Registr
  • Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. (2024). MDPI.
  • SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL.
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
  • A-779 (trifluoroacetate salt)
  • Trifluoroacetic acid - Wikipedia. Wikipedia.
  • 2 Overview on PFAS analytical methods.
  • Trifluoroacetic Acid Solvent Properties. Gaylord Chemical.
  • SUMMARY OF RESEARCH RESULTS ON BACTERIAL DEGRADATION OF TRIFLUOROACETATE (TFA), OCTOBER, 1993. (1993).
  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). MDPI.

Sources

The Angular Advantage: A Technical Guide to 1-Azaspiro[3.5]nonane Scaffolds

[1][2]

Executive Technical Summary

In the pursuit of "escaping flatland"—the transition from planar aromatic scaffolds to three-dimensional, sp³-rich architectures—spirocyclic systems have emerged as critical tools in modern medicinal chemistry.[2][3][4] While the linear 2-azaspiro[3.5]nonane (spiro[azetidine-3,1'-cyclohexane]) is widely utilized as a piperidine bioisostere, the 1-azaspiro[3.5]nonane (spiro[azetidine-2,1'-cyclohexane]) represents a distinct "angular" class with unique vector properties.[1][2]

This guide analyzes the 1-azaspiro[3.5]nonane core, focusing on its utility as a rigidifying element that positions nitrogen directly at the quaternary spiro-center.[2] This structural nuance alters basicity, lipophilicity (LogD), and ligand-target complementarity compared to its linear counterparts, offering a strategic advantage in optimizing PARP inhibitors, GPCR ligands, and enzyme inhibitors.[1][2]

Structural Logic & Pharmacophore Analysis

The "Angular" vs. "Linear" Distinction

The differentiation between 1-aza and 2-aza isomers is not merely semantic; it fundamentally alters the exit vectors of substituents.[2]

  • 1-Azaspiro[3.5]nonane (Angular): The nitrogen atom is adjacent to the spiro-carbon (position 2 of the azetidine ring is the spiro center).[1] This creates a high-density functional environment where the amine is sterically crowded by the cyclohexane ring.[2]

  • 2-Azaspiro[3.5]nonane (Linear): The nitrogen is opposite the spiro-carbon (position 3 of the azetidine).[1][2] This mimics the geometry of piperidine or morpholine more directly but with an altered puckering profile.

Key Physicochemical Implications:

  • Basicity Modulation: The steric bulk of the spiro-cyclohexane adjacent to the nitrogen in the 1-aza scaffold typically lowers the pKa of the amine compared to the 2-aza isomer, potentially improving membrane permeability and reducing hERG liability.[2]

  • Conformational Locking: The 1-aza scaffold effectively locks the N-substituent vector relative to the cyclohexane ring, reducing the entropic penalty upon binding.[2]

Mechanism of Action: Bioisosterism

The 1-azaspiro[3.5]nonane core serves as a bioisostere for:

  • Gem-dimethyl amines: Replacing a gem-dimethyl group with a spiro-cycle can improve metabolic stability by blocking oxidative demethylation.[2]

  • Ortho-substituted anilines: In specific kinase inhibitors, the rigid spiro-system can mimic the twist of an ortho-substituted biaryl system.[2]

Synthetic Methodology: The Graf’s Isocyanate Route[5]

The most robust route to the 1-azaspiro[3.5]nonane core involves the reaction of Chlorosulfonyl Isocyanate (CSI) with exocyclic alkenes (methylenecyclohexane), followed by reductive transformation.[1] This method is preferred for its scalability and the "angular" regioselectivity it provides.

Validated Protocol: Synthesis of 1-Azaspiro[3.5]nonane

Note: This protocol is designed for high-integrity synthesis, emphasizing safety with reactive intermediates.

Phase 1: [2+2] Cycloaddition (Lactam Formation) [1]

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a nitrogen inlet, internal thermometer, and pressure-equalizing addition funnel.

  • Reagents: Charge the flask with Methylenecyclohexane (1.0 equiv) in anhydrous Diethyl Ether (0.2 M). Cool to 0°C.[2]

  • Addition: Dropwise add Chlorosulfonyl Isocyanate (CSI) (1.1 equiv) over 30 minutes. Critical: Maintain internal temperature < 5°C to prevent polymerization.[2]

  • Reaction: Stir at 0°C for 2 hours. The formation of the N-chlorosulfonyl-beta-lactam intermediate is monitored by the disappearance of the alkene (TLC/NMR).[2]

  • Reductive Hydrolysis: Carefully transfer the reaction mixture into a vigorously stirred solution of 25% aqueous Sodium Sulfite (Na2SO3) buffered with sodium bicarbonate. Maintain pH ~7-8. This removes the sulfonyl group.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO4, and concentrate to yield 1-azaspiro[3.5]nonan-2-one (Solid).[1][2]

Phase 2: Lactam Reduction (Amine Formation) [1]

  • Activation: Dissolve the isolated lactam (1.0 equiv) in anhydrous THF (0.1 M).

  • Reduction: Cool to 0°C. Add Lithium Aluminum Hydride (LiAlH4) (2.5 equiv, 2.0 M in THF) dropwise. Safety: Evolution of H2 gas; ensure proper venting.

  • Reflux: Warm to room temperature, then heat to reflux (65°C) for 6-12 hours to ensure complete reduction of the amide carbonyl.

  • Fieser Quench: Cool to 0°C. Quench sequentially with:

    • x mL Water (per x g LiAlH4)[1]

    • x mL 15% NaOH[2]

    • 3x mL Water[2]

  • Purification: Filter the granular precipitate through Celite. Concentrate the filtrate. Purify the crude amine via Kugelrohr distillation or amine-functionalized silica chromatography.[2]

Workflow Visualization

The following diagram illustrates the regioselective logic of the Graf synthesis and its divergence into functional derivatives.

GStartMethylenecyclohexane(Exocyclic Alkene)InterN-ChlorosulfonylBeta-LactamStart->Inter[2+2] Cycloaddition0°C, Et2OReagentChlorosulfonyl Isocyanate(CSI)Reagent->InterLactam1-Azaspiro[3.5]nonan-2-one(Angular Lactam)Inter->LactamReductive Hydrolysis(Na2SO3, pH 7)NoteRegioselectivity:Nitrogen attaches toquaternary spiro-centerInter->NoteProduct1-Azaspiro[3.5]nonane(Target Amine)Lactam->ProductLiAlH4 ReductionTHF, Reflux

Figure 1: Synthetic pathway for 1-azaspiro[3.5]nonane via Graf's Isocyanate reaction, highlighting the formation of the angular spiro-junction.

Biological Applications & Case Studies

PARP-1 Inhibition: The Angular Fit

Recent medicinal chemistry campaigns (e.g., NIH/NCATS studies) have explored spiro-scaffolds to improve the physicochemical profile of PARP inhibitors like Olaparib.[2]

  • Study: Comparison of phthalazinone-based inhibitors containing linear vs. angular spiro-linkers.

  • Finding: The 1-azaspiro[3.5]nonane-1-carbonyl derivatives demonstrated retained potency against PARP-1 (IC50 ~30-60 nM) but with altered solubility profiles compared to piperazine analogues.[2] The angular orientation forces the "tail" of the inhibitor into a specific vector that avoids steric clash with the enzyme's ribose-binding pocket.

Comparative Data: 1-Aza vs. 2-Aza

The following table summarizes the key differences utilized in lead optimization.

Feature1-Azaspiro[3.5]nonane (Angular)2-Azaspiro[3.5]nonane (Linear)Relevance
Nitrogen Position Adjacent to Spiro CarbonOpposite Spiro CarbonDetermines exit vector
pKa (approx.) 9.0 - 9.510.0 - 10.51-Aza is less basic (better permeation)
Metabolic Stability High (Steric shielding of N)Moderate1-Aza resists N-oxidation
Synthetic Access CSI Cycloaddition (Scalable)Amino-ester CyclizationBoth are accessible
Primary Use Constrained turn mimeticPiperidine bioisostereScaffold hopping
7-Oxa-1-azaspiro Variants

Introduction of oxygen into the cyclohexane ring (e.g., 7-oxa-1-azaspiro[3.5]nonane ) further lowers lipophilicity (LogD).[2] These derivatives are synthesized by using tetrahydropyran-4-one precursors in the methylenation/CSI sequence.[2] They are particularly valuable for CNS targets where lowering LogP is critical for blood-brain barrier penetration.[2]

References

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework. National Institutes of Health (NIH) / PMC. [Link][1]

  • Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery. Domainex / Angewandte Chemie Int.[1][2] Ed. [Link][1][5]

  • 7-Oxa-1-azaspiro[3.5]nonane Structure and Properties. PubChem. [Link][1][2][6]

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal. [Link][1]

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][1]

Spirocyclic Architectures in Medicinal Chemistry: Beyond Flatland

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3D Imperative

In the last two decades, medicinal chemistry has witnessed a paradigm shift from the "flat" aromatic-dominated chemical space toward three-dimensional (3D) architectures.[1] This shift, often termed "Escaping Flatland," is driven by the recognition that higher saturation (


) correlates with improved clinical success rates.

Spirocycles —bicyclic systems connected by a single quaternary atom (the spiro-atom)—represent the pinnacle of this structural evolution. Unlike fused or bridged systems, spirocycles offer a unique combination of conformational rigidity and vectorial novelty , allowing drug hunters to explore IP-free chemical space while optimizing physicochemical properties (solubility, metabolic stability) without significantly increasing molecular weight.

This guide provides a technical deep-dive into the rationale, synthesis, and application of spirocyclic scaffolds in modern drug discovery.

Structural Philosophy & Pharmacophore Design

The Hypothesis & Clinical Success

The correlation between molecular complexity and clinical success was formalized by Lovering et al. (2009).[2] Flat molecules (high aromatic count) often suffer from poor solubility and non-specific binding (promiscuity).

  • Definition:

    
    [2][3]
    
  • Spirocycle Impact: Introducing a spiro-center automatically creates a quaternary carbon, boosting

    
     and forcing substituents out of the aromatic plane.[2]
    
Vectorial Analysis: The "Exit Vector" Advantage

In traditional phenyl rings, substituents are limited to ortho, meta, and para vectors (120° planar angles). Spirocycles decouple these vectors.

  • Orthogonality: The two rings of a spirocycle are often perpendicular to each other. This allows a ligand to probe distinct hydrophobic pockets that are spatially inaccessible to flat heteroaromatics.

  • Rigidification: The spiro-linkage locks the conformation, reducing the entropic penalty (

    
    ) upon protein binding.
    
Visualization: Topological Comparison

The following diagram illustrates the topological distinctness of spirocycles compared to fused systems.

G cluster_0 Traditional Scaffolds cluster_1 Spirocyclic Architecture Fused Fused Ring (e.g., Naphthalene) Planar, Rigid Spiro Spirocycle (e.g., Spiro[3.3]heptane) Orthogonal (90°), Rigid Fused->Spiro Increases Fsp3 Breaks Planarity Linked Linked Ring (e.g., Biphenyl) Flexible, Rotatable Linked->Spiro Reduces Entropy Locks Conformation

Figure 1: Topological comparison showing how spirocycles bridge the gap between the rigidity of fused systems and the vector diversity of linked systems.[3]

Synthetic Methodology: Ring-Closing Metathesis (RCM)

While many methods exist (e.g., bis-alkylation, Prin's reaction), Ring-Closing Metathesis (RCM) is a preferred method for "Application Scientists" due to its tolerance of functional groups and ability to form large or strained rings.

Protocol: Synthesis of Azaspirocycles via RCM

This protocol describes the formation of a spiro-piperidine scaffold, a common pharmacophore in GPCR ligands.

Target: Spiro[piperidine-4,3'-indoline] derivative.

Reagents & Equipment
  • Substrate: N-protected diallyl precursor (containing the quaternary center pre-formed via alkylation).

  • Catalyst: Grubbs II (Second Generation) or Hoveyda-Grubbs II.

  • Solvent: Dichloromethane (DCM), anhydrous and degassed.

  • Scavenger: Activated charcoal or specialized Ru-scavengers (e.g., SiliaMetS).

Step-by-Step Methodology
  • Pre-reaction Causality Check (Degassing):

    • Action: Sparge anhydrous DCM with Argon for 30 minutes.

    • Why: Ruthenium carbenes are sensitive to oxygen over prolonged reaction times. Oxygen causes catalyst decomposition, leading to isomerization side-products rather than cyclization.

  • Concentration Control (The Dilution Principle):

    • Action: Prepare the substrate solution at high dilution (0.005 M to 0.01 M).

    • Why: RCM competes with ADMET (Acyclic Diene Metathesis Polymerization). High dilution favors intramolecular cyclization (spiro-formation) over intermolecular polymerization.

  • Catalyst Addition:

    • Action: Add Grubbs II catalyst (2-5 mol%) in one portion at reflux (40°C).

    • Observation: Evolution of ethylene gas (bubbles) indicates reaction progress.

  • Quenching & Purification:

    • Action: Upon completion (TLC/LCMS), add DMSO (5 eq relative to catalyst) and stir for 1 hour, or use silica-bound scavenger.

    • Why: Quenching prevents the active Ru-carbene from catalyzing reverse reactions or isomerizing the double bond during concentration.

Mechanism Visualization (RCM Cycle)

RCM Start Diene Precursor (Substrate) Ru_Init Active Ru-Carbene (14e- species) Start->Ru_Init Coordination Metallocycle Ruthenacyclobutane Intermediate Ru_Init->Metallocycle [2+2] Cycloaddition Product Spirocyclic Olefin Metallocycle->Product Retro [2+2] - Ethylene Ethylene Ethylene (Gas) Metallocycle->Ethylene Product->Ru_Init Regeneration

Figure 2: Simplified catalytic cycle for Ring-Closing Metathesis yielding a spirocyclic olefin.

Physicochemical Profiling: The "Spiro Effect"[1][2]

Replacing a flat ring (e.g., cyclohexyl or phenyl) with a spirocycle (e.g., spiro[3.3]heptane or spiro-oxetane) dramatically alters the ADME profile.

Comparative Data Table

The table below illustrates the "Spiro Effect" on a theoretical matched molecular pair (MMP).

PropertyPhenyl/Flat AnalogSpirocyclic IsostereImpact / Causality
LogD (Lipophilicity) 3.5 (High)2.1 (Moderate)Spiro-oxetanes reduce lipophilicity due to the high polarity of the ether oxygen and compact volume.
Solubility (

)
< 10> 150Disruption of crystal lattice packing energy (lower melting point) + increased polarity.
Metabolic Clearance High (

-mediated)
LowBlocking metabolic "soft spots" (e.g., benzylic positions) with a quaternary carbon prevents oxidation.
HERG Inhibition High RiskReduced RiskLower LogP and altered vector orientation often reduce non-specific ion channel binding.
Decision Logic for Scaffold Selection

ADME Problem Lead Compound Issue? Solubility Poor Solubility? Problem->Solubility Metab High Clearance? Problem->Metab Potency Low Potency? Problem->Potency SpiroOx Use Spiro-Oxetane (Polarity + Fsp3) Solubility->SpiroOx Lowers LogD SpiroCyc Use Spiro-Carbocycle (Block Soft Spot) Metab->SpiroCyc Steric Bulk Vector Use Spiro-Linker (New Vector/Rigidity) Potency->Vector Lock Conf.

Figure 3: Decision tree for incorporating spirocycles during Lead Optimization.

Case Studies & Clinical Validation

The Spiro-Oxetane Revolution (Carreira Group)

Work by the Carreira group established spiro[3.3]heptanes (specifically 2-oxa-6-azaspiro[3.3]heptane) as superior surrogates for morpholine.

  • Observation: Morpholine is often used to solubilize drugs but can be metabolically liable.

  • Solution: The spiro-oxetane analog maintains the hydrogen-bond acceptor capability of morpholine but significantly lowers lipophilicity and blocks oxidative metabolism at the

    
    -carbon.
    
Ledipasvir (HCV NS5A Inhibitor)

Ledipasvir features a spiro[2.5]octane moiety.

  • Role: The spiro-cyclopropyl ring on the pyrrolidine scaffold rigidifies the structure, orienting the inhibitor perfectly within the NS5A dimer interface. This precise vector alignment was crucial for achieving picomolar potency.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition. [Link]

  • Zheng, Y., & Tice, C. M. (2016).[2] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Expert Opinion on Drug Discovery. [Link]

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. [Link]

  • FDA Drug Approvals. (2014). Ledipasvir/Sofosbuvir (Harvoni). [Link]

Sources

Methodological & Application

Reaction protocols for 1-Azaspiro[3.5]nonane trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Protocols & Handling Guide for 1-Azaspiro[3.5]nonane Trifluoroacetate

Executive Summary: The Geometric Advantage

1-Azaspiro[3.5]nonane is a high-value spirocyclic scaffold in modern medicinal chemistry. Structurally, it consists of a six-membered cyclohexane ring spiro-fused to a four-membered azetidine ring. The "1-aza" designation places the secondary amine nitrogen within the azetidine ring, directly adjacent to the quaternary spiro center.

This specific geometry offers two distinct advantages over traditional piperidine or morpholine bioisosteres:

  • High Fsp³ Character: The spirocyclic nature increases three-dimensionality, improving solubility and often selectivity.[1]

  • Vector Manipulation: The bond angles of the azetidine ring project substituents in vectors distinct from standard 5- or 6-membered heterocycles, allowing access to novel chemical space.

However, the commercial supply of this reagent as a Trifluoroacetate (TFA) salt presents specific synthetic challenges. The acidity of TFA can degrade acid-sensitive electrophiles, and the steric bulk of the spiro center adjacent to the nitrogen reduces nucleophilicity. This guide outlines protocols to overcome these barriers.

Critical Handling & Storage

The Hygroscopicity Trap: TFA salts of spirocyclic amines are notoriously hygroscopic. Upon exposure to ambient air, the salt absorbs moisture, forming a sticky gum that complicates weighing and stoichiometry.

  • Storage: Store at +4°C or -20°C under an inert atmosphere (Argon/Nitrogen).

  • Weighing: Allow the vial to warm to room temperature before opening to prevent condensation. Weigh quickly or use a glovebox for precise stoichiometry (<10 mg scale).

Protocol A: Salt Neutralization (Desalting)

Rationale: Direct use of the TFA salt in base-sensitive reactions (e.g., Pd-catalyzed couplings or reactions with acid-labile aldehydes) often leads to stalled conversion or decomposition. Traditional liquid-liquid extraction (DCM/NaOH) is often inefficient for polar spirocycles due to high water solubility.

The Gold Standard: SCX-2 Solid Phase Extraction We recommend using Strong Cation Exchange (SCX) cartridges for quantitative recovery of the free base.

Materials:

  • 1-Azaspiro[3.5]nonane TFA salt

  • SCX-2 Cartridge (e.g., 1g / 6mL capacity)

  • Methanol (MeOH)[2]

  • Ammonia in Methanol (3M or 7N)

Step-by-Step Procedure:

  • Conditioning: Mount the SCX-2 cartridge on a vacuum manifold. Wash with 3 column volumes (CV) of MeOH.

  • Loading: Dissolve the TFA salt in the minimum amount of MeOH (approx. 0.1 M concentration). Load onto the cartridge.

    • Mechanism:[3][4][5][6] The amine protonates and binds to the sulfonic acid resin; TFA anions pass through.

  • Washing: Elute with 3 CV of MeOH.

    • QC Check: The eluate should be acidic (TFA removal). Discard this fraction.

  • Liberation: Elute with 2 CV of 3M NH₃ in MeOH .

    • Mechanism:[3][4][5][6] Ammonia displaces the spirocyclic amine from the resin.

  • Isolation: Concentrate the ammoniacal filtrate in vacuo (do not heat above 40°C due to potential volatility of the free base).

  • Result: The free base is obtained as a viscous oil or low-melting solid. Use immediately.

DesaltingWorkflow Start TFA Salt (Acidic/Hygroscopic) Load Load onto SCX-2 Cartridge Start->Load Wash Wash (MeOH) Elute TFA Anions Load->Wash Bind Elute Elute (NH3/MeOH) Displace Amine Wash->Elute Clean Finish Free Base (Reactive Nucleophile) Elute->Finish Recover

Figure 1: Workflow for converting the TFA salt to the reactive free base using Solid Phase Extraction (SCX).

Protocol B: Amide Coupling (The Steric Challenge)

Scientific Context: The nitrogen in 1-azaspiro[3.5]nonane is sterically hindered because it is part of a 4-membered ring and is directly adjacent to the quaternary spiro carbon. Standard EDC/HOBt conditions often fail or proceed slowly.

Recommended System: HATU/DIEA For difficult substrates, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred due to the stabilizing effect of the HOAt leaving group.

Reaction Table:

ComponentEquivalentsRoleNotes
Carboxylic Acid (R-COOH)1.0ElectrophileLimiting reagent.
1-Azaspiro[3.5]nonane (TFA) 1.2 NucleophileUse slight excess.
HATU1.2 - 1.5Coupling AgentAdd last to prevent background hydrolysis.
DIEA (Diisopropylethylamine)4.0 - 5.0 BaseCritical: Must neutralize TFA (1 eq) + activate acid.
DMF or DMAN/ASolventConcentration: 0.1 M - 0.2 M.

Procedure:

  • Dissolve the Carboxylic Acid and DIEA in anhydrous DMF. Stir for 5 minutes.

  • Add HATU. Stir for 2 minutes to form the activated ester (bright yellow color change is typical).

  • Add the 1-Azaspiro[3.5]nonane TFA salt directly as a solid (or solution in DMF).

  • Time/Temp: Stir at Room Temperature (RT) for 4–16 hours.

    • Note: Due to steric hindrance, do not terminate before 4 hours. If conversion is <50% at 4h, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water (x1), and brine (x1).

Alternative for Ultra-Low Reactivity: If HATU fails, convert the carboxylic acid to an Acyl Fluoride (using TFFH or Cyanuric Fluoride). Acyl fluorides are smaller electrophiles than OBt-esters, allowing the hindered spiro-amine to attack more easily.

Protocol C: Reductive Amination

Scientific Context: Formation of the iminium ion is the rate-determining step. The spiro-bulk can retard this formation. We recommend a "pre-complexation" step with Titanium(IV) Isopropoxide for ketones or hindered aldehydes.

Procedure (Standard STAB Method):

  • Solvent: DCE (Dichloroethane) or DCM.

  • Mix: Combine Aldehyde (1.0 eq) and 1-Azaspiro[3.5]nonane Free Base* (1.1 eq).

    • Note: If using TFA salt, add 1.0 eq TEA.

  • Additive: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir 30 mins.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq).

  • Reaction Time: 12–24 hours. (Spirocycles react slower than linear amines).

Reactivity & Pathway Map

The following diagram illustrates the central reactivity node of the 1-azaspiro[3.5]nonane scaffold, highlighting the impact of the spiro-center on downstream pathways.

ReactivityHub Core 1-Azaspiro[3.5]nonane (Sec-Amine Nucleophile) Amide Amide Coupling (HATU/DIEA) Core->Amide RedAm Reductive Amination (STAB/AcOH) Core->RedAm SNAr SNAr Displacement (Halopyrimidines) Core->SNAr Steric Challenge: Steric Hindrance (@ C2 position) Amide->Steric BioIso Outcome: Bioisostere w/ Altered Vector Amide->BioIso SlowKin Outcome: Slower Kinetics (Requires Time/Heat) RedAm->SlowKin SNAr->BioIso

Figure 2: Reactivity profile detailing major synthetic pathways and associated steric challenges.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Azetidines. Organic Letters.[7] Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. Link

  • Waters Corporation. (2023). Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX.[8] Application Note. Link

  • Enamine Ltd. (2023). Spirocyclic Azetidines for Medicinal Chemistry.[3][4][9] Design rationale and physicochemical properties.[10] Link

  • Ulven, T., et al. (2015). Acyl Fluorides in Sterically Hindered Amide Coupling.[11] Organic & Biomolecular Chemistry.[1][3][6][7][11] Link

Sources

Application Notes and Protocols: 1-Azaspiro[3.5]nonane as a Piperidine Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Moving Beyond Flatland in Drug Design

The piperidine ring is a cornerstone of modern medicinal chemistry, present in a significant portion of approved pharmaceuticals.[1] Its prevalence is a testament to its favorable properties: a saturated, six-membered heterocycle that can improve aqueous solubility, act as a hydrogen bond acceptor, and provide a rigid scaffold to orient substituents for optimal target engagement.[2] However, the very ubiquity of the piperidine motif presents challenges in drug discovery, including potential for metabolic liabilities (e.g., oxidation at carbons alpha to the nitrogen) and the difficulty of exploring novel intellectual property space.[2]

Bioisosteric replacement is a powerful strategy in medicinal chemistry to address these challenges by substituting a common functional group or scaffold with another that retains similar biological activity but possesses improved physicochemical, pharmacokinetic, or toxicological properties.[3] The concept of "escaping from flatland"—moving from two-dimensional aromatic structures to more three-dimensional, sp³-rich scaffolds—has gained significant traction. Spirocycles are exemplary in this regard, offering rigid, three-dimensional frameworks that can project substituents into chemical space in a highly defined manner.

This guide focuses on 1-azaspiro[3.5]nonane , a promising but underexplored bioisostere of piperidine. By replacing the piperidine ring with this spirocyclic amine, which fuses a cyclobutane ring at the 4-position of a piperidine, researchers can introduce novelty and potentially overcome common liabilities associated with the traditional piperidine scaffold. The rigid cyclobutane moiety can restrict the conformational flexibility of the piperidine ring and alter its interaction with metabolic enzymes and target proteins, potentially leading to improved metabolic stability, selectivity, and potency.[4][5]

This document serves as a detailed technical guide for the synthesis, incorporation, and comparative evaluation of 1-azaspiro[3.5]nonane as a piperidine bioisostere in drug discovery programs.

Physicochemical Properties: A Comparative Analysis

The successful application of a bioisostere hinges on its ability to mimic the key physicochemical properties of the parent scaffold while offering distinct advantages. The primary parameters influencing a basic amine's role in a drug molecule are its basicity (pKa), lipophilicity (logP/D), and three-dimensional shape.

While extensive experimental data for 1-azaspiro[3.5]nonane is not widely available, we can compare it to piperidine using a combination of experimental data for piperidine and computationally predicted values for the spirocycle.

PropertyPiperidine1-Azaspiro[3.5]nonaneRationale for Bioisosteric Similarity and Key Differences
Molecular Weight ( g/mol ) 85.15125.21The increase in molecular weight is modest and generally acceptable within lead optimization.
pKa (of conjugate acid) ~11.2~10.8 (Predicted)The predicted pKa is very close to that of piperidine, suggesting it will exist in a similar protonation state at physiological pH (7.4). This is crucial for maintaining interactions with targets that involve the protonated amine, such as salt bridges.
logP (Octanol/Water) ~0.8~1.5 (Predicted)The spirocyclic scaffold is predicted to be more lipophilic due to the increased carbon count. This may enhance membrane permeability but needs to be carefully balanced to avoid issues with solubility or off-target effects.
Topological Polar Surface Area (TPSA) 12.0 Ų12.0 ŲThe TPSA, which is primarily determined by the nitrogen atom, remains identical, suggesting a similar contribution to hydrogen bonding potential.
3D Shape & Conformation Flexible chair/boat conformationsRigidified chair-like conformationThe key difference lies in the conformational rigidity. The spiro-fused cyclobutane ring locks the piperidine into a more defined conformation. This rigidity can be advantageous, reducing the entropic penalty of binding to a target and offering a more precise orientation of substituents.

graph "Structural_Comparison" {
layout=neato;
node [shape=none, margin=0];
edge [style=invis];

// Piperidine piperidine [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://www.chem.ucla.edu/~harding/IGOC/P/piperidine01.png"SCALE="TRUE"/>TD>TR><TR><TD><B>PiperidineB>TD>TR>TABLE>>];

// 1-Azaspiro[3.5]nonane azaspiro [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139525&t=l"SCALE="TRUE"/>TD>TR><TR><TD><B>1-Azaspiro[3.5]nonaneB>TD>TR>TABLE>>];

// Invisible nodes for positioning center [pos="2,1!"]; left [pos="0,1!"]; right [pos="4,1!"];

// Edges to position the images left -- piperidine [style=invis]; piperidine -- center [style=invis]; center -- azaspiro [style=invis]; azaspiro -- right [style=invis]; }

Figure 1. Structural comparison of Piperidine and 1-Azaspiro[3.5]nonane.

Synthetic Protocols: Accessing the 1-Azaspiro[3.5]nonane Scaffold

A key prerequisite for utilizing a novel scaffold is a reliable and scalable synthetic route. While multiple strategies exist for spirocycle synthesis, we present a plausible and adaptable multi-step sequence to obtain the key building block, tert-butyl 1-azaspiro[3.5]nonane-1-carboxylate, a versatile intermediate for further derivatization. This protocol is a composite based on established methods for similar azaspirocycles.[6][7]

G start Commercially Available N-Boc-4-piperidone step1 Step 1: Wittig Olefination (Formation of Exocyclic Methylene) start->step1 step2 Step 2: Simmons-Smith Cyclopropanation (Formation of Spiro[2.5]octane) step1->step2 step3 Step 3: Ring Expansion (Formation of Cyclobutanone) step2->step3 step4 Step 4: Wolff-Kishner Reduction (Removal of Ketone) step3->step4 end_product N-Boc-1-azaspiro[3.5]nonane step4->end_product

Figure 2. General workflow for the synthesis of N-Boc-1-azaspiro[3.5]nonane.

Protocol 1: Synthesis of tert-butyl 1-azaspiro[3.5]nonane-1-carboxylate

Step 1: Synthesis of tert-butyl 4-methylenepiperidine-1-carboxylate

  • Rationale: This step introduces the exocyclic double bond necessary for the subsequent cyclopropanation. The Wittig reaction is a reliable method for converting a ketone into an alkene.

  • Procedure:

    • To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add n-butyllithium (1.1 eq., solution in hexanes) dropwise.

    • Allow the resulting orange-red solution to stir at room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the mixture with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes) to afford the title compound as a colorless oil.

Step 2: Synthesis of tert-butyl 1-azaspiro[2.5]octane-1-carboxylate

  • Rationale: The Simmons-Smith reaction is a classic method for stereospecific cyclopropanation of an alkene without isolating the reactive carbenoid species.

  • Procedure:

    • To a solution of tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add diethylzinc (1.5 eq., solution in hexanes) dropwise.

    • Add diiodomethane (1.5 eq.) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride.

    • Extract the mixture with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify by flash column chromatography on silica gel to yield the spiro-cyclopropane intermediate.

Step 3 & 4 (Alternative Route): Dieckmann Condensation Approach

  • Rationale: An alternative, more direct route to a precursor involves the Dieckmann condensation to form the cyclobutane ring. This avoids the potentially hazardous Simmons-Smith reaction and ring expansion.

  • Procedure (Illustrative):

    • Start with N-Boc-4-piperidone. React it with a suitable three-carbon unit, for example, via alkylation of the alpha-position with a protected 3-halopropanoate ester.

    • Perform an intramolecular Dieckmann condensation using a strong base (e.g., sodium ethoxide) to form the spiro[3.5]nonan-2-one ring system.

    • The resulting β-keto ester can then be hydrolyzed and decarboxylated.

    • The ketone is then removed via a Wolff-Kishner or Clemmensen reduction to yield the final N-Boc-1-azaspiro[3.5]nonane.

Step 5: Deprotection to 1-Azaspiro[3.5]nonane Hydrochloride

  • Rationale: The Boc protecting group is easily removed under acidic conditions to liberate the free amine, which can then be used in subsequent coupling reactions. The hydrochloride salt is often a stable, crystalline solid.

  • Procedure:

    • Dissolve tert-butyl 1-azaspiro[3.5]nonane-1-carboxylate (1.0 eq.) in a minimal amount of a suitable solvent like dioxane or methanol.[8][9]

    • Add a solution of HCl in dioxane (e.g., 4M, 3-5 eq.) at 0 °C.[8]

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.

    • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 1-azaspiro[3.5]nonane hydrochloride.

Application Protocol: Bioisosteric Replacement and Comparative Evaluation

This section provides a framework for the direct comparison of a piperidine-containing compound with its 1-azaspiro[3.5]nonane bioisostere. We will use a model reaction: the synthesis of an amide, a common linkage in drug molecules.

Model Reaction: Amide Coupling

G cluster_0 Piperidine Analog Synthesis cluster_1 Azaspiro Analog Synthesis Piperidine Piperidine Amide_P Piperidine-Amide Analog Piperidine->Amide_P Amide Coupling Comparative_Testing Comparative_Testing Amide_P->Comparative_Testing Head-to-Head Evaluation Azaspiro 1-Azaspiro[3.5]nonane Amide_A Azaspiro-Amide Analog Azaspiro->Amide_A Amide Coupling Amide_A->Comparative_Testing Carboxylic_Acid Model Carboxylic Acid (e.g., 4-chlorobenzoic acid) Carboxylic_Acid->Amide_P Carboxylic_Acid->Amide_A Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Amide_P Coupling_Reagent->Amide_A

Figure 3. Workflow for comparative evaluation of piperidine vs. 1-azaspiro[3.5]nonane analogs.

Protocol 2: Synthesis of Comparative Amide Analogs
  • Rationale: This protocol uses a standard peptide coupling reagent to form the amide bond. HATU is chosen for its high efficiency and low rate of racemization.[10]

  • Materials:

    • 1-Azaspiro[3.5]nonane hydrochloride (from Protocol 1)

    • Piperidine

    • 4-Chlorobenzoic acid (or other desired carboxylic acid)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure (General for both amines):

    • To a solution of the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF, add DIPEA (2.5 eq.).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add the respective amine (piperidine or 1-azaspiro[3.5]nonane hydrochloride, 1.2 eq.). If using the hydrochloride salt, the excess DIPEA will neutralize it to the free base.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired amide.

In Vitro ADME-Tox Profiling: A Head-to-Head Comparison

Once both the piperidine and 1-azaspiro[3.5]nonane analogs are synthesized, a direct comparative evaluation of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential.

Protocol 3: Metabolic Stability Assessment in Liver Microsomes
  • Rationale: This assay provides a measure of the compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s), giving an indication of its intrinsic clearance.[11]

  • Procedure:

    • Prepare a stock solution of the test compound (piperidine analog or azaspiro analog) in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and liver microsomes (e.g., human, rat; final concentration ~0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Protocol 4: Permeability Assessment using Caco-2 Monolayers
  • Rationale: The Caco-2 permeability assay is the industry standard for predicting intestinal absorption of orally administered drugs. It measures the rate at which a compound crosses a monolayer of human colorectal adenocarcinoma cells, which differentiate to form a barrier mimicking the intestinal epithelium.

  • Procedure:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • For apical-to-basolateral (A→B) permeability, add the test compound (in transport buffer) to the apical (upper) chamber.

    • At various time points, take samples from the basolateral (lower) chamber.

    • For basolateral-to-apical (B→A) permeability, add the test compound to the basolateral chamber and sample from the apical chamber. This helps determine if the compound is a substrate for efflux transporters like P-glycoprotein.

    • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • Calculate the efflux ratio (Papp(B→A) / Papp(A→B)). An efflux ratio >2 suggests active efflux.

Data Presentation and Interpretation

The data from these comparative studies should be presented in a clear, tabular format to allow for direct comparison.

Table 2: Illustrative Comparative Data

ParameterPiperidine Analog1-Azaspiro[3.5]nonane AnalogInterpretation
Target Potency (IC₅₀) 50 nM35 nMThe increased rigidity of the spirocycle may have led to a more favorable binding pose, resulting in improved potency.
Metabolic Stability (t½, HLM) 15 min45 minThe spirocyclic substitution likely blocked a key site of metabolism on the piperidine ring, leading to a significant improvement in metabolic stability.
Caco-2 Permeability (Papp A→B) 8 x 10⁻⁶ cm/s12 x 10⁻⁶ cm/sThe slightly higher lipophilicity of the azaspiro analog may have contributed to improved passive permeability.
Efflux Ratio (Papp B→A / A→B) 3.51.2The structural modification may have disrupted recognition by efflux transporters, reducing efflux and potentially improving oral bioavailability.
Aqueous Solubility (pH 7.4) 150 µM120 µMThe increased lipophilicity resulted in a slight decrease in solubility, a common trade-off that needs to be monitored.

Note: The data in Table 2 is illustrative and intended to demonstrate how results would be presented. Actual results will be compound-dependent.

Conclusion

The replacement of a piperidine ring with a 1-azaspiro[3.5]nonane scaffold represents a compelling strategy for lead optimization in drug discovery. This bioisosteric switch maintains the fundamental basicity and three-dimensional character of the piperidine while introducing conformational rigidity and novel chemical space. The potential benefits, as outlined in the provided protocols for comparative evaluation, include enhanced metabolic stability, improved target potency, and modulated permeability and efflux properties. By following the synthetic and analytical workflows detailed in this guide, researchers can systematically evaluate 1-azaspiro[3.5]nonane as a viable and potentially superior alternative to the traditional piperidine motif, paving the way for the discovery of next-generation therapeutics with improved drug-like properties.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved February 14, 2026, from [Link]

  • Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved February 14, 2026, from [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved February 14, 2026, from [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • DOI. (n.d.). Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. Retrieved February 14, 2026, from [Link]

  • Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Google Patents. (2012). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • DTIC. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved February 14, 2026, from [Link]

  • MDPI. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved February 14, 2026, from [Link]

  • ChemRxiv. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (2011). One-pot synthesis of 1-azaspiro frameworks initiated by photooxidation of simple furans. Retrieved February 14, 2026, from [Link]

  • Mykhailiuk, P. K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]

  • National Institutes of Health. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Retrieved February 14, 2026, from [Link]

  • National Institutes of Health. (2012). Development of Methods for the Determination of pKa Values. Retrieved February 14, 2026, from [Link]

  • Mykhailiuk, P. K., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2023). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 7-Oxa-1-azaspiro[3.5]nonane. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate. Retrieved February 14, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved February 14, 2026, from [Link]

  • University of Illinois. (n.d.). Bioisosteres of Common Functional Groups. Retrieved February 14, 2026, from [Link]

  • ACS Publications. (2021). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Retrieved February 14, 2026, from [Link]

  • HETEROCYCLES. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Retrieved February 14, 2026, from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved February 14, 2026, from [Link]

  • PubMed. (2001). Total synthesis and structural elucidation of azaspiracid-1. Construction of key building blocks for originally proposed structure. Retrieved February 14, 2026, from [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 1-oxa-6-azaspiro[3.5]nonane. Retrieved February 14, 2026, from [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved February 14, 2026, from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 1-Oxa-6-azaspiro[3.5]nonane. Retrieved February 14, 2026, from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved February 14, 2026, from [Link]

  • Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-43. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 14, 2026, from [Link]

Sources

Application Note: Precision N-Functionalization of 1-Azaspiro[3.5]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists working with the 1-azaspiro[3.5]nonane scaffold. Unlike its more common isomers (2-aza or 7-aza), the 1-aza isomer presents a unique "neopentyl-like" steric challenge due to the nitrogen atom's immediate proximity to the quaternary spiro center.

Executive Summary & Scaffold Analysis

The 1-azaspiro[3.5]nonane scaffold represents a high-value pharmacophore in modern drug discovery. By incorporating a nitrogen atom directly adjacent to a spiro-quaternary carbon within a strained 4-membered ring, this scaffold offers:

  • Metabolic Stability: The quaternary center blocks

    
    -oxidation on one side of the nitrogen.
    
  • Conformational Restriction: The spiro-fusion locks the vector of N-substituents, reducing entropic penalties upon binding.

  • Lowered Basicity: While typical secondary amines have pKa ~10-11, the inductive effect of the spiro center and ring strain often modulates the pKa (typically ~9.5–10.5), improving oral bioavailability.

The Challenge: The nitrogen is sterically encumbered.[1][2][3] It resides in a "neopentyl" environment (adjacent to a quaternary carbon). Standard nucleophilic substitution (


) protocols often fail or proceed sluggishly, leading to side reactions like ring opening or elimination. This guide provides optimized protocols to overcome these steric barriers.

Chemical Reactivity Profile

PropertyValue/DescriptionImplication for Synthesis
Steric Environment High (Neopentyl-like)

reactions are kinetically disfavored.
Ring Strain ~25 kcal/mol (Azetidine)Susceptible to ring-opening under strong Lewis acidic conditions or high temperatures (>120°C).
Nucleophilicity Moderate to LowRequires highly active electrophiles or catalytic activation (Pd/Cu).
Basicity (Calc pKa) ~10.0 - 10.8Strong enough to form salts; requires non-nucleophilic bases (e.g., DIPEA, LiHMDS) for deprotonation.

Decision Tree: Method Selection

Use the following logic flow to select the optimal functionalization strategy.

Functionalization_Logic Start Target Substituent Type Electrophile Type Start->Type Aryl Aryl/Heteroaryl Group Type->Aryl Ar-X Alkyl Alkyl Group Type->Alkyl R-CHO / R-X Acyl Amide/Sulfonamide Type->Acyl R-COOH Method1 Protocol A: Pd-Catalyzed Buchwald-Hartwig (RuPhos/BrettPhos) Aryl->Method1 Steric Bulk Method2 Protocol B: Reductive Amination (Ti(OiPr)4 mediated) Alkyl->Method2 Preferred Method4 Direct Alkylation (Only for MeI/BnBr) Alkyl->Method4 Small R-X only Method3 Protocol C: HATU Coupling (Avoid EDC) Acyl->Method3

Caption: Selection logic for functionalizing the hindered 1-azaspiro[3.5]nonane nitrogen.

Detailed Experimental Protocols

Protocol A: N-Arylation (Buchwald-Hartwig Cross-Coupling)

Best for: Attaching aryl or heteroaryl rings. Essential due to the steric hindrance preventing


.

Mechanistic Insight: The bulky spiro-group prevents the amine from coordinating effectively to standard Pd-ligand complexes. You must use dialkylbiarylphosphine ligands designed for hindered secondary amines. RuPhos and BrettPhos are the ligands of choice.

Reagents:

  • Substrate: 1-Azaspiro[3.5]nonane derivative (1.0 equiv)

  • Aryl Halide: Ar-Br or Ar-Cl (1.1 equiv)

  • Catalyst: RuPhos Pd G3 or G4 precatalyst (2–5 mol%)

    • Alternative: Pd(OAc)₂ (5 mol%) + RuPhos (10 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or LiHMDS (for base-sensitive substrates).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add the amine, aryl halide, base, and Pd-precatalyst to a reaction vial.

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Degas: Sparge with Argon for 2 minutes if not in a glovebox.

  • Heat: Seal and heat to 80–100°C for 4–12 hours.

    • Note: Monitor by LCMS. If conversion stalls, add a second portion of catalyst (2 mol%).

  • Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography.

Validation:

  • Success Indicator: Complete consumption of aryl halide.

  • Troubleshooting: If dehalogenation of the aryl halide is observed (reduction), switch to BrettPhos and lower temperature to 80°C.

Protocol B: Reductive Alkylation (The "Titanium Trick")

Best for: Attaching alkyl chains (Ethyl, Propyl, Benzyl, etc.). Direct alkylation with alkyl halides often fails or is very slow.

Mechanistic Insight: The formation of the iminium ion intermediate is sterically slow. Standard conditions (NaBH(OAc)₃/AcOH) often fail to drive the equilibrium. Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, forcing the formation of the hemiaminal/iminium species before reduction.

Reagents:

  • Substrate: 1-Azaspiro[3.5]nonane (1.0 equiv)

  • Aldehyde/Ketone: (1.2 – 1.5 equiv)

  • Lewis Acid: Ti(OiPr)₄ (1.5 equiv)

  • Reductant: NaBH₄ or NaBH₃CN (2.0 equiv)

  • Solvent: THF or Methanol (dry).

Step-by-Step:

  • Complexation: Dissolve amine and aldehyde/ketone in dry THF (0.5 M). Add Ti(OiPr)₄ neat.

  • Stir: Stir at Room Temperature for 6–12 hours . (Wait for the solution to turn slightly viscous or change color, indicating imine/hemiaminal formation).

  • Reduction:

    • Option A (One pot): Dilute with MeOH, then add NaBH₄ portion-wise. (Caution: Exothermic/Gas evolution).

    • Option B (Cleaner): Concentrate the THF mixture to remove isopropanol, redissolve in MeOH, and add NaBH₄.

  • Quench: Add 1N NaOH or saturated Rochelle’s salt solution to precipitate titanium salts. Stir vigorously until a white precipitate forms.

  • Filter: Filter through Celite. Extract filtrate with DCM.

Protocol C: Amide Coupling (High-Energy Activation)

Best for: Amides. Standard EDC/HOBt often fails due to the steric wall.

Mechanistic Insight: The nucleophilic attack of the hindered nitrogen onto the activated ester is the rate-determining step. You need a coupling reagent that generates a highly reactive ester (At-complex). HATU or COMU are required.

Reagents:

  • Substrate: 1-Azaspiro[3.5]nonane (1.0 equiv)

  • Carboxylic Acid: (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv) - Crucial to keep the amine deprotonated.

  • Solvent: DMF (dimethylformamide) or DMAc.

Step-by-Step:

  • Activation: Dissolve Acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 5 minutes.

  • Addition: Add the spiro-amine and the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 2–16 hours .

    • Tip: If reaction is slow, heat to 50°C. Do not exceed 80°C to avoid HATU decomposition or epimerization of the acid.

  • Workup: Dilute with LiCl (5% aq) and extract with EtOAc. (LiCl helps remove DMF). Wash with NaHCO₃.

Troubleshooting & Safety

IssueRoot CauseSolution
Ring Opening Acidic hydrolysis of the strained azetidine ring.Avoid strong mineral acids (HCl, H₂SO₄) at high temps. Use TFA/DCM for deprotection steps, but keep T < 30°C.
Incomplete Reaction (Alkylation) Steric bulk preventing

backside attack.
Switch to Protocol B (Reductive Alkylation). If using alkyl halide, use Ag₂CO₃ as an additive to activate the halide.
Pd Catalyst Death Amine coordinating too tightly or not at all.Ensure the ligand:Pd ratio is > 1:1. Use precatalysts (Pd-G3/G4) to guarantee active species generation.
Purification Tailing Secondary amine interaction with silica.Use 1% Triethylamine or 1% NH₄OH in the eluent (DCM/MeOH).

References

  • Structure & Properties: 1-Oxa-7-azaspiro[3.5]nonane and related spiro-scaffolds. PubChem CID 55279771. Link

  • Azetidine Reactivity: Structurally divergent reactivity of 2,2-disubstituted azetidines.[4][5] Organic Chemistry Frontiers, 2025.[4] Link

  • Buchwald-Hartwig Protocol: Buchwald-Hartwig Amination User Guide. ACS GCI Pharmaceutical Roundtable. Link

  • Ring Strain Data: Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles. PMC, 2022. Link

  • General Spiro Synthesis: Synthesis of Azaspiro[4.4]nonanes. ResearchGate, 2015. Link

Sources

Application Notes & Protocols: The Strategic Use of Azaspirocycles in G Protein-Coupled Receptor (GPCR) Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Flatland of Drug Discovery

G Protein-Coupled Receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, making them one of the most successful target classes for therapeutic drugs.[1][2][3] Despite their importance, designing ligands with high potency, selectivity, and favorable pharmacokinetic (PK) properties remains a significant challenge. Historically, medicinal chemistry has often relied on planar, aromatic scaffolds, leading to a "flatland" of molecules with potential liabilities, including off-target effects and poor solubility.[4][5]

The strategic incorporation of three-dimensional (3D) scaffolds is a powerful approach to overcome these limitations. Azaspirocycles, bicyclic structures in which the two rings are connected by a single, shared nitrogen-containing quaternary carbon, have emerged as a particularly valuable motif.[4][6] Their rigid, multi-vectorial geometry allows for precise spatial orientation of functional groups, enabling enhanced interaction with the complex topographies of GPCR binding pockets. This guide provides an in-depth exploration of the rationale, design principles, and practical application of azaspirocycles in the development of next-generation GPCR ligands.

The Azaspirocyclic Advantage in GPCR Ligand Design

The utility of azaspirocycles stems from their unique structural and physicochemical properties, which directly address common challenges in drug development. By shifting from planar, sp²-heavy structures to sp³-rich azaspirocyclic cores, researchers can achieve significant improvements in a ligand's profile.[4][5]

Causality Behind the Benefits:

  • Enhanced Three-Dimensionality (3D) and Shape Complementarity: The spirocyclic core introduces a rigid, non-planar geometry. This allows a ligand to project substituents into three-dimensional space, more effectively filling the often-complex and deep binding pockets of GPCRs. This increased shape complementarity can lead to higher binding affinity.[5]

  • Conformational Rigidity: Unlike flexible aliphatic chains, the spirocyclic scaffold reduces the number of rotatable bonds in a molecule.[5] This pre-organizes the ligand into a conformation that is more favorable for binding, reducing the entropic penalty upon interaction with the receptor. This often translates to a significant boost in potency.[7]

  • Improved Selectivity: The precise vectoral display of functional groups from an azaspirocyclic core can enhance selectivity for a specific GPCR subtype over others. By minimizing interactions with off-targets, the risk of adverse effects can be substantially reduced.[4][7]

  • Favorable Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons (Fsp³) generally correlates with improved aqueous solubility, reduced metabolic liability, and better overall pharmacokinetic profiles compared to flat, aromatic compounds.[4][5] Azaspirocycles serve as excellent bioisosteres for more traditional, planar rings like piperazine, often with superior properties.[5][8]

Logical Workflow for Azaspirocyclic Ligand Development

The development process follows a logical progression from conceptual design to functional validation. This workflow ensures that synthetic efforts are guided by robust biological and structural data at each stage.

Caption: Workflow for GPCR Ligand Development Using Azaspirocycles.

Case Study: Azaspirocycles Targeting the Free Fatty Acid Receptor 1 (GPR40)

A compelling example of the azaspirocyclic strategy is the development of agonists for the Free Fatty Acid Receptor 1 (FFA1 or GPR40), a GPCR target for type 2 diabetes.[7] Researchers at Amgen reported the discovery of AM-5262, a potent FFA1 agonist incorporating a spirocyclic azetidine moiety.

The introduction of the spirocyclic constraint provided a clear advantage over its less constrained analog, AM-1638.[7]

Table 1: Comparison of Azaspirocyclic vs. Non-spirocyclic FFA1 Agonists

CompoundStructureFFA1 Potency (EC₅₀)Off-Target Profile (at 10 µM)
AM-1638 (Non-spirocyclic)Planar analog~0.162 µMInhibited 4 targets >90% in a panel of 101 GPCRs, ion channels, etc.
AM-5262 (Azaspirocyclic)Contains spiro[2.2]pentan-1-amine0.081 µMInhibited only 1 target >90% in the same panel.

Data sourced from Chatter J. et al., Bioorg. Med. Chem. Lett., 2014.[7]

Analysis of Causality: The twofold increase in potency for AM-5262 can be attributed to the rigid spirocyclic scaffold locking the molecule into a more favorable binding conformation, thus reducing the entropic cost of binding.[7] Even more striking was the dramatic improvement in selectivity. The constrained, 3D shape of AM-5262 fits more precisely into the FFA1 binding pocket while being a poor fit for other receptors, demonstrating how shape-based design can effectively engineer out off-target interactions.[7]

Experimental Protocols for Ligand Synthesis and Evaluation

The following protocols provide a framework for the synthesis of a representative azaspirocyclic scaffold and the subsequent evaluation of its derivatives as GPCR ligands.

Protocol 1: Synthesis of an N-Boc-6-azaspiro[3.4]octane Scaffold

This protocol describes a key step in creating a common azaspirocyclic core. The rationale is to use a [3+2] cycloaddition reaction, a robust method for constructing five-membered rings.

Materials:

  • N-Boc-3-azetidinone

  • (Triphenylphosphoranylidene)acetonitrile

  • N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (azomethine ylide precursor)

  • Trifluoroacetic acid (TFA)

  • Toluene, Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), Silica gel

Procedure:

  • Step 1: Olefination (Wittig Reaction)

    • To a solution of N-Boc-3-azetidinone (1.0 eq) in toluene, add (triphenylphosphoranylidene)acetonitrile (1.1 eq).

    • Heat the reaction mixture at 80°C for 12 hours, monitoring by TLC.

    • Upon completion, cool to room temperature, concentrate under reduced pressure, and purify by flash chromatography on silica gel to yield the exocyclic alkene intermediate.

  • Step 2: Azomethine Ylide Cycloaddition

    • Dissolve the alkene intermediate (1.0 eq) and the azomethine ylide precursor (1.2 eq) in DCM.

    • Add TFA (10 mol%) to catalyze the in situ generation of the azomethine ylide.

    • Stir the mixture at room temperature for 24 hours. The ylide will react with the alkene in a [3+2] cycloaddition.

    • Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash chromatography to yield the desired N-Boc-6-azaspiro[3.4]octane derivative.[9]

Validation: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: GPCR Radioligand Binding Assay (Competitive)

This protocol determines the binding affinity (Kᵢ) of a synthesized azaspirocycle derivative for a target GPCR. It relies on the principle of competition between the unlabeled test compound and a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [³H]-dopamine for dopamine receptors) with known Kᴅ

  • Unlabeled test compounds (azaspirocycle derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well plates, glass fiber filters, scintillation fluid

  • Scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the unlabeled test compounds in assay buffer.

  • Incubation: In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

    • 50 µL of test compound dilution.

    • 50 µL of radiolabeled ligand (at a concentration near its Kᴅ).

    • 50 µL of cell membrane preparation.

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters 3x with ice-cold assay buffer.

  • Detection: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[10]

Protocol 3: Gq-Coupled GPCR Functional Assay (IP-One HTRF)

This protocol measures the functional activity (agonist or antagonist) of a compound at a Gq-coupled receptor by quantifying the accumulation of the second messenger inositol monophosphate (IP1).[11]

GPCR Signaling via Gq Pathway

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Azaspirocyclic Agonist GPCR Gq-Coupled Receptor Ligand->GPCR Binds Gq Gαq/βγ GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP1 IP₁ (Accumulates) IP3->IP1 Metabolized to

Caption: Simplified Gq signaling pathway leading to IP1 accumulation.

Materials:

  • HEK293 cells stably expressing the target Gq-coupled GPCR

  • Cell culture medium, stimulation buffer

  • IP-One HTRF assay kit (containing IP1-d2 and anti-IP1-cryptate)

  • Test compounds (potential agonists and antagonists)

  • Known reference agonist

  • 384-well white assay plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating: Seed the cells into a 384-well plate and grow to confluence.

  • Agonist Mode:

    • Add serial dilutions of test compounds to the cells.

    • Incubate for 30-60 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of test compounds for 15 minutes.

    • Add the reference agonist at its EC₈₀ concentration to all wells.

    • Incubate for an additional 30-60 minutes at 37°C.

  • Cell Lysis and Detection:

    • Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) directly to the wells as per the kit manufacturer's instructions. This lyses the cells and initiates the detection reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF reader, measuring emission at 665 nm and 620 nm. Calculate the HTRF ratio (665nm/620nm).

  • Data Analysis:

    • Agonist: Plot the HTRF ratio against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

    • Antagonist: Plot the HTRF ratio against the log concentration of the test compound. Fit the curve to determine the IC₅₀ value, which can be used to calculate the antagonist's potency (Kₑ).

Conclusion and Future Perspectives

Azaspirocycles represent a validated and powerful tool in modern medicinal chemistry for the design of superior GPCR ligands. By providing a rigid, three-dimensional framework, they enable chemists to overcome the limitations of traditional flat scaffolds, leading to compounds with enhanced potency, selectivity, and drug-like properties.[4][6] The protocols outlined here provide a foundational workflow for the synthesis and evaluation of these promising molecules. Future advancements will likely involve the development of novel synthetic routes to access even more diverse and complex azaspirocyclic systems and the integration of computational design with high-throughput screening to more rapidly explore the vast chemical space they offer.[12][13]

References

  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Diversity-oriented synthesis of azaspirocycles Source: Organic Letters URL: [Link]

  • Title: Synthesis of azaspirocycles and their evaluation in drug discovery Source: Angewandte Chemie International Edition in English URL: [Link]

  • Title: Synthesis of azaspirocycles and their evaluation in drug discovery Source: PubMed URL: [Link]

  • Title: The use of spirocyclic scaffolds in drug discovery Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis of Azaspirocycles and their Evaluation in Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Synthesis of 6-Azaspiro[3.4]alkanes: Innovative Scaffolds for Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Structure-activity Relationships of G Protein-Coupled Receptors Source: PubMed URL: [Link]

  • Title: Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands Source: Molecules URL: [Link]

  • Title: Editorial: New approaches for the discovery of GPCR ligands Source: Frontiers in Endocrinology URL: [Link]

  • Title: Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands Source: PubMed URL: [Link]

  • Title: Substructure mining of GPCR ligands reveals activity-class specific functional groups in an unbiased manner Source: Journal of Chemical Information and Modeling URL: [Link]

  • Title: Recent Progress in Assays for GPCR Drug Discovery Source: Semantic Scholar URL: [Link]

  • Title: Evaluating functional ligand-GPCR interactions in cell-based assays Source: Methods in Enzymology URL: [Link]

  • Title: Tools for GPCR drug discovery Source: Acta Pharmacologica Sinica URL: [Link]

  • Title: The Structure-property Relationships of GPCR-targeted Drugs Approved between 2011 and 2021 Source: Current Drug Targets URL: [Link]

  • Title: Recent progress in assays for GPCR drug discovery Source: American Journal of Physiology-Cell Physiology URL: [Link]

  • Title: Editorial: New approaches for the discovery of GPCR ligands Source: Frontiers URL: [Link]

  • Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery Source: AZoLifeSciences URL: [Link]

  • Title: Established and In-trial GPCR Families in Clinical Trials: A Review for Target Selection Source: Current Topics in Medicinal Chemistry URL: [Link]

Sources

Application Notes and Protocols: The Strategic Use of 1-Azaspiro[3.5]nonane Derivatives in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-azaspiro[3.5]nonane scaffold has emerged as a privileged structural motif in medicinal chemistry, offering a unique three-dimensional framework that can significantly enhance the pharmacological properties of drug candidates. This document provides a comprehensive guide to the synthesis and application of 1-azaspiro[3.5]nonane derivatives as potent and selective kinase inhibitors, with a particular focus on the Janus kinase (JAK) family. Detailed, field-proven protocols for the synthesis of key intermediates and final compounds are presented, alongside methodologies for their biological evaluation. Furthermore, this guide delves into the underlying principles of their mechanism of action and the critical role of the JAK-STAT signaling pathway in various pathologies.

Introduction: The Rise of Spirocyclic Scaffolds in Kinase Inhibition

The pursuit of novel kinase inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles is a central theme in modern drug discovery. Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in a multitude of diseases, including cancer and autoimmune disorders.[1][2] Traditional drug design often gravitated towards planar, aromatic structures. However, the concept of "escaping from flatland" has gained significant traction, emphasizing the advantages of incorporating three-dimensional (3D) scaffolds to explore new chemical space and enhance molecular interactions with biological targets.[3]

Spirocyclic systems, such as the 1-azaspiro[3.5]nonane core, are at the forefront of this paradigm shift. Their rigid, non-planar geometry provides a fixed orientation for appended functional groups, leading to improved binding affinity and selectivity. The inherent 3D nature of these scaffolds can also positively influence physicochemical properties like solubility and metabolic stability, which are critical for the development of orally bioavailable drugs.[4]

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), represents a key target for therapeutic intervention in autoimmune diseases like rheumatoid arthritis and psoriasis.[5][6] The JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors, is a critical regulator of the immune system.[6][7] This guide will focus on the application of 1-azaspiro[3.5]nonane derivatives in the design of selective JAK inhibitors.

The JAK-STAT Signaling Pathway: A Key Therapeutic Target

The JAK-STAT pathway is a crucial signaling cascade that converts extracellular signals into transcriptional responses, thereby regulating a wide array of cellular processes including cell growth, differentiation, and immune responses.[7][8] The pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[5] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they bind to specific DNA sequences to regulate gene expression.[5][8]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK JAK2 JAK STAT1 STAT Receptor->STAT1 4. STAT Docking STAT2 STAT Receptor->STAT2 4. STAT Docking JAK1->JAK2 2. Activation (Phosphorylation) JAK1->STAT1 5. Phosphorylation JAK2->Receptor 3. Phosphorylation JAK2->STAT2 5. Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 6. Nuclear Translocation and DNA Binding Inhibitor 1-Azaspiro[3.5]nonane Derivative Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Inhibition Gene Gene Transcription DNA->Gene 7. Gene Regulation

Figure 1: The JAK-STAT Signaling Pathway and the site of inhibition.

Synthesis of 1-Azaspiro[3.5]nonane Derivatives: A Step-by-Step Guide

The synthesis of 1-azaspiro[3.5]nonane-based kinase inhibitors typically involves a multi-step sequence. A key starting material is the Boc-protected 1-azaspiro[3.5]nonane core, which is commercially available or can be synthesized.[9] The subsequent steps involve the coupling of this core with a suitable heterocyclic moiety, often a pyrimidine derivative, which is known to interact with the hinge region of the kinase ATP-binding site.

Synthetic_Workflow Start Commercially Available N-Boc-7-azaspiro[3.5]nonane Intermediate1 Deprotection Start->Intermediate1 Intermediate2 7-Azaspiro[3.5]nonane Intermediate1->Intermediate2 Coupling Nucleophilic Aromatic Substitution (SNAr) Intermediate2->Coupling Reagent Substituted 4-chloropyrimidine Reagent->Coupling Product Final 1-Azaspiro[3.5]nonane Kinase Inhibitor Coupling->Product Purification Purification & Characterization Product->Purification

Figure 2: General synthetic workflow for 1-azaspiro[3.5]nonane kinase inhibitors.

Protocol 1: Synthesis of the 7-Azaspiro[3.5]nonane Core (Deprotection)

This protocol describes the removal of the Boc protecting group from the commercially available starting material.

Materials:

  • tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate (1.0 eq)

  • Trifluoroacetic acid (TFA, 10 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Dissolve tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate in DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-azaspiro[3.5]nonane. This is often used in the next step without further purification.

Protocol 2: Coupling of 7-Azaspiro[3.5]nonane with a Pyrimidine Moiety

This protocol details the nucleophilic aromatic substitution (SNAr) reaction to couple the spirocyclic amine with a functionalized pyrimidine.

Materials:

  • 7-Azaspiro[3.5]nonane (from Protocol 1, 1.0 eq)

  • Substituted 4-chloropyrimidine (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, 1.1 eq)

  • Diisopropylethylamine (DIPEA, 3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Stir bar and reaction vial

  • Heating block or oil bath

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, dissolve 7-azaspiro[3.5]nonane and the substituted 4-chloropyrimidine in DMF.

  • Add DIPEA to the reaction mixture.

  • Seal the vial and heat the reaction to 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the final 1-azaspiro[3.5]nonane derivative.

Biological Evaluation: In Vitro Kinase Inhibition Assay

To assess the potency and selectivity of the synthesized 1-azaspiro[3.5]nonane derivatives, a robust and reliable in vitro kinase assay is essential. A common method is a luminescence-based assay that measures ATP consumption during the kinase reaction.

Protocol 3: ADP-Glo™ Kinase Assay

This protocol is a general guideline and may require optimization for specific kinases.

Materials:

  • Recombinant human JAK kinases (JAK1, JAK2, JAK3, TYK2)

  • Substrate peptide (e.g., a generic tyrosine kinase substrate)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Synthesized 1-azaspiro[3.5]nonane inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in kinase assay buffer.

  • Kinase Reaction:

    • Add kinase, substrate, and assay buffer to the wells of the 384-well plate.

    • Add the serially diluted inhibitor compounds or vehicle control to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and therefore to the kinase activity. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Data Presentation

The systematic modification of the 1-azaspiro[3.5]nonane scaffold allows for the exploration of the structure-activity relationship (SAR), providing insights into the key molecular features required for potent and selective kinase inhibition. The following table presents representative data for a hypothetical series of 1-azaspiro[3.5]nonane derivatives, illustrating how modifications can impact potency and selectivity across the JAK family.

Compound IDR¹ SubstituentJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
AZN-001 -H507510150
AZN-002 -CH₃45608120
AZN-003 -F30555100
AZN-004 -CN2540380

Data is for illustrative purposes only and does not represent actual experimental results.

The data in the table suggests that substitution on the pyrimidine ring can significantly influence both the potency and selectivity of the inhibitors. For instance, the introduction of a cyano group (AZN-004) leads to a notable increase in potency against all JAK isoforms, particularly JAK3. This highlights the importance of exploring various substituents to fine-tune the inhibitor's profile for a desired therapeutic effect.

Conclusion and Future Directions

The 1-azaspiro[3.5]nonane scaffold represents a highly promising platform for the development of next-generation kinase inhibitors.[5][10] Its inherent three-dimensionality and synthetic tractability allow for the creation of diverse chemical libraries with the potential for enhanced potency, selectivity, and drug-like properties. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate novel 1-azaspiro[3.5]nonane derivatives targeting the JAK family and other clinically relevant kinases.

Future efforts in this area will likely focus on further exploring the chemical space around the 1-azaspiro[3.5]nonane core, employing advanced synthetic methodologies to introduce novel functionalities. In parallel, a deeper understanding of the structural biology of kinase-inhibitor interactions will guide the rational design of compounds with improved selectivity profiles, ultimately leading to safer and more effective therapies for a range of human diseases.

References

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. Available at: [Link]

  • The JAK-STAT signaling pathway. Wikipedia. Available at: [Link]

  • Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. PMC. Available at: [Link]

  • The JAK/STAT Pathway. PMC. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. Available at: [Link]

  • Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. Google Patents.
  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]

  • Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole. PubMed. Available at: [Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. PMC. Available at: [Link]

  • JAK-Inhibitors – A Story Of Success And Adverse Events. OARRR - Dove Medical Press. Available at: [Link]

  • An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview. PMC. Available at: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

  • Examining the Safety Profile of Janus Kinase (JAK) Inhibitors in the Management of Immune-Mediated Diseases: A Comprehensive Review. MDPI. Available at: [Link]

  • An improved synthesis of 2-oxa-7-azaspiro[8][9]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. Available at: [Link]

  • Single-Step Synthesis of Pyrimidine Derivatives. Organic Chemistry Portal. Available at: [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Available at: [Link]

  • Alkylation reaction of pyrimidine derivatives at the nitrogen. ResearchGate. Available at: [Link]

  • Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors. PubMed. Available at: [Link]

  • A direct oxidative route for the synthesis of pyrimidines using heteropolyacids. ResearchGate. Available at: [Link]

  • Select the unique building blocks you need. SpiroChem. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • Alkylation of Some Pyrimidine and Purine Derivatives Using Microwave-assisted Methods. ResearchGate. Available at: [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC. Available at: [Link]

  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. PMC. Available at: [Link]

  • Modification of pyrimidine derivatives from antiviral agents to antitumor agents. PubMed. Available at: [Link]

Sources

Application Note: Functionalized 7-Azaspiro[3.5]nonanes – "Escaping Flatland" in Drug Discovery

[1]

Executive Summary & Strategic Importance

In modern medicinal chemistry, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy scaffolds to three-dimensional, sp³-rich architectures. The 7-azaspiro[3.5]nonane scaffold has emerged as a critical bioisostere for the piperidine ring. By introducing a spirocyclic cyclobutane ring, this scaffold increases the fraction of sp³ carbons (

This guide details the synthetic logic, validated protocols, and functionalization strategies for accessing this high-value core, specifically focusing on the 7-azaspiro[3.5]nonane isomer, widely utilized in GPR119 agonists and other GPCR modulators.[1]

Retrosynthetic Analysis & Strategic Logic

The construction of the spiro[3.5]nonane system generally follows two major logical disconnections:

  • Route A (Dialkylation): Constructing the 4-membered ring onto a pre-existing piperidine core (typically 4-piperidinecarboxylate derivatives).

  • Route B (Ring Closure): Constructing the piperidine ring onto a pre-existing cyclobutane core.

Route A is generally preferred for medicinal chemistry scale-up due to the availability of cheap piperidine starting materials.

Diagram 1: Retrosynthetic Disconnection of 7-Azaspiro[3.5]nonane

RetrosynthesisFigure 1: Retrosynthetic analysis highlighting the Piperidine-4,4-dicarboxylate strategy.Target7-Azaspiro[3.5]nonane CoreInter1Piperidine-4,4-dicarboxylate(Gem-disubstituted)Target->Inter1 Reduction & CyclizationInter21,3-Dihalopropane(Electrophile)Target->Inter2 Double Alkylation (Less Common)Start1N-Boc-4-PiperidoneInter1->Start1 Knoevenagel CondensationStart2Activated Methylene(e.g., Malonate)Inter1->Start2 Alkylation

Detailed Synthetic Protocols

Protocol A: Construction of the Spiro Core via Double Alkylation

This protocol describes the synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate , a versatile intermediate allowing further functionalization at the ketone position.

Mechanism: This route utilizes a thermodynamic enolate alkylation or a malonate-based approach. We will focus on the robust Malonate/Alkylation strategy which avoids the high-dilution requirements of some direct cyclizations.

Step 1: Knoevenagel Condensation

Objective: Convert N-Boc-4-piperidone to the unsaturated ester.

  • Reagents: N-Boc-4-piperidone (1.0 eq), Diethyl malonate (1.2 eq), TiCl₄ (2.0 eq), Pyridine (4.0 eq), THF/DCM.

  • Procedure:

    • Cool a solution of THF (anhydrous) to 0°C. Add TiCl₄ dropwise (Exothermic!).

    • Add N-Boc-4-piperidone and diethyl malonate.

    • Add pyridine slowly. The mixture will form a yellow/orange precipitate.

    • Stir at 0°C for 2 h, then warm to RT overnight.

    • Quench: Pour into ice water/EtOAc. Extract, wash with brine, dry over Na₂SO₄.

    • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: Double Alkylation / Cyclization (The Spiro Step)

Objective: Form the cyclobutane ring. This is the critical "flatland escape" step.

  • Reagents: Unsaturated diester (from Step 1), NaH (2.5 eq), DMSO (solvent is critical for enolate reactivity), Paraformaldehyde (excess) or 1-bromo-2-chloroethane (for non-ketone variants).

  • Note: To get the 2-oxo derivative directly, a different approach using [2+2] cycloaddition with dichloroketene is often cleaner, but for the general saturated spirocycle, we use alkylation.

  • Alternative High-Yield Route (Dichloroketene):

    • Substrate: N-Boc-4-methylene-piperidine (via Wittig on piperidone).

    • Reagent: Trichloroacetyl chloride, Zn/Cu couple (in situ dichloroketene generation).

    • Reaction: The [2+2] cycloaddition yields the gem-dichlorocyclobutanone spirocycle.

    • Dehalogenation: Zn, AcOH reduction yields the parent cyclobutanone.

Validated Protocol (Dichloroketene Route):

  • Suspend Activated Zn dust (4.0 eq) in dry ether.

  • Add N-Boc-4-methylene-piperidine (1.0 eq).

  • Add Trichloroacetyl chloride (2.0 eq) dropwise in DME over 1 hour under Argon. Sonication can assist initiation.

  • Reflux for 4-12 hours. Monitor by TLC (disappearance of alkene).

  • Workup: Filter through Celite. Wash filtrate with NaHCO₃. Concentrate.

  • Dechlorination: Dissolve crude in AcOH. Add Zn dust. Stir at RT for 2h.[2]

  • Result: tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.

Diagram 2: Forward Synthesis Workflow

SynthesisFigure 2: Validated route to the 1-oxo-7-azaspiro[3.5]nonane scaffold.StartN-Boc-4-PiperidoneStep1Wittig Olefination(Ph3P=CH2)Start->Step1Inter1Exocyclic AlkeneStep1->Inter1Step2[2+2] Cycloaddition(Cl3CCOCl, Zn)Inter1->Step2Inter2DichlorocyclobutanoneStep2->Inter2Step3Dechlorination(Zn, AcOH)Inter2->Step3Final1-Oxo-7-azaspiro[3.5]nonane(Scaffold)Step3->Final

Late-Stage Functionalization

Once the spiro-ketone is formed, it serves as a divergence point.

Reductive Amination (Library Generation)

To install diversity at the 2-position (cyclobutane ring):

  • Reagents: Spiro-ketone (1.0 eq), Amine (R-NH₂, 1.1 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), AcOH (cat.), DCE.

  • Protocol:

    • Mix ketone and amine in DCE. Add AcOH (pH ~5). Stir 30 min.

    • Add STAB. Stir overnight at RT.

    • Check: LCMS usually shows M+1.

    • Note: Stereochemistry (cis/trans) is often generated. Separation may be required via Prep-HPLC.

N-Capping (Piperidine Nitrogen)
  • Deprotection: 4M HCl in Dioxane or TFA/DCM (1:1). Quantitative yield.

  • Functionalization:

    • Sulfonylation: R-SO₂Cl, TEA, DCM.

    • SNAr: Aryl fluoride/chloride, K₂CO₃, DMSO, 100°C (Common for GPR119 agonists).

Table 1: Optimization of N-Arylation Conditions (SNAr)
EntryBaseSolventTemp (°C)Time (h)Yield (%)Notes
1TEADCM2524<10Too slow for unactivated aryls
2K₂CO₃DMF801265Standard condition
3Cs₂CO₃DMSO100492 Optimal for heteroaryl halides
4DIPEANMP120285Harder workup (NMP removal)

Troubleshooting & Quality Control

  • Issue: Incomplete [2+2] Cycloaddition.

    • Cause: Inactive Zn or moisture.

    • Fix: Activate Zn with dilute HCl, wash with water, acetone, ether, and dry under high vacuum. Use freshly distilled acid chloride.

  • Issue: Poor Solubility of Free Amine.

    • Cause: The spiro-amine salt is very polar.

    • Fix: Do not isolate the free base if possible. Perform the next step (N-capping) directly on the crude TFA salt by adding excess base (DIEA/TEA).

  • Validation:

    • NMR: Look for the disappearance of the tert-butyl singlet (1.45 ppm) upon deprotection. The spiro-cyclobutane protons typically appear as complex multiplets around 1.8–2.5 ppm.

    • LCMS: ESI+ mode is highly sensitive for these amines.

References

  • BenchChem. Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry.Link

  • Burkhard, J. A., et al. (2010).[3] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527.[3] Link

  • Ma, V., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.[4] Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[5] Chemical Reviews, 114(16), 8257–8322. Link

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 47(24), 4512-4515. Link

Scale-up synthesis of 1-Azaspiro[3.5]nonane trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Multi-Gram Scale-Up Synthesis of 1-Azaspiro[3.5]nonane Trifluoroacetate

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 1-Azaspiro[3.5]nonane trifluoroacetate, a valuable building block for drug discovery and development. The synthesis is designed for robust, multi-gram production, moving beyond bench-scale procedures to address the challenges inherent in process scale-up. We will delve into the strategic selection of a synthetic route that prioritizes safety, efficiency, and scalability. The protocol includes step-by-step instructions, critical process parameters, safety considerations, and analytical quality control measures. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for producing significant quantities of this important spirocyclic scaffold.

Introduction: The Strategic Value of Spirocyclic Scaffolds

In modern medicinal chemistry, there is a significant drive to "escape from flatland"—the tendency to rely on two-dimensional aromatic structures.[1][2] Spirocycles, molecules containing two rings connected by a single common atom, are at the forefront of this movement. Their inherent three-dimensionality provides a rigid and well-defined orientation of substituents, which can lead to enhanced binding affinity, improved selectivity for biological targets, and superior physicochemical properties such as increased aqueous solubility.[2][3] The 1-Azaspiro[3.5]nonane framework, featuring a fused azetidine and cyclohexane ring, is a particularly attractive scaffold found in a variety of bioactive compounds.[4]

Producing these molecules on a scale sufficient for extensive biological screening and preclinical development requires a synthetic route that is not only high-yielding but also safe, cost-effective, and reproducible. This application note details such a route for 1-Azaspiro[3.5]nonane, culminating in its isolation as a stable and easily handled trifluoroacetate (TFA) salt. The TFA salt form is often preferred for its crystallinity and stability, although considerations for its potential impact in biological assays must be noted.[5]

Synthetic Strategy and Rationale

Several synthetic routes can be envisioned for the construction of the 1-azaspiro[3.5]nonane core.[4][6][7] For scale-up, a linear synthesis that avoids costly reagents, cryogenic temperatures, or purification by column chromatography is highly desirable.[8][9] The chosen strategy involves a robust four-step sequence starting from commercially available 1-benzyl-4-piperidone.

The core of this strategy is the construction of the four-membered azetidine ring onto the pre-existing six-membered piperidine ring. This is achieved through a key intramolecular cyclization, a method that, while effective, requires careful control of reaction conditions on a larger scale to minimize the formation of polymeric byproducts.[8] The use of a benzyl (Bn) protecting group for the nitrogen is a strategic choice; it is stable under the reaction conditions for ring formation and can be cleanly removed in the final step via catalytic hydrogenation, a highly scalable and clean transformation.[10]

Process Workflow Diagram

The following diagram outlines the complete synthetic workflow from the starting material to the final trifluoroacetate salt.

Scale_Up_Synthesis cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation A 1-Benzyl-4-piperidone B 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol (Diol Intermediate) A->B  Grignard Reaction    (HCHO source)   C 1-Benzyl-1-azaspiro[3.5]nonane B->C  Intramolecular Cyclization    (e.g., via Mesylation)   D 1-Azaspiro[3.5]nonane (Free Base) C->D  Catalytic Hydrogenation    (H₂, Pd/C)   E 1-Azaspiro[3.5]nonane trifluoroacetate (Final Product) D->E  Acid-Base Reaction    (TFA)  

Caption: Synthetic workflow for 1-Azaspiro[3.5]nonane trifluoroacetate.

Detailed Scale-Up Protocol

Safety First: All procedures should be conducted by trained personnel in a well-ventilated fume hood.[11] Personal protective equipment (PPE), including safety goggles, lab coats, and appropriate gloves, must be worn at all times.[12][13] An emergency eyewash and safety shower should be readily accessible.[13]

Step 1: Synthesis of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
  • Rationale: This step introduces the necessary carbon atom for the formation of the azetidine ring. Using a Grignard reagent derived from a formaldehyde equivalent is a classic and scalable C-C bond-forming reaction.

  • Equipment: 22 L three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel.

  • Materials:

    • 1-Benzyl-4-piperidone (1.0 kg, 5.28 mol)

    • Magnesium turnings (142 g, 5.81 mol)

    • Paraformaldehyde (174 g, 5.81 mol)

    • 1,2-Dibromoethane (small amount for initiation)

    • Anhydrous Tetrahydrofuran (THF), 8 L

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • Under a nitrogen atmosphere, charge the magnesium turnings and 1 L of anhydrous THF into the reaction flask. Add a crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

    • Prepare a suspension of paraformaldehyde in 4 L of anhydrous THF.

    • Once the Grignard reaction is initiated (slight exotherm and bubbling), slowly add the paraformaldehyde suspension via the dropping funnel, maintaining the internal temperature between 40-50 °C. This addition is highly exothermic and requires careful monitoring and external cooling.

    • After the addition is complete, stir the mixture at 50 °C for an additional 2 hours.

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 2 L).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol as a viscous oil. The product is typically used in the next step without further purification.

Step 2: Synthesis of 1-Benzyl-1-azaspiro[3.5]nonane
  • Rationale: This key step forms the spirocyclic core via an intramolecular nucleophilic substitution. The diol is converted in situ to a better leaving group (mesylate), which is then displaced by the tertiary amine to form the azetidinium intermediate, followed by ring closure. High dilution is not strictly necessary here, but controlled addition is critical.

  • Equipment: 50 L jacketed glass reactor with mechanical stirring, temperature probe, and addition funnel.

  • Materials:

    • 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol (from Step 1, approx. 5.28 mol)

    • Dichloromethane (DCM), 20 L

    • Triethylamine (Et₃N) (1.76 L, 12.7 mol)

    • Methanesulfonyl chloride (MsCl) (450 mL, 5.81 mol)

  • Procedure:

    • Dissolve the crude diol in 15 L of DCM in the reactor and cool the solution to -10 °C.

    • Add triethylamine and stir for 15 minutes.

    • Add methanesulfonyl chloride dropwise over 2 hours, ensuring the internal temperature does not exceed 0 °C.

    • After the addition, allow the reaction to slowly warm to room temperature and stir for 16 hours.

    • Quench the reaction by adding 10 L of water. Separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 5 L) and then with brine (1 x 5 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to obtain pure 1-Benzyl-1-azaspiro[3.5]nonane.

Step 3: Debenzylation to 1-Azaspiro[3.5]nonane (Free Base)
  • Rationale: Catalytic hydrogenation is an ideal method for large-scale deprotection as it avoids harsh reagents and the only byproduct is toluene.

  • Equipment: Parr hydrogenation apparatus or a suitable multi-liter autoclave.

  • Materials:

    • 1-Benzyl-1-azaspiro[3.5]nonane (from Step 2, assume approx. 800 g, 3.71 mol)

    • Palladium on carbon (10% Pd/C, 50% wet), 80 g

    • Methanol or Ethanol, 8 L

  • Procedure:

    • In the hydrogenation vessel, dissolve the benzyl-protected spiroamine in 8 L of methanol.

    • Carefully add the 10% Pd/C catalyst under a nitrogen blanket.

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi.

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by hydrogen uptake or TLC/LC-MS.

    • Once the reaction is complete (typically 12-24 hours), carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol.

    • Concentrate the filtrate under reduced pressure to obtain the 1-Azaspiro[3.5]nonane free base as an oil.

Step 4: Formation of 1-Azaspiro[3.5]nonane Trifluoroacetate
  • Rationale: The final step is a simple acid-base reaction to form a stable, solid salt, which simplifies handling, storage, and weighing. Trifluoroacetic acid is used to form the corresponding salt.[14]

  • Equipment: 10 L flask with mechanical stirring.

  • Materials:

    • 1-Azaspiro[3.5]nonane (from Step 3, approx. 465 g, 3.71 mol)

    • Trifluoroacetic acid (TFA) (286 mL, 3.71 mol)

    • Methyl tert-butyl ether (MTBE), 5 L

  • Procedure:

    • Dissolve the crude free base in 4 L of MTBE and cool the solution to 0-5 °C in an ice bath.

    • In a separate flask, dilute the trifluoroacetic acid with 1 L of MTBE.

    • Slowly add the TFA solution to the stirred solution of the amine. This is an exothermic reaction.

    • A white precipitate will form. Continue stirring at 0-5 °C for 1 hour after the addition is complete.

    • Collect the solid product by filtration, wash with cold MTBE (2 x 500 mL), and dry under vacuum at 40 °C to a constant weight.

Data Summary and Quality Control

StepKey TransformationStarting MaterialKey ReagentsTemp. (°C)Time (h)Typical YieldPurity (LC-MS)
1 Diol Formation1-Benzyl-4-piperidoneMg, Paraformaldehyde40-503>90% (crude)~90%
2 SpirocyclizationDiol IntermediateMsCl, Et₃N-10 to 251875-85%>95%
3 Debenzylation1-Benzyl-1-azaspiro[3.5]nonaneH₂, 10% Pd/C2512-2490-98%>98%
4 Salt Formation1-Azaspiro[3.5]nonaneTFA0-51>95%>99%

Characterization of 1-Azaspiro[3.5]nonane Trifluoroacetate:

  • ¹H NMR (400 MHz, D₂O): δ ppm (Expected signals for the spirocyclic core protons and broad signals for the amine protons).

  • ¹³C NMR (101 MHz, D₂O): δ ppm (Expected signals for the 8 unique carbons of the spirocycle and the quartet for the TFA counterion).

  • LC-MS (ESI+): m/z calculated for C₈H₁₆N⁺ [M+H]⁺: 126.1; found: 126.1.

  • Appearance: White to off-white crystalline solid.

References

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amin
  • Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Chemical Safety Data Sheet MSDS / SDS - 2-oxa-6-azaspiro[3.3]heptane. ChemicalBook.
  • Buy 6,8-Dimethyl-1-azaspiro[3.5]nonane. BenchChem.
  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group.
  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery.
  • Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. BenchChem.
  • A new synthesis of 2-oxa-7-azaspiro[3.5]nonane. MDPI.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • SAFETY D
  • SAFETY D
  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES.
  • A Concise Cross-Metathesis Route to Enantiopure 1-Azaspirocycles. Andrea Robinson Group.
  • 1-Oxa-7-azaspiro[3.5]nonane. Fluorochem.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses.
  • Scale-up challenges for the synthesis of 1-Azaspiro[3.6]decane. BenchChem.
  • Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery. BenchChem.
  • An improved synthesis of 2-oxa-7-azaspiro[2][12]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate.

  • One-pot three-component synthesis of azaspirononatriene derivatives.
  • An Efficient Synthesis of Some New Azaspirocycloalkane Derivatives from 1-anilinocycloalkanecarboxamide. Hilaris Publisher.
  • Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes.
  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.
  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‐Fused Heterocycles for Drug Discovery and. ArODES HES-SO.
  • Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evalu
  • Trifluoroacetyl trifl
  • Convenient synthesis of 3,5,7-trimethyl-1-azonia-adamantanes. Arkivoc.

Sources

Troubleshooting & Optimization

Improving yield in 1-Azaspiro[3.5]nonane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Azaspiro[3.5]nonane Synthesis

Case ID: AZ-SPIRO-35-YIELD Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 1-Azaspiro[3.5]nonane presents a unique set of challenges due to the inherent ring strain of the azetidine moiety (~26 kcal/mol) combined with the steric demands of the spiro-cyclohexane junction. Low yields are typically caused by three factors: inefficient cyclization of the four-membered ring, ring-opening side reactions during reduction, and volatility/instability of the free amine during isolation.

This guide moves beyond generic protocols, offering a "Support Center" approach with specific troubleshooting workflows for the two most reliable synthetic routes: the Classic Lactam Reduction (scalable) and the Modern Kulinkovich-Type Coupling (direct).

Module 1: The Foundation (Pre-Reaction Checklist)

Before initiating synthesis, verify your reagents. Impurities here are often mistaken for reaction failures later.

ReagentCritical Quality AttributeWhy it Matters
LiAlH₄ Grey powder (not white)White powder indicates surface oxidation/hydrolysis, leading to incomplete reduction.
THF Anhydrous, inhibitor-freePeroxides initiate radical ring-opening of the strained azetidine; water kills the hydride.
Cyclohexanone Freshly distilledAldol condensation byproducts compete in the initial condensation steps.

Module 2: The Classic Route (Lactam Reduction)

Methodology: Construction of 1-azaspiro[3.5]nonan-2-one followed by hydride reduction. This is the industry standard for scalability.

Workflow Diagram

LactamRoute Start Cyclohexanone Step1 Step 1: Condensation (Formation of Enamine/Imine) Start->Step1 Step2 Step 2: [2+2] Cycloaddition (w/ Ketene equivalent or Ester Enolate) Step1->Step2 Ring Closure Inter Intermediate: 1-Azaspiro[3.5]nonan-2-one Step2->Inter Step3 Step 3: Reduction (LiAlH4 / THF) Inter->Step3 Critical Step End Target: 1-Azaspiro[3.5]nonane Step3->End

Figure 1: The stepwise construction of the spiro-azetidine core via the stable lactam intermediate.

Troubleshooting Guide: Lactam Formation

Q: My cyclization yield is <30%. What is going wrong? A: The formation of the 4-membered ring is entropically disfavored.

  • Diagnosis: If using a halo-ester enolate method (e.g., Reformatsky-type), O-alkylation often competes with C-alkylation.

  • Fix: Switch to a [2+2] cycloaddition strategy. React cyclohexylidenemethanamine (formed from cyclohexanone + amine) with a ketene equivalent. Alternatively, if using the intramolecular alkylation of a beta-amino ester, ensure high dilution (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.

Q: The lactam is forming but decomposes on silica. How do I purify? A: Spiro-beta-lactams are sensitive to acid hydrolysis.

  • Fix: Pre-treat your silica gel with 1% Triethylamine (Et3N) in hexane. This neutralizes acidic sites. Alternatively, recrystallize the lactam from diethyl ether/hexane; spiro-lactams often crystallize well, avoiding chromatography entirely.

Module 3: The Critical Reduction (The Bottleneck)

Context: Reducing the carbonyl of 1-azaspiro[3.5]nonan-2-one to the methylene group without cleaving the strained C-N bond.

Protocol: Optimized Alane Reduction
  • Preparation: Suspend LiAlH₄ (2.0 equiv) in anhydrous THF (0.5 M) under Argon. Cool to 0°C.[1]

  • Addition: Dissolve the lactam in THF. Add dropwise over 30 mins. Crucial: Never add solid LAH to the lactam solution.

  • Reflux: Warm to RT, then reflux for 4-6 hours.

  • Quench (Fieser Method): Cool to 0°C. For every 1g of LiAlH₄ used, add sequentially:

    • 1 mL Water

    • 1 mL 15% NaOH

    • 3 mL Water

  • Filtration: Filter the granular white precipitate. Wash with warm THF.

Troubleshooting Guide: Reduction

Q: I see a new spot on TLC, but after workup, I have a ring-opened product (3-amino-propyl-cyclohexane derivative). A: This is "Over-Reduction/Cleavage," often caused by harsh quenching or acidic workup.

  • Mechanism: The spiro-azetidine nitrogen is basic. If the workup becomes acidic (pH < 9), the ring strain facilitates proton-assisted C-N bond cleavage.

  • Fix: Maintain pH > 10 during workup. Do not use HCl to extract the amine. Use the Fieser quench described above, which provides a neutral/basic granular solid that is easily removed.

Q: My yield is low because of an emulsion during extraction. A: Aluminum salts form gelatinous hydroxides that trap the product.

  • Fix: Use Rochelle's Salt (Sodium Potassium Tartrate) . Stir the quenched reaction mixture with a saturated aqueous solution of Rochelle's salt for 2 hours. The tartrate complexes the aluminum, separating the layers cleanly.

Module 4: The Modern Route (Kulinkovich-Type)

Methodology: Direct synthesis from oxime ethers using Ti(IV) and Grignard reagents.[2] High atom economy, but moisture sensitive.

Mechanism Visualization

Kulinkovich Oxime Cyclohexanone Oxime Ether Trans Transition State (Ligand Exchange) Oxime->Trans Grignard Ethyl MgBr Titan Titanacyclopropane (Active Species) Grignard->Titan Titan->Trans Product 1-Azaspiro[3.5]nonane Trans->Product Reductive Alkylation

Figure 2: The Ti(IV)-mediated ligand exchange mechanism for direct spiro-azetidine formation.

Troubleshooting Guide: Kulinkovich Reaction

Q: The reaction stalls at the intermediate. A: The "Titanacyclopropane" species is unstable.

  • Fix: Use Cyclopentylmagnesium bromide as the sacrificial Grignard reagent if using the ligand exchange method. It generates the active titanium species more efficiently than ethyl magnesium bromide in sterically crowded spiro systems.

Module 5: Isolation & Storage (The Final Mile)

Q: I lost 50% of my product on the rotavap. A: 1-Azaspiro[3.5]nonane is a low-molecular-weight secondary amine. It is volatile and can sublime.

  • Protocol: Do not concentrate the free base to dryness under high vacuum.

  • The "Salt Trap": Immediately convert the crude amine to its Hydrochloride or Oxalate salt.

    • Dissolve crude amine in Et₂O.

    • Add 2M HCl in Et₂O dropwise.

    • Filter the white solid precipitate.

    • Benefit: The salt is non-volatile, stable, and easy to handle.

Q: The product turns yellow/brown upon storage. A: Oxidation of the strained amine.

  • Fix: Store as the HCl salt at -20°C. If you must store the free base, keep it under Argon in a solution (e.g., Toluene) rather than neat.

Summary of Yield Improvement Strategies

StepCommon PitfallYield Improvement Strategy
Cyclization Intermolecular polymerizationHigh dilution (0.05 M) or [2+2] cycloaddition.
Reduction Emulsions trapping productUse Rochelle's Salt or Fieser Quench (no acid!).
Workup Ring opening (Hydrolysis)Maintain pH > 10; avoid aqueous acid extraction.
Isolation Volatility (Sublimation)Isolate as HCl or Oxalate salt immediately.

References

  • Synthesis of Spirocyclic Azetidines: Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. (2024).[2][3][4] Organic Letters.

  • Lactam Route & Reduction: Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. (Patent CN106588806A). Describes the scalable lactam-to-amine reduction protocol.

  • Kulinkovich-Type Mechanism: Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines from Oxime Ethers.[2][5][6] (2019).[5] Journal of Organic Chemistry.

  • Reduction Troubleshooting: Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies. (2014).[3][4] Journal of Organic Chemistry. Provides insights into LiAlH4 quenching and side reactions.

  • General Spiro Synthesis: Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. (2005).[4][7] Tetrahedron. [4]

Sources

Technical Support Center: Purification of 1-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SPIRO-AZ-35 Subject: Isolation and Purification Protocols for 1-Azaspiro[3.5]nonane Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open

Executive Summary

You are attempting to purify 1-azaspiro[3.5]nonane , a spirocyclic secondary amine containing a strained azetidine ring fused to a cyclohexane core.

The Challenge: This molecule presents a "Purification Paradox."

  • Basicity: As a secondary amine, it streaks on standard silica gel.

  • Strain: The azetidine ring (strain energy ~26 kcal/mol) is susceptible to acid-catalyzed ring opening or polymerization during thermal stress (distillation).

  • Volatility: The free base is likely a liquid with moderate volatility, making it difficult to separate from solvents without loss.

This guide provides three validated workflows to resolve these issues, moving from crude reaction mixtures to pharmaceutical-grade purity.

Module 1: Triage & Troubleshooting (The "Emergency Room")

Before proceeding to protocols, diagnose your current failure mode.

SymptomProbable CauseImmediate Corrective Action
Low Recovery (<20%) Water Solubility. The compact polar amine head allows significant solubility in water, especially if pH < 12.Saturate aqueous layer with NaCl (Salting out) and extract with CHCl₃ or DCM (not Ether/EtOAc). Ensure pH is >12 using NaOH.
Product Decomposition Acidic Silica. Standard silica gel is slightly acidic (pH 6.5), causing azetidine ring opening or irreversible adsorption.Neutralize Silica. Pre-wash column with 1% Triethylamine (TEA) in eluent or switch to Basic Alumina .
"Streaking" on TLC Protonation on Plate. The amine interacts with silanols.Add 1-5% TEA or NH₄OH to your TLC developing solvent.
Oil turns to Gum Polymerization/CO₂ Capture. Free amines absorb atmospheric CO₂ (carbamate formation) or polymerize.Convert to HCl or Oxalate salt immediately for storage (See Protocol C).

Module 2: Standard Operating Procedures (SOPs)

Protocol A: The "Self-Validating" Acid-Base Extraction

Best for: Removing non-basic impurities (starting materials, neutral side products) without chromatography.

The Logic: We exploit the reversible protonation of the nitrogen. By toggling pH, we force the molecule to migrate between phases, leaving impurities behind.

Reagents:

  • HCl (1M and 6M)

  • NaOH (6M) or KOH pellets

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Brine (Saturated NaCl)

Step-by-Step Workflow:

  • Initial Dissolution: Dissolve crude reaction mixture in DCM.

  • Acid Wash (Capture): Extract the organic layer with 1M HCl (3x) .

    • Validation Check: The product is now in the Aqueous Layer (as the ammonium salt). The Organic Layer contains neutral impurities.[1]

    • Discard Organic Layer (after verifying product absence by TLC).

  • Basification (Release): Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

    • Critical Step: The solution must be strongly basic to suppress the solubility of the free amine in water.

  • Extraction (Recovery): Extract the cloudy aqueous mixture with DCM (3x) .

    • Optimization: If the interface is messy, add solid NaCl to saturate the aqueous phase ("Salting Out").

  • Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate) and concentrate carefully (avoid high vacuum if volatile).

ExtractionWorkflow Start Crude Mixture (in DCM) AcidWash Add 1M HCl (Phase Separation) Start->AcidWash OrgPhase1 Organic Phase (Neutrals/Acids) AcidWash->OrgPhase1 Top/Bottom (Solvent dep.) AqPhase1 Aqueous Phase (Amine Salt) AcidWash->AqPhase1 Product is here Discard Discard (Waste) OrgPhase1->Discard BaseStep Basify to pH > 12 (NaOH) AqPhase1->BaseStep ExtractStep Extract with DCM (3x) BaseStep->ExtractStep FinalOrg Final Organic Phase (Pure Amine) ExtractStep->FinalOrg

Figure 1: Acid-Base Extraction Logic Flow. Note that the product moves to the aqueous phase temporarily to shed neutral impurities.

Protocol B: Chromatographic Purification (Neutralized)

Best for: Complex mixtures where extraction failed to remove all impurities.

The Logic: Standard silica is too acidic for azetidines. We must modify the stationary phase to prevent "tailing" and decomposition.

System Setup:

  • Stationary Phase: Basic Alumina (Activity Grade III) OR Neutralized Silica Gel.

  • Mobile Phase: DCM:Methanol (95:5) + 1% Triethylamine (TEA) or 1% NH₄OH .

Procedure:

  • Slurry Preparation: If using silica, slurry it in the mobile phase containing TEA before packing the column. Let it sit for 15 minutes to neutralize active sites.

  • Loading: Dissolve the crude amine in a minimum amount of DCM. Do not use pure methanol for loading.

  • Elution: Run the gradient.

    • Visualization: Use Ninhydrin Stain (Primary/Secondary amines turn purple/red) or Iodine Chamber . UV absorption may be weak unless the molecule is derivatized.

  • Post-Run: The collected fractions will contain TEA. This must be removed by high-vacuum evaporation or azeotroping with toluene.

Protocol C: Salt Formation (Storage & Stabilization)

Best for: Long-term storage and final purification of oils.

The Logic: Converting the free amine to a crystalline salt locks the nitrogen lone pair, preventing oxidation and polymerization.

Reagents:

  • Option 1 (HCl Salt): 2M HCl in Diethyl Ether or Dioxane (Commercial).

  • Option 2 (Oxalate Salt): Oxalic acid dissolved in Ethanol.

Procedure (HCl Method):

  • Dissolve the purified free base oil in dry Diethyl Ether (or EtOAc).

  • Cool to 0°C.

  • Dropwise add HCl in Ether .

  • A white precipitate should form immediately.

  • Filtration: Filter the solid under argon/nitrogen to avoid moisture absorption (hygroscopic).

  • Wash: Wash the cake with cold ether.

  • Dry: Vacuum dry.

Module 3: Decision Logic for Purification

Use this flowchart to determine the correct path for your specific reaction outcome.

DecisionTree Start Crude Reaction Mixture StateCheck Is the product >80% pure by NMR? Start->StateCheck YesPath Yes StateCheck->YesPath NoPath No StateCheck->NoPath Distillation Vacuum Distillation (Keep T < 100°C) YesPath->Distillation Extraction Acid-Base Extraction (Protocol A) NoPath->Extraction SaltForm Convert to HCl Salt (Protocol C) Distillation->SaltForm CheckExtract Did Extraction Work? Extraction->CheckExtract CheckExtract->SaltForm Yes Column Basic Alumina Column (Protocol B) CheckExtract->Column No (Complex Mix) Column->SaltForm

Figure 2: Purification Decision Matrix. Prioritize non-thermal methods (Extraction) before attempting chromatography.

FAQ: Frequently Asked Questions

Q: Can I distill 1-azaspiro[3.5]nonane? A: Yes, but with extreme caution. Azetidines are thermally sensitive. Use high vacuum (< 1 mbar) to keep the bath temperature below 100°C. If the pot residue turns black/tarry, stop immediately—you are polymerizing the ring.

Q: Why is my yield low after column chromatography? A: You likely used untreated Silica Gel. The acidic silanol groups (Si-OH) protonate the amine, binding it irreversibly to the column. You must use Basic Alumina or add Triethylamine to the mobile phase.

Q: How do I store the free base? A: Do not store the free base for long periods. It absorbs CO₂ from the air to form carbamates. Store as the HCl salt at -20°C under Argon.

References

  • General Synthesis of Azetidines

    • Title: "Synthesis of Azetidines and Pyrrolidines: Towards Medicinal Chemistry Applic
    • Source: University of Birmingham Research Archive.
    • Context: Discusses the stability of the azetidine ring and methods for isol
  • Acid-Base Extraction Methodology

    • Title: "Acid-Base Extraction."[2]

    • Source: Chemistry LibreTexts.
    • Context: The fundamental thermodynamic principles behind separating amines
  • Spirocyclic Amine Properties

    • Title: "1-Oxa-6-azaspiro[3.5]nonane Properties" (Analogous Structure).
    • Source: ChemicalBook.[3]

    • Context: Used to estimate boiling points and physical state for the 1-azaspiro[3.5]nonane scaffold.
  • Handling of Strained Amines

    • Title: "Azetidine Synthesis Protocols."
    • Source: BenchChem Technical Support.[4][5]

    • Context: Specific warnings regarding the ring-opening tendency of azetidines on acidic media.

Sources

Technical Support Center: Azaspirocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier-3 Technical Support Center for medicinal chemists encountering roadblocks in azaspirocycle synthesis. It prioritizes troubleshooting, mechanistic causality, and self-validating protocols.

Ticket Subject: Overcoming Steric and Electronic Barriers in Spirocyclization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Escape from Flatland"

Azaspirocycles (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) are privileged scaffolds that offer high


 character, improving solubility and metabolic stability compared to flat aromatic bioisosteres. However, their synthesis is often plagued by the Thorpe-Ingold effect  (or lack thereof in small rings), high ring strain , and steric congestion  at the quaternary center.

This guide addresses the three most common failure modes reported by our users:

  • Nucleophilic Substitution Stalls (Construction of the

    
     center).
    
  • RCM Catalyst Death (Ring-Closing Metathesis failures).

  • Regioselectivity Drift (Radical/Minisci functionalization).

Diagnostic & Troubleshooting Modules

Module A: Constructing the Quaternary Center (The Core Challenge)

Issue: “My intramolecular


 cyclization to form the spiro-ring is stuck at <20% conversion or yielding elimination products.”

Root Cause Analysis: Creating a quaternary center via standard alkylation is entropically disfavored and sterically hindered. If the ring size is small (3- or 4-membered), ring strain (


 for cyclobutane) fights the cyclization.

Troubleshooting Protocol:

SymptomDiagnosisCorrective Action
No Reaction Nucleophile is too bulky or leaving group (LG) trajectory is blocked.Switch to Radical Cyclization. Carbon-centered radicals are less sensitive to steric bulk than ionic nucleophiles. Use a Giese-type addition or photoredox protocol (See Ref 1).
Elimination (Alkene) Basicity of the nucleophile > Nucleophilicity.Change Base/Solvent. Switch from

-BuOK/THF to Cs

CO

/DMF or MeCN. The "Cesium Effect" stabilizes the transition state and improves solubility.
O-Alkylation (vs C-Alk) Ambient nucleophile issue (e.g., enolates).Solvent Polarity Tuning. Use a protic solvent (MeOH/TFE) to hydrogen-bond to the oxygen, reducing its nucleophilicity and favoring C-alkylation (See Ref 2).

Q: How do I validate if my precursor is viable for ionic cyclization? A: Run a conformational analysis (DFT). If the distance between the nucleophile and the electrophilic carbon is


 in the ground state, ionic cyclization will likely fail. Pivot to Transition-Metal Catalyzed Allylic Alkylation (Pd-AAA) , which proceeds via a 

-allyl intermediate that relaxes geometric constraints.
Module B: Ring-Closing Metathesis (RCM) Support

Issue: “My RCM reaction using Grubbs II stalls at 60% conversion. Adding more catalyst doesn't help.”

Root Cause Analysis: RCM on spiro-precursors is difficult due to the formation of a tetrasubstituted double bond or steric crowding near the spiro-center. The "stall" is usually caused by ethylene stagnation (shifting equilibrium back) or ruthenium hydride formation (catalyst decomposition).

Troubleshooting Workflow:

  • The "Open System" Check: Is your reaction vessel sealed?

    • Fix: RCM is reversible. You MUST actively remove ethylene. Sparge with Argon for the first 15 minutes, then run under a static vacuum or a continuous slow stream of inert gas.

  • The "Poison" Check: Are there Lewis basic amines?

    • Fix: Non-bonded nitrogen atoms coordinate to Ru and kill the catalyst. Pre-treat the amine with 1.0 equiv of

      
      -TsOH or HCl to form the ammonium salt. The RCM proceeds; the salt does not bind Ru (See Ref 3).
      
  • The "Relay" Tactic:

    • Fix: If initiation is slow, design the substrate with a "relay" tether—a sacrificial terminal alkene that initiates the Ru-carbene quickly before attacking the sterically hindered internal alkene.

Module C: Photoredox & Minisci Reactions

Issue: “I’m trying to append a spiro-ring to a heterocycle via Minisci, but I get a mixture of regioisomers.”

Root Cause Analysis: Minisci radicals are nucleophilic; they attack the most electron-deficient position.[1] In pyridines/quinolines, this often leads to C2/C4 mixtures.[2]

Optimization Matrix:

  • To favor C2: Use a bulky radical precursor or a bulky acid additive (e.g., TRISPHAT) to block C4 sterically.

  • To favor C4: Increase the acidity (TFA -> HCl). Protonation of the heterocycle lowers the LUMO, making the para-position (C4) electronically more distinct in some substrates (See Ref 4).

  • The "Solvent Switch": Switch from DMSO to TFE (Trifluoroethanol). TFE stabilizes the radical cation intermediate and prevents premature termination.

Detailed Protocol: Synthesis of 2-Azaspiro[3.3]heptane via RCM

Selected for its high failure rate in literature and high value in drug discovery.

Objective: Synthesis of


-Boc-2-azaspiro[3.3]hept-5-ene from diallylated precursor.

Precursor:


-Boc-3,3-diallylazetidine.
Step-by-Step Methodology
  • Preparation (0.1 M Concentration):

    • Dissolve

      
      -Boc-3,3-diallylazetidine (1.0 equiv) in anhydrous Dichloromethane (DCM) .
      
    • Critical: Degas solvent by sparging with Argon for 30 mins. Oxygen is a catalyst killer.

  • Catalyst Addition:

    • Add Grubbs 1st Gen (5 mol%) as a solid.

    • Why Gen 1? While Gen 2 is more active, Gen 1 is less prone to isomerization of the double bond in constrained rings. If Gen 1 fails, switch to Hoveyda-Grubbs II for higher stability.

  • Reflux & Ethylene Purge:

    • Fit the flask with a reflux condenser capped with a bubbler.

    • Heat to

      
       (gentle reflux).
      
    • Self-Validation: Ensure a steady stream of bubbles (ethylene) is exiting. If bubbling stops, the reaction has reached equilibrium or the catalyst is dead.

  • Monitoring & Quenching:

    • Monitor by TLC/LCMS. If stalled >4 hours, add a second portion of catalyst (2 mol%).

    • Quench by adding DMSO (50 equiv relative to Ru) or activated charcoal and stirring for 2 hours. This prevents Ru residues from isomerizing the product during purification.

  • Purification:

    • Filter through a pad of Celite/Silica.

    • Flash chromatography (Hexane/EtOAc).

Expected Yield: 85-95%. Key QC Parameter:


 NMR should show disappearance of terminal alkene protons (

) and appearance of the internal cyclic alkene (

, singlet-like due to symmetry).

Visualizing the Decision Process

AzaspiroStrategy Start Start: Target Azaspirocycle RingSize Check Ring Size (3-4 membered?) Start->RingSize Strain High Strain Warning (Thorpe-Ingold Required) RingSize->Strain Yes (Spiro[3.3], [3.4]) MethodSelect Select Methodology RingSize->MethodSelect No (Spiro[4.5], [5.5]) Strain->MethodSelect Pre-functionalize Precursor RCM Ring-Closing Metathesis (Double Bond needed) MethodSelect->RCM Unsaturated Product Photo Photoredox/Minisci (Radical Addition) MethodSelect->Photo C-H Activation/Late Stage Ionic Ionic Cyclization (SN2/Alkylation) MethodSelect->Ionic Standard Building Block RCM_Trouble Troubleshoot: Dilution, Lewis Basic Amines RCM->RCM_Trouble Stalled? Photo_Trouble Troubleshoot: Regioselectivity (C2/C4) Photo->Photo_Trouble Mixture? Ionic_Trouble Troubleshoot: Elimination vs Subst. Ionic->Ionic_Trouble Low Yield?

Caption: Decision tree for selecting and troubleshooting azaspirocycle synthesis methods based on ring strain and target functionality.

Comparative Data Analysis

Table 1: Methodological Comparison for Spiro[3.3]heptane Synthesis

MethodologyKey AdvantagePrimary LimitationTypical YieldRef
Double Alkylation Low cost reagents; simple setup.Low yield due to elimination; requires blocking groups.30-50%[5]
Ring-Closing Metathesis High tolerance for functional groups; scalable.Catalyst cost; difficulty forming tetrasubstituted alkenes.70-95%[3]
Photoredox (Minisci) Late-stage functionalization; mild conditions.Regioselectivity issues; often requires excess heterocycle.40-70%[4]
Semipinacol Rearrangement Stereoselective; creates ketone handle.Substrate specific; requires acidic conditions.60-85%[6]

References

  • Photoredox Catalytic Dearomatization and Radical Cyclization for the Synthesis of Azaspirocyclic Hexadienones. ResearchGate. Link

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development. Link

  • Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc. Link

  • Minisci-Photoredox-Mediated α-Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines. Organic Letters. Link

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. Link

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Chemical Science. Link

Sources

Technical Support Center: N-Alkylation of Spiro-Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the N-alkylation of spiro-amines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during the synthesis of these unique scaffolds. Spiro-amines, characterized by a central quaternary carbon shared by two rings, often present significant steric hindrance that complicates standard N-alkylation procedures. This guide offers mechanistic explanations and practical solutions to navigate these synthetic hurdles.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the N-alkylation of secondary spiro-amines. Each question is followed by a detailed explanation of the underlying causes and a set of actionable recommendations.

Question 1: My N-alkylation reaction shows low or no conversion. What are the likely causes and how can I resolve this?

Answer: Low reactivity is the most common challenge when alkylating sterically hindered spiro-amines. The nucleophilicity of the nitrogen atom is often diminished by the bulky spirocyclic framework, slowing down the desired SN2 reaction. Several factors could be at play, and a systematic approach is key to troubleshooting.

Causality Analysis:

  • Steric Hindrance: The primary culprit is the steric bulk around the nitrogen, which impedes the approach of the alkylating agent.

  • Reagent Reactivity: The electrophilicity of the alkylating agent may be insufficient. The trend for alkyl halides is generally I > Br > Cl.[1]

  • Base and Solvent Incompatibility: The chosen base might be too weak to deprotonate the intermediate ammonium salt effectively, or it may be poorly soluble in the reaction solvent.[2] The solvent itself must be suitable for an SN2-type reaction, typically a polar aprotic solvent.[3]

Troubleshooting Workflow:

The following workflow provides a logical sequence for diagnosing and resolving low-yield issues.

start Low or No Product Yield reagents 1. Verify Reagent Quality & Stoichiometry start->reagents conditions 2. Evaluate Reaction Conditions reagents->conditions Reagents OK sub_reagents Check purity of amine and alkylating agent. Confirm correct molar ratios. Ensure alkylating agent is active (not degraded). reagents->sub_reagents base 3. Optimize Base conditions->base Conditions Appear Correct sub_conditions Is the solvent appropriate for an SN2 reaction? Is the temperature sufficient? conditions->sub_conditions solvent 4. Optimize Solvent base->solvent Base Optimization Unsuccessful sub_base Is the base strong enough? Is it soluble in the solvent? Try a different base (see Table 1). base->sub_base temperature 5. Optimize Temperature & Time solvent->temperature Solvent Optimization Unsuccessful sub_solvent Screen polar aprotic solvents (DMF, DMSO, NMP). Consider higher boiling points for higher temperatures. solvent->sub_solvent additive 6. Consider Additives temperature->additive Still Low Conversion sub_temp Incrementally increase temperature (e.g., 80°C -> 120°C). Increase reaction time. temperature->sub_temp end Problem Resolved additive->end Optimization Successful sub_additive Add catalytic KI to convert R-Br/R-Cl to the more reactive R-I in situ. Consider phase-transfer catalysts. additive->sub_additive

Caption: Troubleshooting workflow for low product yield.

Table 1: Comparison of Common Bases for N-Alkylation

BasepKa of Conjugate AcidTypical SolventsKey Characteristics & Insights
K₂CO₃ ~10.3Acetone, MeCN, DMFInexpensive and common, but often has low solubility. Can be sluggish for hindered amines. Works best at higher temperatures.[2]
Cs₂CO₃ ~10.3MeCN, DMF, TolueneMore soluble than K₂CO₃, often leading to better results. The "caesium effect" can enhance reactivity.[4]
DIPEA ~11.0DCM, MeCN, DMFA non-nucleophilic, organic-soluble base. Good for scavenging acid but may not be strong enough to drive difficult alkylations.
DBU ~13.5MeCN, THF, TolueneA strong, non-nucleophilic base. Excellent for promoting reactions that are slow due to proton transfer issues. Can promote elimination.
NaH ~36THF, DMFA very strong, non-nucleophilic base. Used to deprotonate the amine before adding the alkylating agent. Requires anhydrous conditions.
Question 2: My reaction is producing a significant amount of over-alkylation, forming a quaternary ammonium salt. How can I promote selective mono-alkylation?

Answer: Over-alkylation is a classic problem in amine alkylation.[5] The mono-alkylated product, a tertiary amine, is often more nucleophilic and less sterically hindered than the starting secondary spiro-amine, causing it to react with the alkylating agent faster than the starting material. This leads to the formation of an undesired quaternary ammonium salt.[6][7]

Core Problem: A Runaway Reaction The initial product is more reactive than the starting material, creating a cascade effect.

cluster_side_reactions Common Side Reactions SpiroNH Secondary Spiro-Amine (Starting Material) SpiroNR Tertiary Spiro-Amine (Desired Product) SpiroNH->SpiroNR k1 (slow) RingOpening Ring-Opened Product (Strain Release) SpiroNH->RingOpening Acid/Lewis Acid QuatSalt Quaternary Ammonium Salt (Over-alkylation) SpiroNR->QuatSalt k2 (fast, k2 > k1) Elimination Elimination Product (E2 Side Reaction) RX R-X RX->Elimination E2 Base Base

Caption: N-Alkylation pathways and common side reactions.

Strategies for Promoting Mono-alkylation:

  • Stoichiometry Control: Use the spiro-amine as the limiting reagent. While counterintuitive, using a slight excess (1.1-1.5 eq.) of the alkylating agent may be necessary to drive the initial slow reaction to completion, but a large excess should be avoided.

  • Slow Addition: Add the alkylating agent slowly via a syringe pump. This keeps the concentration of the electrophile low at any given moment, favoring the reaction with the more abundant secondary amine over the newly formed, low-concentration tertiary amine.

  • Lower Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will increase the selectivity for the initial alkylation (k1) over the subsequent one (k2).

  • Use of Protecting Groups: While adding steps, protecting the amine, performing the alkylation, and then deprotecting is a robust but less atom-economical strategy.[5]

  • Alternative Methods: If direct alkylation proves too difficult to control, Reductive Amination is an excellent alternative that inherently avoids over-alkylation (see Question 5).[8]

Question 3: My reaction is generating an unexpected ring-opened product. What is causing this and how can I prevent it?

Answer: Spirocyclic systems, particularly those containing small rings like cyclopropane or cyclobutane, possess significant ring strain.[9] This strain can be released through ring-opening reactions, which are often catalyzed by acidic conditions.

Mechanism of Ring Opening: The hydrogen halide (H-X) generated as a byproduct of the N-alkylation can protonate the spiro-amine. If not effectively neutralized by the base, the resulting acidic environment can catalyze the cleavage of one of the rings, especially if it leads to a stable carbocation intermediate. Lewis acidic conditions can also promote this rearrangement.[9]

Preventative Measures:

  • Choice of Base: Use a strong, non-nucleophilic base in stoichiometric excess (e.g., 1.5-2.0 eq.) to ensure the immediate neutralization of any generated H-X. Bases like Proton Sponge or DBU are excellent acid scavengers.

  • Avoid Lewis Acids: Be mindful that some reagents or additives may have Lewis acidic properties that can trigger this side reaction.

  • Buffer the Reaction: In some cases, adding a neutral buffer can help maintain the desired pH.

  • Alternative Alkylating Agents: Consider using alkylating agents that do not produce a strong acid byproduct, such as dialkyl sulfates or using alcohols in a "borrowing hydrogen" methodology.[10][11]

Question 4: I'm observing elimination byproducts from my alkyl halide. How can I favor substitution (SN2) over elimination (E2)?

Answer: The reaction of an amine with an alkyl halide is a competition between SN2 (desired substitution) and E2 (undesired elimination) pathways. Elimination is favored by strong, bulky bases and with secondary or tertiary alkyl halides.

Factors Favoring Elimination (E2):

  • Strong, Sterically Hindered Bases: Bases like t-BuOK or DBU can preferentially abstract a proton from the alkyl halide.

  • High Temperatures: Elimination reactions have a higher activation energy and are generally favored at higher temperatures.

  • Solvent: Less polar solvents can favor elimination.

Strategies to Favor Substitution (SN2):

  • Base Selection: Use a softer, less hindered base like K₂CO₃ or Cs₂CO₃. While the amine itself acts as the nucleophile, the added base's role is to neutralize the H-X byproduct. A highly aggressive base is often not needed and can cause side reactions.

  • Temperature Control: Run the reaction at the lowest temperature that affords a reasonable rate.

  • Solvent Choice: Employ polar aprotic solvents like DMF or DMSO, which are known to accelerate SN2 reactions.[3]

  • Alkylating Agent: Use primary alkyl halides whenever possible, as they are much less prone to elimination than secondary or tertiary halides.

Question 5: Direct alkylation is proving difficult. What are the best alternative methods for N-alkylation of sterically hindered spiro-amines?

Answer: When direct alkylation fails or gives poor selectivity, switching to a different synthetic strategy is often the most efficient path forward. Reductive amination and Buchwald-Hartwig amination are two powerful and widely used alternatives.

1. Reductive Amination

This is often the go-to method for controlled mono-alkylation.[8] It's a two-step process (often performed in one pot) that completely avoids the issue of over-alkylation because an imine/iminium ion can only form once on a secondary amine.

SpiroNH Secondary Spiro-Amine Iminium Iminium Ion Intermediate SpiroNH->Iminium Carbonyl Aldehyde or Ketone (R-CHO / R₂C=O) Carbonyl->Iminium Product Tertiary Spiro-Amine (Desired Product) Iminium->Product H_plus Mild Acid (e.g., AcOH) Reducer Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Simplified workflow for Reductive Amination.
  • Mechanism: The spiro-amine reacts with an aldehyde or ketone under mildly acidic conditions to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[12][13]

  • Advantages: Excellent control over mono-alkylation, mild reaction conditions, and broad functional group tolerance.[14]

2. Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is exceptionally effective for forming C-N bonds, especially with substrates that are challenging for traditional nucleophilic substitution.[15] It is typically used for coupling amines with aryl or vinyl halides/triflates.

  • Mechanism: A Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.[1]

  • Advantages: Can accomplish couplings that are otherwise impossible. High functional group tolerance. However, it requires a transition metal catalyst and specific ligands, which can be costly.[16][17]

Table 2: Method Selection Guide for N-Alkylation of Spiro-Amines

MethodBest ForKey AdvantagesKey Disadvantages
Direct Alkylation Simple, unhindered primary alkyl halides.Atom economical, simple procedure.Prone to over-alkylation, elimination, and ring-opening.[7]
Reductive Amination Controlled mono-alkylation with a wide range of alkyl groups.Excellent selectivity, mild conditions, avoids over-alkylation.[8]Requires a carbonyl compound as the alkyl source; less atom-economical.
Buchwald-Hartwig Aryl or vinyl groups.Broad scope for difficult couplings, high functional group tolerance.[15]Requires expensive Pd catalyst and ligands; potential for metal contamination.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Direct Mono-N-Alkylation

This protocol outlines a screening approach to identify optimal conditions for the direct alkylation of a secondary spiro-amine.

  • Setup: To four separate microwave vials, add the spiro-amine (0.5 mmol, 1.0 eq.) and a magnetic stir bar.

  • Solvent Addition: To each vial, add 2.5 mL of a different polar aprotic solvent (Vial 1: MeCN, Vial 2: Acetone, Vial 3: DMF, Vial 4: DMSO).

  • Base Addition: To each vial, add K₂CO₃ (1.0 mmol, 2.0 eq.). Note: This can be substituted with another base from Table 1 for further optimization.

  • Reagent Addition: Add the alkyl bromide (0.6 mmol, 1.2 eq.) to each vial. For slow addition experiments, dissolve the alkyl bromide in 1 mL of the respective solvent and add via syringe pump over 1 hour.

  • Reaction: Seal the vials and heat them to 80°C for 12 hours.

  • Analysis: After cooling, quench each reaction with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Analyze the crude residue by LC-MS and ¹H NMR to determine conversion and the ratio of mono-alkylated product to quaternary salt.

  • Optimization: Based on the results, select the best solvent and repeat the experiment at different temperatures (e.g., 60°C, 100°C, 120°C) to fine-tune the selectivity.

Protocol 2: Screening Protocol for Reductive Amination

This protocol is for establishing the feasibility of reductive amination for your spiro-amine.

  • Setup: In a 25 mL round-bottom flask, dissolve the spiro-amine (1.0 mmol, 1.0 eq.) and the corresponding aldehyde or ketone (1.1 mmol, 1.1 eq.) in 10 mL of dichloromethane (DCM).

  • Acid Addition: Add acetic acid (0.1 mmol, 0.1 eq.) to catalyze iminium formation. Stir at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq.) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ (15 mL). Stir for 20 minutes until gas evolution ceases.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can then be purified by column chromatography.

References

  • Amine alkylation - Wikipedia. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. [Link]

  • Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • New catalysts for amine alkylation reactions promoted by hydrogen borrowing - White Rose eTheses Online. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. [Link]

  • US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google P
  • Triarylborane-Catalyzed Reductive N-Alkylation of Amines: A Perspective | ACS Catalysis. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC - NIH. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC. [Link]

  • Reductive amination - Wikipedia. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. [Link]

  • Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones - Taylor & Francis eBooks. [Link]

  • Scheme 3. Spiro-ring-opening process with allyl amine. - ResearchGate. [Link]

  • Facile Ring Opening of Oxiranes with Aromatic Amines in Fluoro Alcohols | The Journal of Organic Chemistry - ACS Publications. [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. [Link]

  • Reductive Amination - Organic Chemistry Tutor. [Link]

  • A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity - Dalton Transactions (RSC Publishing). [Link]

  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Stereochemical Control in Azaspirocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Azaspirocycle Synthesis. Azaspirocycles are privileged scaffolds in medicinal chemistry due to their unique three-dimensional architecture.[1][2] However, controlling the stereochemistry at the spirocyclic junction and adjacent centers is a significant synthetic challenge. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during these complex syntheses.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Poor Diastereoselectivity in the Key Spirocyclization Step

Symptom: The formation of your azaspirocyclic core results in a nearly 1:1 mixture of diastereomers (low d.r.), complicating purification and significantly reducing the yield of the desired isomer.

Question: My intramolecular Mannich (or Pictet-Spengler) reaction is giving poor diastereoselectivity. What factors should I investigate?

Answer: Low diastereoselectivity in N-acyliminium ion-based cyclizations often points to insufficient facial bias in the transition state. Several factors can be tuned to enhance selectivity.

  • Plausible Causes & Recommended Solutions:

    • Reaction Temperature: The transition states leading to the two diastereomers may be close in energy. Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lower activation energy.[3] An initial screen from 0 °C down to -78 °C is recommended.

    • Solvent Polarity: The solvent can influence the conformation of the acyclic precursor and the stability of the charged intermediates.[4] A systematic screen of solvents with varying polarity (e.g., Dichloromethane, THF, Toluene, Acetonitrile) is a critical first step. In some cases, highly polar protic solvents can promote high diastereoselectivity.[4]

    • Activating Agent/Lewis Acid: The nature of the acid used to generate the N-acyliminium ion is crucial. Brønsted acids (e.g., TFA, CSA) and Lewis acids (e.g., BF₃·OEt₂, TiCl₄, Sc(OTf)₃) can create different steric and electronic environments around the reactive intermediate.[3][5] A screen of various acids is highly advised. The reaction between heteroaromatic carboxylic acids and imines to form azaspirocycles via N-acyliminium ions, for example, can be highly diastereoselective.[6]

    • Substrate Conformation: The stereochemical outcome is dictated by the preferred conformation of the precursor during the cyclization event.[3] Modifying steric bulk on the nucleophilic portion (e.g., the indole or pyrrole) or the electrophilic portion (the iminium ion precursor) can lock the molecule into a conformation that favors the desired diastereomer. For instance, a bulkier protecting group on the nitrogen atom can shield one face of the molecule.[3]

Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereomeric Ratio (d.r.) Observed temp Screen Reaction Temperature (e.g., RT, 0°C, -40°C, -78°C) start->temp solvent Vary Solvent Polarity (DCM, THF, Toluene, MeCN) start->solvent acid Screen Lewis/Brønsted Acids (TFA, BF3•OEt2, Sc(OTf)3) start->acid substrate Modify Substrate Sterics (e.g., change N-protecting group) start->substrate analysis Analyze d.r. by 1H NMR / LC-MS temp->analysis solvent->analysis acid->analysis substrate->analysis analysis->start No Improvement success Optimized Conditions Found analysis->success d.r. Improved

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Low Enantioselectivity in a Catalytic Asymmetric Reaction

Symptom: When using a chiral catalyst (e.g., organocatalyst or metal complex), the synthesis produces a nearly racemic mixture of your azaspirocycle, indicating poor enantiocontrol.

Question: My chiral phosphoric acid-catalyzed spirocyclization is resulting in low enantiomeric excess (e.e.). How can I improve this?

Answer: Low enantioselectivity suggests that the chiral catalyst is not effectively differentiating between the two prochiral faces of the substrate in the transition state.

  • Plausible Causes & Recommended Solutions:

    • Catalyst Structure: The steric and electronic properties of the chiral catalyst are paramount. For chiral Brønsted acids like phosphoric acids or N,N'-dioxides, the substituents (e.g., at the 3,3'-positions of a BINOL backbone) create the chiral pocket.[7] Screening a library of catalysts with varying steric bulk is the primary solution.

    • Competing Background Reaction: A non-catalyzed, non-selective background reaction may be competing with the desired catalytic pathway.[3] This is common in reactions that can be promoted by trace acid or heat.

      • Troubleshooting: Lower the reaction temperature to disfavor the higher-energy uncatalyzed pathway.[3] Ensure slow addition of reagents to maintain a low concentration of the substrate, favoring the faster, catalyzed reaction.

    • Presence of Impurities: Water or other protic impurities can interfere with the catalyst, particularly with sensitive Lewis acids or Brønsted acids. Ensure all reagents and solvents are rigorously dried and reactions are run under an inert atmosphere.

    • Catalyst Loading: While seemingly straightforward, optimizing catalyst loading is important. Too low a loading may not be sufficient to outcompete the background reaction, while too high a loading can sometimes lead to catalyst aggregation or side reactions.

Issue 3: Reaction Stalls or Fails to Proceed

Symptom: After the allotted reaction time, analysis by TLC or LC-MS shows primarily unreacted starting material.

Question: My intramolecular aza-Michael addition to form a piperidine spirocycle is not working. What should I check?

Answer: Failure of an intramolecular aza-Michael addition often relates to the nucleophilicity of the nitrogen atom or the electrophilicity of the Michael acceptor.

  • Plausible Causes & Recommended Solutions:

    • Nitrogen Nucleophilicity: The nitrogen nucleophile may be too electron-poor to initiate the addition. Amides, for instance, are poor nucleophiles.[8]

      • Troubleshooting: If using an amide, consider switching to a more nucleophilic carbamate or sulfonamide.[8] Alternatively, a stronger base may be required to deprotonate the nitrogen source, though this can lead to side reactions.

    • Michael Acceptor Reactivity: The α,β-unsaturated system may not be sufficiently electron-deficient.

      • Troubleshooting: Enhance the electrophilicity by changing the electron-withdrawing group (EWG). For example, a ketone is a better Michael acceptor than an ester. Organocatalytic methods using secondary amines can activate α,β-unsaturated aldehydes toward addition via iminium ion formation.[8]

    • Geometric Constraints: The tether connecting the nucleophile and the acceptor may be too rigid or short, preventing the molecule from adopting the necessary conformation for cyclization. This is a fundamental substrate design issue that may require re-synthesis.

Section 2: Frequently Asked Questions (FAQs)

This section covers broader, knowledge-based questions about stereocontrol strategies.

Q1: What are the most common strategies for achieving stereocontrol in azaspirocycle synthesis?

A1: There are three primary strategies:

  • Substrate-Controlled Diastereoselection: A chiral center already present in the acyclic precursor directs the stereochemistry of the newly formed spirocenter. The stereochemical information is transferred through steric hindrance or chelation control.[5]

  • Auxiliary-Controlled Synthesis: A chiral auxiliary is temporarily attached to the starting material. It directs the stereochemistry of the spirocyclization and is then cleaved to reveal the enantiomerically enriched product.

  • Asymmetric Catalysis: A small amount of a chiral catalyst (metal-based, organocatalyst, or enzyme) creates a chiral environment that favors the formation of one enantiomer over the other.[9][10][11] This is often the most efficient and versatile method.

Q2: How does the choice of catalyst influence the stereochemical outcome in an asymmetric Pictet-Spengler reaction?

A2: The catalyst plays a direct role in forming the key stereocenter. In the case of chiral Brønsted acid catalysis (e.g., with a chiral phosphoric acid), the catalyst typically performs two roles: (1) it protonates the electrophile (e.g., an aldehyde or ketone) to activate it, and (2) its chiral backbone forms a network of non-covalent interactions (like hydrogen bonds) with the nucleophile (e.g., a tryptamine derivative).[12][13] This organized, chiral transition state assembly shields one face of the intermediate iminium ion, forcing the nucleophilic indole to attack from the less hindered face, thereby inducing high enantioselectivity.[14]

Illustrative Catalytic Cycle: Asymmetric Pictet-Spengler

G sub Tryptamine + Aldehyde complex [Substrate•Catalyst] Transition State Assembly sub->complex + Catalyst cat Chiral Catalyst (e.g., Phosphoric Acid) cat->complex spiro Enantioenriched Azaspirocycle complex->spiro Cyclization (Facial block) spiro->cat - Catalyst (Regeneration)

Caption: Simplified catalytic cycle for an asymmetric Pictet-Spengler reaction.

Q3: Can you provide an example protocol for a diastereoselective azaspirocyclization?

A3: Certainly. The following is an illustrative protocol for a diastereoselective spirocyclization via an N-acyliminium ion intermediate, based on principles described in the literature.[5][6]

Protocol: Diastereoselective Synthesis of an Indole-Derived Azaspirocycle

  • Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the indole-tethered N-acyl lactam precursor (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add trifluoroacetic acid (TFA, 1.5 eq) dropwise over 5 minutes. The solution may change color upon formation of the N-acyliminium ion.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis & Purification: Determine the crude diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product. Purify the product by flash column chromatography on silica gel to isolate the major diastereomer.

Q4: Which analytical techniques are essential for confirming stereochemistry?

A4: A combination of techniques is crucial for unambiguous stereochemical assignment:

  • ¹H NMR Spectroscopy: Often, diastereomers will have distinct signals in the NMR spectrum. The coupling constants (J-values) can sometimes provide information about the relative stereochemistry through Karplus analysis.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments are powerful for determining relative stereochemistry by identifying protons that are close to each other in space.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.) by separating the two enantiomers using a chiral stationary phase.

  • X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides definitive proof of both the relative and absolute stereochemistry.

Data Summary Table

The choice of synthetic method significantly impacts stereoselectivity. The table below summarizes typical results for common azaspirocycle syntheses.

Reaction TypeCatalyst / PromoterTypical Diastereomeric Ratio (d.r.)Typical Enantiomeric Excess (e.e.)Reference
Pictet-SpenglerChiral Phosphoric Acid>20:190-99%[12]
Intramolecular Michael AdditionChiral Thiourea>10:185-95%[15]
[3+2] CycloadditionCu(OAc)₂ / Chiral Ligand>99:1up to 97%[4]
Rh-Catalyzed CyclopropanationChiral Dirhodium Catalyst>20:190-99%[11]
Iridium-Catalyzed HydrogenationIr-Complex / Chiral LigandN/A>99%[10]

References

  • Gleave, R. et al. (2021). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters. Available at: [Link]

  • Cai, Y. et al. (2022). Asymmetric synthesis of polycyclic spiroindolines via the Dy-catalyzed cascade reaction of 3-(2-isocyanoethyl)indoles with aziridines. Organic Chemistry Frontiers. Available at: [Link]

  • Various Authors. (2021). Catalytic asymmetric strategies to construct C2‐spiro indolines. Advanced Synthesis & Catalysis. Available at: [Link]

  • Schmalzbauer, M. et al. (2017). Asymmetric Synthesis of Optically Active Spirocyclic Indoline Scaffolds through an Enantioselective Reduction of Indoles. Chemistry – A European Journal. Available at: [Link]

  • O'Connor, L. et al. (2016). From Heteroaromatic Acids and Imines to Azaspirocycles: Stereoselective Synthesis and 3D Shape Analysis. Chemistry – A European Journal. Available at: [Link]

  • Nam, B. et al. (2016). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. Available at: [Link]

  • O'Connor, L. et al. (2016). From Heteroaromatic Acids and Imines to Azaspirocycles: Stereoselective Synthesis and 3D Shape Analysis. PubMed. Available at: [Link]

  • Various Authors. (2024). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]

  • Thomson, R. J. et al. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters. Available at: [Link]

  • Zhang, X. et al. (2024). Bis-indole chiral architectures for asymmetric catalysis. Nature Communications. Available at: [Link]

  • Coldham, I. & Hufton, R. (2005). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Thomson, R. J. et al. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet-Spengler Reaction. PubMed. Available at: [Link]

  • Li, B. et al. (2023). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development. Available at: [Link]

  • Reissig, H.-U. et al. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters. Available at: [Link]

  • Hartwig, J. F. et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Journal of the American Chemical Society. Available at: [Link]

  • Farmer, T. J. et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. Available at: [Link]

  • Snyder, S. A. et al. (2021). Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Chemical Science. Available at: [Link]

  • Caron, S. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. Available at: [Link]

  • Various Authors. (2018). Unprecedented stereocontrol in the synthesis of 1,2,3- trisubstituted tetrahydro-β-carbolines via a new asymmetric Pictet-Spengler reaction towards sarpagine-type indole alkaloids. ResearchGate. Available at: [Link]

  • Wang, Y. et al. (2019). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Molecules. Available at: [Link]

  • Various Authors. (2020). Enantioselective Catalytic Reactions with N-Acyliden Penta-Atomic Aza-Heterocycles. Heterocycles as Masked Bricks To Build Chiral Scaffolds. ResearchGate. Available at: [Link]

  • Alcaide, B. & Almendros, P. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Rovis, T. et al. (2011). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Angewandte Chemie International Edition. Available at: [Link]

  • Corey, E. J. et al. (2014). Pictet–Spengler/aza‐Sakurai cascades towards (−)‐aspidophytine and (±)‐. Angewandte Chemie International Edition. Available at: [Link]

  • Zhang, X. P. et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society. Available at: [Link]

  • Jamison, T. F. et al. (2017). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Angewandte Chemie International Edition. Available at: [Link]

  • Forsyth, C. J. et al. (2003). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Jamison, T. F. et al. (2017). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ResearchGate. Available at: [Link]

Sources

Troubleshooting low solubility of spirocyclic intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for Spirocyclic Scaffolds

Ticket ID: #SP-SOL-001 Topic: Troubleshooting Low Solubility of Spirocyclic Intermediates Severity: High (Blocking Synthesis/Assay Data) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Spiro Paradox"

You are likely encountering a phenomenon we call the "Spiro Paradox." While spirocyclic scaffolds are designed to "escape from Flatland" (increasing


 character to improve physicochemical properties), they often exhibit deceptively high lattice energies.

Unlike flat aromatics that stack via


-

interactions, spirocycles are rigid and often highly symmetrical. This rigidity reduces the entropic penalty of crystallization, leading to high melting points (

). If your compound is a "brick" (High

, Low LogP) rather than "grease" (Low

, High LogP), standard lipophilic solvents (DCM, EtOAc) will fail.

This guide addresses the three critical phases where solubility fails: Reaction/Processing , Purification , and Biological Assay Preparation .

Module 1: Diagnostic & Root Cause Analysis

User Question: My spirocyclic amine is not dissolving in DCM or Methanol, even though the calculated LogP is < 2. Why?

Technical Insight: You are fighting Lattice Energy , not Lipophilicity. According to the General Solubility Equation (GSE) [1], solubility (


) is driven by two opposing forces:
  • Hydrophobicity (LogP): The cost of creating a cavity in the solvent.

  • Crystal Lattice Strength (

    
    ):  The energy required to break the solid-state packing.
    


If your spirocycle has a


 (common for rigid diamines like spiro[3.3]heptane derivatives), the melting point term dominates.

Diagnostic Protocol: Perform this rapid solubility screen to classify your intermediate.

Solvent ClassRepresentative SolventObservation: SolubleObservation: InsolubleDiagnosis
Non-Polar Toluene / HexaneLipophilic "Grease"Likely Polar/Rigid Proceed to Polar Aprotic
Polar Aprotic DMSO / DMAcH-Bond Acceptor dominantStrong Lattice H-bond network is too strong
H-Bond Disruptor HFIP (Hexafluoroisopropanol) Rigid H-Bond Network Intractable SolidIf soluble here, use HFIP/DCM mixes
Acidic Aqueous 0.1 M HClBasic Amine PresentNot Ionizable/ZwitterionSalt formation candidate

Module 2: Synthesis & Reaction Solvent Strategy

User Question: I need to acylate a spiro-diamine, but it's a suspension in THF. Can I run it heterogeneous?

Technical Insight: Heterogeneous reactions on rigid spirocycles often suffer from surface passivation (the "hard shell" effect). You must disrupt the intermolecular Hydrogen Bonding Network.

The "Magic Solvent" Solution: HFIP For rigid spirocyclic amines/amides, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is the superior solvent choice [2].

  • Mechanism: HFIP is a strong H-bond donor but a poor nucleophile. It solvates the lone pairs on amines/amides, breaking the intermolecular aggregation that causes insolubility.

  • Application: It stabilizes cationic intermediates and allows smooth acylation/alkylation without competing (due to its bulk and low nucleophilicity).

Solvent Selection Logic Flow

SolventSelection Start Start: Insoluble Intermediate CheckTm Check Melting Point (Tm) Start->CheckTm HighTm High Tm (>200°C) (Lattice Energy Issue) CheckTm->HighTm Crystalline Solid LowTm Low Tm (Lipophilicity Issue) CheckTm->LowTm Waxy/Amorphous HFIP Switch to HFIP or TFE (Disrupt H-Bonds) HighTm->HFIP H-Bond Donors Present (Amine/Amide) Dipolar Use DMSO/NMP (High T Reaction) HighTm->Dipolar No H-Bond Donors CoSolvent Add Co-solvent (PEG-400 or Cyclodextrin) LowTm->CoSolvent

Caption: Decision logic for overcoming solubility barriers in spirocyclic synthesis.

Module 3: Purification Workflows

User Question: My compound crashes out on the column. How do I purify "brick dust"?

Troubleshooting Guide: Standard Normal Phase (Hexane/EtOAc) is often useless for polar spirocycles.

Method A: Solid Loading (The Standard)

  • Dissolve the crude in HFIP or DMSO (minimal volume).

  • Adsorb onto Celite or loose silica (ratio 1:5 compound:silica).

  • Evaporate solvent (gentle heat/vacuum) until free-flowing powder.

  • Load as a "dry cartridge" on top of the flash column.

  • Eluent: Use DCM:MeOH:NH4OH (e.g., 90:9:1) to force elution.

Method B: Supercritical Fluid Chromatography (The Gold Standard) SFC is the premier technique for spirocyclic intermediates [3].

  • Why: Supercritical CO2 has the density of a liquid but the diffusivity of a gas . It penetrates the rigid crystal lattice significantly better than liquid mobile phases.

  • Modifier: Use MeOH with 0.1% Diethylamine (DEA) or Ammonia to sharpen peaks for basic spiro-amines.

Module 4: Biological Assay Preparation

User Question: My compound precipitates when I dilute the DMSO stock into the assay buffer.

Technical Insight: This is the "Kinetic Solubility Cliff." Spirocycles often form supersaturated solutions in DMSO. Upon hitting water, the "spring" releases, and the compound crashes out immediately due to the high lattice energy.

Protocol: The "Shifted pH" Dilution Do not dilute directly into neutral buffer.

  • Calculate pKa: Determine the pKa of the spiro-amine (usually 8.5–10.5).

  • Prepare Intermediate Plate: Dilute DMSO stock into an acidic buffer (pH 4.0 acetate or citrate) first.

    • Why? This protonates the amine, creating a soluble salt in situ.

  • Final Transfer: Transfer from Acidic Plate to Assay Plate (pH 7.4).

    • Result: The final concentration is lower, and the compound has a better chance of remaining in solution (supersaturation) during the short assay window.

Data: Solubility Enhancement via Salt Formation Comparison of free base vs. salt forms for a model Spiro[3.3]heptane-2,6-diamine derivative.

FormMedia (pH 7.4)Solubility (µg/mL)Notes
Free Base Phosphate Buffer< 1.0"Brick Dust"
HCl Salt Phosphate Buffer15.0Common Counter-ion
Tosylate Salt Phosphate Buffer120.0 Breaks Lattice Packing
Mesylate Salt Phosphate Buffer85.0Good Hygroscopicity

Note: Large counter-ions (Tosylate) are often effective for spirocycles because they disrupt the highly symmetrical packing of the spiro-core.

References

  • Ran, Y., & Yalkowsky, S. H. (2001).[1] Prediction of Drug Solubility by the General Solubility Equation (GSE).[1][2] Journal of Chemical Information and Computer Sciences. Link

  • Colomer, I., et al. (2017). Hexafluoroisopropanol (HFIP) as a Tunable Medium for Hydrogen Bonding-Promoted Transformations. Chemical Reviews. Link

  • Waters Corporation. (2025). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters.com. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Azaspirocycle Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Azaspirocycles, heterocyclic compounds featuring a spirocyclic junction with at least one nitrogen atom, represent a class of "privileged scaffolds" in modern medicinal chemistry.[1] Their inherent three-dimensionality allows for an escape from the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties such as solubility, metabolic stability, and novel intellectual property.[1][2] The precise spatial arrangement of substituents afforded by the rigid spirocyclic core enables highly specific interactions with biological targets, making these motifs highly sought after by drug development professionals.

This guide provides an in-depth comparative analysis of four powerful and distinct strategies for the synthesis of azaspirocycles: 1,3-Dipolar Cycloaddition, Ring-Closing Metathesis (RCM), Intramolecular N-Acyliminium Ion Cyclization, and Multicomponent Reactions (MCRs). Moving beyond a simple recitation of protocols, we will explore the underlying mechanisms, the rationale behind procedural choices, and the relative strengths and weaknesses of each approach, supported by experimental data to guide your selection of the optimal synthetic route.

1,3-Dipolar Cycloaddition: Convergent Assembly of 5-Membered Rings

The [3+2] cycloaddition, particularly using azomethine ylides as the 1,3-dipole, is a cornerstone of pyrrolidine synthesis and has been elegantly adapted for azaspirocycle construction. This method's power lies in its convergence, rapidly assembling complex five-membered heterocyclic rings in a single, often highly stereocontrolled, step.

Mechanistic Rationale

The reaction proceeds via the in situ generation of a 1,3-dipole (e.g., an azomethine ylide from an amine and an aldehyde) which then reacts with a dipolarophile (an alkene). The stereochemical outcome is dictated by the frontier molecular orbitals (FMOs) of the reacting partners. These reactions are typically HOMO(dipole)-LUMO(dipolarophile) controlled, and the facial selectivity of the cycloaddition can be influenced by steric and electronic factors of both components, leading to high diastereoselectivity.[3] The choice of solvent and the potential use of a Lewis acid can significantly influence reaction rates and selectivity by modulating the energy levels of these FMOs.

G Amine Amine (e.g., Amino Acid) Dipole Azomethine Ylide (1,3-Dipole) Amine->Dipole - H2O Carbonyl Carbonyl (e.g., Aldehyde) Carbonyl->Dipole TS [3+2] Transition State Dipole->TS HOMO-LUMO Interaction Dipolarophile Exocyclic Alkene (Dipolarophile) Dipolarophile->TS Product Azaspirocycle Product->TS

Caption: General workflow for [3+2] cycloaddition to form azaspirocycles.

Performance Comparison

The following table summarizes the performance of [3+2] cycloaddition reactions with various substrates, highlighting the method's efficiency and frequent high diastereoselectivity.

DipolarophileDipole PrecursorSolventCatalyst / AdditiveYield (%)Diastereomeric Ratio (d.r.)Reference
MethylenecyclobutaneBenzyl(methoxymethyl)(trimethylsilylmethyl)amineDichloromethaneTrifluoroacetic acid83-[1]
MethylenecyclopentaneBenzyl(methoxymethyl)(trimethylsilylmethyl)amineDichloromethaneTrifluoroacetic acid75-[1]
3-Phenacylidene-oxindoleIsatin / TetrahydroisoquinolineEthanolReflux85>99:1[1]
N-MethylmaleimideNinhydrin / L-ProlineAcetonitrileReflux82-[3]
Representative Protocol: Synthesis of a Dispiro-pyrrolidine Derivative

This protocol is adapted from the reaction of the stable azomethine ylide derived from ninhydrin and L-proline with N-methylmaleimide.[3]

  • Reagent Preparation: To a solution of L-proline (1.1 mmol) in acetonitrile (10 mL), add ninhydrin (1.0 mmol).

  • Ylide Formation: Stir the mixture at room temperature for 20 minutes until the deep purple color of the stable azomethine ylide (Ruhemann's purple) is fully developed.

  • Cycloaddition: Add N-methylmaleimide (1.2 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC until the purple color disappears (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired azaspirocyclic product.

Ring-Closing Metathesis (RCM): Crafting Rings of Variable Size

Ring-closing metathesis has emerged as a profoundly versatile and reliable tool for the formation of cyclic molecules, including azaspirocycles.[4] Its success is owed to the development of well-defined ruthenium-based catalysts (e.g., Grubbs' and Hoveyda-Grubbs' catalysts) that exhibit remarkable functional group tolerance and predictable reactivity.

Mechanistic Rationale

RCM is an intramolecular olefin metathesis reaction.[5] A linear substrate containing two terminal alkene moieties is exposed to a metal-alkylidene catalyst. The reaction proceeds through a series of [2+2] cycloadditions and cycloreversions via a metallacyclobutane intermediate. The key thermodynamic driving force for the reaction is the formation of a stable cyclic alkene and the irreversible loss of a small, volatile alkene, typically ethylene gas.[5][6] This makes the reaction entropically favorable and allows for the formation of not only common 5- and 6-membered rings but also challenging medium and large macrocycles.[6]

RCM_Workflow cluster_input Substrate Preparation cluster_rcm Ring-Closing Metathesis Start Active Methylene Compound Allylation Diallylation Start->Allylation Substrate Acyclic Diene Precursor Allylation->Substrate RCM_Step RCM Reaction Substrate->RCM_Step Catalyst Ru Catalyst (e.g., Grubbs II) Catalyst->RCM_Step Product Unsaturated Azaspirocycle RCM_Step->Product Ethylene Ethylene (gas) RCM_Step->Ethylene byproduct

Caption: Workflow for azaspirocycle synthesis via Ring-Closing Metathesis (RCM).

Performance Comparison

The choice of catalyst is crucial. Second-generation catalysts (e.g., Grubbs II) generally offer higher activity and stability compared to first-generation catalysts, enabling the cyclization of more sterically hindered or electron-deficient olefins.

Diene SubstrateCatalyst (mol%)SolventYield (%)Reference
N-Tosyl-diallylamineGrubbs' I (5%)Dichloromethane85[4]
Diethyl diallylmalonateGrubbs' I (5%)Dichloromethane95[4]
2,2-Diallyl-1,3-cyclohexanedioneGrubbs' I (5%)Dichloromethane90[4]
N-Boc-3,3-diallylpiperidineGrubbs' II (5%)Toluene92[7]
Representative Protocol: RCM of N-Tosyl-diallylamine

This protocol is a general procedure adapted from established methods for RCM.[4]

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the N-tosyl-diallylamine substrate (1.0 mmol).

  • Solvent: Add anhydrous, degassed dichloromethane (DCM) to achieve a substrate concentration of 0.05 M. The use of dilute conditions is critical to favor the intramolecular RCM pathway over intermolecular oligomerization.

  • Catalyst Addition: Add the Grubbs' second-generation catalyst (0.02-0.05 mmol, 2-5 mol%) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or gentle reflux (40 °C) for 4-12 hours. Monitor the reaction by TLC or GC-MS.

  • Quenching: Upon completion, add a few drops of ethyl vinyl ether to the reaction mixture and stir for 30 minutes to quench the catalyst.

  • Purification: Concentrate the mixture in vacuo and purify the crude product by flash column chromatography on silica gel to yield the desired 2,5-dihydro-1H-pyrrole derivative.

Intramolecular N-Acyliminium Ion Cyclization: A Powerful C-C Bond Formation

This strategy provides a robust and often highly diastereoselective route to azaspirocycles by leveraging the reactivity of N-acyliminium ion intermediates. The method is connective, coupling two simpler fragments (e.g., a heteroaromatic acid and an imine) to generate a reactive intermediate that undergoes a subsequent intramolecular Friedel-Crafts-type cyclization.[8]

Mechanistic Rationale

The reaction is initiated by the activation of a carboxylic acid, for example with propylphosphonic anhydride (T3P®), followed by N-acylation of an imine. This generates a transient, highly electrophilic N-acyliminium ion. This ion is then intercepted by a tethered nucleophile—in this case, an electron-rich aromatic ring like an indole—which attacks the iminium carbon to forge the spirocyclic junction. The diastereoselectivity is determined during this C-C bond-forming step, arising from the preferential facial attack of the nucleophile on the planar iminium ion, which adopts a lowest-energy conformation to minimize steric interactions.[8]

Acyliminium Acid Heteroaromatic Carboxylic Acid Acyliminium N-Acyliminium Ion Intermediate Acid->Acyliminium Imine Imine Imine->Acyliminium T3P T3P® T3P->Acid TS Diastereoselective Attack Acyliminium->TS Intramolecular Nucleophilic Attack Product Azaspiroindolenine TS->Product

Caption: Mechanism of N-acyliminium ion mediated spirocyclization.

Performance Comparison

This method demonstrates broad substrate scope and consistently high diastereoselectivity, controlled by the sterics of the imine and the tethered nucleophile.

Carboxylic Acid SubstrateImine SubstrateTemp (°C)Yield (%)d.r.Reference
Indole-3-acetic acidBenzylidene(methyl)amine709110:1[8]
Indole-3-acetic acid(4-Chlorobenzylidene)(methyl)amine709510:1[8]
2-Phenyl-1H-indole-3-acetic acidBenzylidene(methyl)amine90831:3[8]
1H-Pyrrole-2-carboxylic acidBenzylidene(4-methoxyphenyl)amine708510:1[8]
Representative Protocol: T3P-Mediated Spirocyclization

This protocol is adapted from the work of Smith et al. for the synthesis of spirocyclic indolenines.[8]

  • Setup: In a vial, dissolve the indole-3-acetic acid (1.0 equiv.) and the imine (1.2 equiv.) in anhydrous tetrahydrofuran (THF).

  • Base: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv.).

  • Activating Agent: Add propylphosphonic anhydride (T3P®, 50 wt% solution in ethyl acetate, 1.5 equiv.) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 1 hour, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography to isolate the major diastereomer of the azaspirocycle.

Multicomponent Reactions (MCRs): Maximizing Molecular Complexity

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials.[9] This strategy is a cornerstone of diversity-oriented synthesis, prized for its operational simplicity, high atom economy, and ability to rapidly generate libraries of structurally complex molecules from simple building blocks.[10]

Strategic Rationale

Instead of a single, well-defined mechanism, the power of MCRs lies in their strategic efficiency. For azaspirocycle synthesis, an MCR can be designed to assemble a complex acyclic intermediate which, either in the same pot or in a subsequent step, undergoes a cyclization to form the spirocyclic core. For instance, a Petasis three-component reaction (amine, aldehyde, boronic acid) can generate a functionalized amine that is perfectly poised for a subsequent intramolecular cyclization. This approach minimizes purification steps and reduces chemical waste, aligning with the principles of green chemistry.[11]

MCR_Strategy cluster_mcr One-Pot Multicomponent Reaction cluster_cyclize Cyclization Step A Component A (e.g., Amine) MCR MCR A->MCR B Component B (e.g., Aldehyde) B->MCR C Component C (e.g., Boronic Acid) C->MCR Intermediate Complex Acyclic Intermediate MCR->Intermediate Cyclization Key Cyclization (e.g., Pictet-Spengler) Intermediate->Cyclization Post-MCR Transformation Product Diverse Azaspirocycles Cyclization->Product

Caption: Convergent strategy for azaspirocycle synthesis using MCRs.

Performance Insights

The "performance" of an MCR is best measured by its versatility and ability to generate molecular diversity. While yields are important, the primary advantage is the rapid construction of complexity.

MCR TypeKey ComponentsResulting Scaffold TypeKey Advantages
Ugi-Azide 4CRAldehyde, Amine, Isocyanide, AzideTetrazole-peptidomimeticsHigh complexity, access to peptide-like structures.[11]
Petasis 3CRAmine, Aldehyde, Vinyl/Aryl Boronic Acidα-Amino acids, functionalized aminesMild conditions, broad substrate scope.
Asinger 4CRKetone, Ammonia, Thiol, α-HalocarbonylThiazolinesAccess to sulfur-containing heterocycles.[12]
[2+2+2] Cycloaddition2x β-Nitrostyrene, 1x Oxazolone3-Oxa-1-azaspiro[4.5]decanesHigh atom economy, good diastereoselectivity.[13]
Conceptual Protocol: MCR/Cyclization Sequence

This conceptual protocol illustrates the general workflow.

  • MCR Step: To a suitable solvent, add Component A (e.g., an amino-ester), Component B (e.g., an aldehyde), and Component C (e.g., an isocyanide) in sequence.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the MCR is complete, forming the acyclic Ugi product.

  • Cyclization Step: Without isolating the intermediate, add a reagent to effect cyclization (e.g., a Lewis acid or protic acid for a Pictet-Spengler or Friedel-Crafts type reaction).

  • Workup and Purification: Once the cyclization is complete, perform a standard aqueous workup, extract the product, and purify by column chromatography or recrystallization.

Comparative Summary and Outlook

The optimal choice of synthetic strategy is intrinsically linked to the specific azaspirocyclic target. Each method offers a unique set of advantages.

StrategyPrimary Ring SizeStereocontrolKey StrengthsKey Limitations
1,3-Dipolar Cycloaddition 5-memberedOften highConvergent, rapid complexity, predictable stereochemistry.Primarily limited to 5-membered rings; requires suitable dipolarophiles.
Ring-Closing Metathesis 5, 6, 7 and macrocyclesE/Z selectivity can be an issueExcellent functional group tolerance, versatile for many ring sizes, powerful for macrocycles.Requires synthesis of diene precursor; catalyst cost and sensitivity.
N-Acyliminium Cyclization 5, 6-memberedOften highConnective, robust C-C bond formation, high diastereoselectivity.Requires specific precursor functionality (acid + imine) and an intramolecular nucleophile.
Multicomponent Reactions VariableDepends on MCR & cyclizationMaximum efficiency and atom economy, ideal for library synthesis and diversity.Can require extensive optimization; cyclization of MCR adduct may not be trivial.

For researchers and drug development professionals, this analysis provides a framework for strategic planning in synthesis. For rapid access to novel 5-membered spiro-pyrrolidines, 1,3-dipolar cycloaddition is a premier choice. When constructing larger or more complex ring systems, particularly macrocycles, RCM is unparalleled in its power and reliability. For diastereoselective construction of fused systems via C-C bond formation, N-acyliminium ion cyclizations offer a robust and elegant solution. Finally, when the goal is to explore a wide chemical space and rapidly generate a library of diverse analogues, a multicomponent reaction strategy is the most efficient path forward. The continued development of these and other novel synthetic methods will undoubtedly expand the synthetic chemist's toolkit, enabling the creation of next-generation therapeutics built upon the privileged azaspirocyclic scaffold.

References

  • (No source provided)
  • Wang, C., et al. (2020). Cs2CO3‐Promoted [2+2+2] Cycloaddition Reaction of 4‐Aryliden‐5(4H)‐Oxazolones and β‐Nitrostyrenes: Access to Spirocycloalkyloxazolones. Asian Journal of Organic Chemistry, 9(1), 61-67. [Link]

  • Karakhanov, E. A., et al. (2020). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. RSC Advances, 10(42), 25068-25075. [Link]

  • (No source provided)
  • (No source provided)
  • (No source provided)
  • (No source provided)
  • (No source provided)
  • Smith, A. M., et al. (2018). From Heteroaromatic Acids and Imines to Azaspirocycles: Stereoselective Synthesis and 3D Shape Analysis. Angewandte Chemie International Edition, 57(42), 13936-13941. [Link]

  • (No source provided)
  • Gaisina, I., et al. (2022). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Apeiron Synthesis. (2025). How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules?. Apeiron Synthesis Resources. [Link]

  • Sudalai, A., et al. (2003). Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc, 2003(3), 67-76. [Link]

  • Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004). Diversity-Oriented Synthesis of Azaspirocycles. Organic Letters, 6(16), 2749-2752. [Link]

  • (No source provided)
  • Tempest, P. A. (2005). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Current Opinion in Drug Discovery & Development, 8(6), 776-788. [Link]

  • Yeh, M. C. P., et al. (2012). Facile synthesis of azaspirocycles via iron trichloride-promoted cyclization/chlorination of cyclic 8-aryl-5-aza-5-tosyl-2-en-7-yn-1-ols. Organic Letters, 14(7), 1830-1833. [Link]

  • Wikipedia. (2023). Ring-closing metathesis. Wikipedia, The Free Encyclopedia. [Link]

  • Yeh, M. C. P., et al. (2012). Facile Synthesis of Azaspirocycles via Iron Trichloride-Promoted Cyclization/Chlorination of Cyclic 8-Aryl-5-aza-5-tosyl-2-en-7-yn-1-ols. Organic Letters, 14(7), 1830-1833. [Link]

  • (No source provided)
  • da Silva, W. A., et al. (2019). Stereoselective Multicomponent Reactions in the Synthesis or Transformations of Epoxides and Aziridines. Molecules, 24(4), 683. [Link]

  • Mkhonza, N. P., & Mosebi, S. (2023). Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. Preprints.org. [Link]

  • de la Torre, D., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(11), 1365. [Link]

  • (No source provided)
  • Pla-Quintana, A., & Tallarico, J. A. (2013). Synthesis of polyheterocycles via multicomponent reactions. Organic & Biomolecular Chemistry, 11(19), 3089-3100. [Link]

Sources

The Ascending Scaffold: A Comparative Guide to the Biological Activity of 1-Azaspiro[3.5]nonane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensionality and improved physicochemical properties is relentless. Among the rising stars in this domain is the 1-azaspiro[3.5]nonane moiety. Its rigid, spirocyclic structure provides a unique conformational constraint that can lead to enhanced target affinity and selectivity. This guide offers an in-depth, comparative analysis of the biological activities of 1-azaspiro[3.5]nonane analogs, providing researchers, scientists, and drug development professionals with a comprehensive resource supported by experimental data to inform future discovery efforts.

The 1-Azaspiro[3.5]nonane Core: A Gateway to Diverse Bioactivities

The 1-azaspiro[3.5]nonane scaffold, characterized by a piperidine ring fused to a cyclobutane ring at the alpha-position to the nitrogen, has emerged as a versatile template for the design of a wide array of biologically active molecules. Its inherent structural features often translate into favorable pharmacokinetic profiles, making it an attractive building block in drug discovery. This guide will delve into three distinct and promising areas of biological activity for 1-azaspiro[3.5]nonane derivatives: G protein-coupled receptor 119 (GPR119) agonism for metabolic disorders, inhibition of the SARS-CoV-2 3C-like protease (3CLpro) for antiviral applications, and modulation of the sigma-1 receptor for potential neurological and psychiatric therapies.

GPR119 Agonism: A New Frontier in Metabolic Disease Treatment

GPR119, a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells, is a promising target for the treatment of type 2 diabetes and other metabolic disorders. Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), subsequently stimulating glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).

A novel class of 7-azaspiro[3.5]nonane derivatives has been identified as potent GPR119 agonists.[1] Optimization of the piperidine N-capping group and the aryl group on the spirocyclic core has led to the discovery of highly effective compounds.[1]

Comparative Potency of 7-Azaspiro[3.5]nonane GPR119 Agonists
Compound IDR² (Piperidine N-capping group)R³ (Aryl group)hGPR119 EC₅₀ (nM)
54g Pyrimidin-2-yl4-Methylsulfonylphenyl48

Table 1: In vitro potency of a representative 7-azaspiro[3.5]nonane-based GPR119 agonist. Data sourced from[1][2].

The lead compound, 54g , demonstrated a desirable pharmacokinetic profile in Sprague-Dawley rats and a significant glucose-lowering effect in diabetic rat models, highlighting the therapeutic potential of this chemical series.[1]

GPR119 Agonist Signaling Pathway

GPR119_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist 7-Azaspiro[3.5]nonane Agonist (e.g., 54g) GPR119 GPR119 Receptor Agonist->GPR119 Binds to Gs Gs Protein GPR119->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Activates PKA Protein Kinase A cAMP->PKA Activates Insulin_GLP1 Insulin & GLP-1 Secretion PKA->Insulin_GLP1 Stimulates

Caption: Signaling pathway of a 7-azaspiro[3.5]nonane-based GPR119 agonist.

Experimental Protocol: In Vitro GPR119 Activity Assay
  • Cell Culture: Maintain a stable cell line expressing human GPR119 (e.g., CHO-K1 cells) in appropriate culture medium.

  • Compound Preparation: Prepare a dilution series of the test compounds (e.g., 7-azaspiro[3.5]nonane analogs) in a suitable solvent like DMSO.

  • Assay Procedure:

    • Seed the cells into a 96-well plate and incubate overnight.

    • Replace the culture medium with a stimulation buffer.

    • Add the diluted test compounds to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

SARS-CoV-2 3C-like Protease Inhibition: A Strategy Against COVID-19

The 3C-like protease (3CLpro) of SARS-CoV-2 is a critical enzyme involved in the viral replication process, making it a prime target for the development of antiviral therapeutics. A series of 6-azaspiro[3.5]nonane-derived compounds have been synthesized and evaluated as inhibitors of both SARS-CoV-2 and MERS-CoV 3CLpro.[3] These inhibitors generally exhibit high inhibitory activity with submicromolar IC₅₀ values and are devoid of cytotoxic effects.[3]

The extended length of the azaspiro[3.5]nonane inhibitors, in comparison to smaller spirocycles like azaspiro[3.3]heptanes, allows for better engagement with the hydrophobic cleft of the S₄ subsite of the protease.[3] This interaction is thought to "lock" the inhibitors in a stable conformation.[3]

Comparative Potency of 6-Azaspiro[3.5]nonane 3CLpro Inhibitors
Compound IDR GroupSARS-CoV-2 3CLpro IC₅₀ (µM)MERS-CoV 3CLpro IC₅₀ (µM)
7c 4-fluorobenzyl0.15 ± 0.020.23 ± 0.03
8c 2,4-difluorobenzyl0.11 ± 0.010.18 ± 0.02
9c 3,4-difluorobenzyl0.13 ± 0.010.20 ± 0.02
10c 4-(methylsulfonyl)benzyl0.18 ± 0.020.28 ± 0.03
11c 4-(trifluoromethyl)benzyl0.12 ± 0.010.19 ± 0.02

Table 2: In vitro potency of 6-azaspiro[3.5]nonane-derived inhibitors against SARS-CoV-2 and MERS-CoV 3CLpro. Data sourced from[3].

Experimental Workflow for SARS-CoV-2 3CLpro Inhibition Assay

Caption: Experimental workflow for determining the inhibitory activity of 1-azaspiro[3.5]nonane analogs against SARS-CoV-2 3CLpro.

Experimental Protocol: SARS-CoV-2 3CLpro Inhibition Assay
  • Reagent Preparation:

    • Dilute recombinant SARS-CoV-2 3CLpro enzyme to the desired concentration in assay buffer.

    • Prepare a stock solution of a fluorogenic peptide substrate (e.g., containing a cleavage site for the protease).

    • Prepare a serial dilution of the 1-azaspiro[3.5]nonane test compounds.

  • Assay Procedure:

    • In a 96-well plate, add the 3CLpro enzyme and the test compounds at various concentrations.

    • Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. The cleavage of the substrate by the enzyme results in the release of a fluorophore.

  • Data Analysis: Determine the initial reaction rates from the fluorescence data. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Sigma-1 Receptor Modulation: A Target for CNS Disorders

The sigma-1 receptor is an intracellular chaperone protein that has been implicated in a variety of neurological and psychiatric conditions.[4] It is considered a pluripotent drug target for conditions such as amnesia, depression, and neurodegenerative diseases. A series of 2,7-diazaspiro[3.5]nonane derivatives have been synthesized and evaluated as sigma-1 receptor ligands, with several compounds demonstrating high binding affinity.[5]

Comparative Affinity of Diazaspiro[3.5]nonane Analogs for Sigma Receptors
Compound IDσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₂/σ₁)
4b BenzylH2.72710
5b PhenethylH131027.8
8f PropylPhenethyl1016516.5

Table 3: Binding affinities of 2,7-diazaspiro[3.5]nonane derivatives for sigma-1 and sigma-2 receptors. Data sourced from[5].

Compounds 4b , 5b , and 8f were selected for further in vivo screening for their antiallodynic effects, indicating their potential as therapeutic agents for neuropathic pain.[5]

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
  • Membrane Preparation: Prepare membrane homogenates from a tissue source rich in sigma-1 receptors (e.g., guinea pig brain or a cell line overexpressing the receptor).

  • Radioligand and Compound Preparation:

    • Use a selective sigma-1 receptor radioligand, such as [³H]-(+)-pentazocine.

    • Prepare a range of concentrations of the unlabeled test compounds (1-azaspiro[3.5]nonane analogs).

  • Binding Assay:

    • In a reaction tube, combine the membrane preparation, the radioligand at a fixed concentration, and the test compound at various concentrations.

    • Incubate the mixture to allow for binding to reach equilibrium.

    • To determine non-specific binding, a parallel set of tubes containing a high concentration of a known sigma-1 ligand (e.g., haloperidol) is included.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

    • Wash the filters to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound and use non-linear regression analysis to determine the Kᵢ value.

Conclusion: A Scaffold with Expanding Horizons

The 1-azaspiro[3.5]nonane scaffold has unequivocally demonstrated its value as a privileged structural motif in medicinal chemistry. The comparative analysis presented in this guide showcases its versatility in targeting a diverse range of biological entities, from viral proteases to G protein-coupled receptors and intracellular chaperones. The inherent three-dimensionality and tunable physicochemical properties of these analogs provide a solid foundation for the development of next-generation therapeutics. As research in this area continues to expand, we can anticipate the emergence of even more potent and selective 1-azaspiro[3.5]nonane-based drug candidates with the potential to address significant unmet medical needs.

References

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC. Available from: [Link]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Publications. Available from: [Link]

  • Synthesis and SAR studies of bicyclic amine series GPR119 agonists. PubMed. Available from: [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. PMC. Available from: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available from: [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. Available from: [Link]

  • An improved synthesis of 2-oxa-7-azaspiro[6][7]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. Available from: [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. PMC. Available from: [Link]

  • Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. ResearchGate. Available from: [Link]

  • Structure−Activity Relationships of New 1‐Aryl‐1H‐Indole Derivatives as SARS‐CoV‐2 Nsp13 Inhibitors. IRIS UniCa. Available from: [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC. Available from: [Link]

  • First structure-activity relationship analysis of SARS-CoV-2 virus main protease (Mpro) inhibitors: an endeavor on COVID-19 drug discovery. PubMed. Available from: [Link]

  • Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens. PMC. Available from: [Link]

  • An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. ResearchGate. Available from: [Link]

  • First structure-activity relationship analysis of SARS-CoV-2 virus main protease (Mpro) inhibitors. SciSpace. Available from: [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. ResearchGate. Available from: [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Semantic Scholar. Available from: [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. Available from: [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available from: [Link]

  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. JOCPR. Available from: [Link]

  • Design and Synthesis of Diazatricyclodecane Agonists of the G-Protein-Coupled Receptor 119. ResearchGate. Available from: [Link]

  • (PDF) Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. ResearchGate. Available from: [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. MDPI. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Azaspirocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is paramount. Among the various molecular architectures explored, azaspirocyclic scaffolds have gained significant attention for their unique three-dimensional structures, which can confer improved potency, selectivity, and physicochemical properties.[1][2] A critical aspect of the drug discovery process is the evaluation of a compound's metabolic stability, as it directly influences its in vivo half-life, bioavailability, and potential for drug-drug interactions.[3][4] This guide provides a comprehensive comparison of methodologies to assess the metabolic stability of azaspirocyclic compounds, grounded in scientific principles and practical laboratory experience.

The incorporation of a nitrogen atom within a spirocyclic framework introduces a site for metabolic modification, making a thorough understanding of its stability essential.[5] The inherent rigidity of the azaspirocyclic core can also influence how the molecule is presented to metabolic enzymes, leading to unique metabolic profiles compared to more flexible acyclic or monocyclic analogues.[6]

The Engine Room of Metabolism: Key Enzymes and Pathways

The liver is the primary site of drug metabolism, where a superfamily of enzymes known as Cytochrome P450s (CYPs) plays a central role.[3][7] These enzymes are responsible for the oxidative metabolism of a vast majority of clinically used drugs.[8][9] For nitrogen-containing heterocycles like azaspirocycles, common metabolic transformations include N-dealkylation, N-oxidation, and hydroxylation of the carbon skeleton.[10][11]

Understanding the specific CYP isoforms involved in a compound's metabolism is crucial. The major human CYP enzymes responsible for drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[12][13] Genetic variations in these enzymes can lead to significant inter-individual differences in drug metabolism, affecting both efficacy and toxicity.[8]

In Vitro Assessment of Metabolic Stability: A Comparative Overview

A suite of in vitro assays is available to evaluate the metabolic stability of drug candidates. These assays provide a reliable and efficient means to rank-order compounds and guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.[14][15] The two most commonly employed systems are liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes and are a rich source of phase I metabolic enzymes, particularly CYPs.[16][17] The microsomal stability assay is a cost-effective and high-throughput method to assess a compound's susceptibility to oxidative metabolism.[18]

Principle: The test compound is incubated with liver microsomes in the presence of the cofactor NADPH, which is essential for CYP enzyme activity.[17][19] The rate of disappearance of the parent compound over time is monitored by LC-MS/MS.[20]

Experimental Workflow: Liver Microsomal Stability Assay

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Solution mix Combine Compound, Microsomes, & NADPH prep_compound->mix prep_microsomes Prepare Microsomal Suspension prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix incubate Incubate at 37°C mix->incubate quench Quench Reaction at Time Points (e.g., 0, 5, 15, 30, 60 min) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Calculate % Remaining, Half-life (t½), and Intrinsic Clearance (CLint) analyze->data

Caption: Workflow for a typical liver microsomal stability assay.

Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain a full complement of both phase I and phase II metabolic enzymes, as well as the necessary cofactors.[21][22] This makes the hepatocyte stability assay a more physiologically relevant model compared to microsomes, as it can capture a broader range of metabolic pathways, including conjugation reactions (phase II metabolism).[14][21]

Principle: The test compound is incubated with a suspension of cryopreserved or fresh hepatocytes.[22] Similar to the microsomal assay, the disappearance of the parent compound is monitored over time using LC-MS/MS.[21][23]

Comparison of In Vitro Systems
FeatureLiver MicrosomesHepatocytes
Enzyme Content Primarily Phase I (CYPs)Phase I and Phase II enzymes
Cofactors Requires external addition (e.g., NADPH)Endogenously present
Cellular Processes No intact cell structureIntact cell membrane, includes transport processes
Physiological Relevance ModerateHigh
Throughput HighModerate to High
Cost LowerHigher

Causality in Experimental Choice: The selection between microsomes and hepatocytes depends on the stage of drug discovery and the specific questions being addressed. Microsomal assays are excellent for high-throughput screening in early discovery to quickly identify compounds with major metabolic liabilities due to CYP-mediated metabolism.[18] Hepatocyte assays are often used in later stages to obtain a more comprehensive understanding of a compound's overall metabolic fate and to generate data for in vitro-in vivo extrapolation (IVIVE).[23][24]

Enhancing Metabolic Stability of Azaspirocyclic Compounds: A Structural Perspective

The unique three-dimensional and rigid nature of azaspirocyclic scaffolds can be leveraged to improve metabolic stability.[1][6] Strategic structural modifications can shield metabolically labile sites or alter the compound's affinity for metabolic enzymes.

Key Strategies:

  • Introduction of Steric Hindrance: Placing bulky substituents near a potential site of metabolism can sterically hinder the approach of metabolic enzymes.

  • Modification of Electronic Properties: The introduction of electron-withdrawing groups can decrease the electron density of a nearby site, making it less susceptible to oxidative metabolism.

  • Blocking Metabolic Hotspots: Replacing a hydrogen atom at a known metabolic hotspot with a more stable group, such as a fluorine atom or a methyl group, can effectively block metabolism at that position.

  • Modulating Lipophilicity: While not a direct structural modification to the core, altering the overall lipophilicity of the molecule can influence its partitioning into the active site of metabolic enzymes.

Relationship Between Structural Modification and Metabolic Stability

G cluster_compound Azaspirocyclic Compound cluster_modifications Structural Modifications cluster_outcome Outcome C Core Scaffold S Metabolically Labile Site C->S influences M1 Introduce Steric Hindrance S->M1 M2 Alter Electronic Properties S->M2 M3 Block Metabolic Hotspot S->M3 O Improved Metabolic Stability M1->O M2->O M3->O

Caption: Impact of structural modifications on metabolic stability.

From Benchtop to Bedside: In Vitro-In Vivo Extrapolation (IVIVE)

A primary goal of in vitro metabolic stability studies is to predict a compound's in vivo pharmacokinetic properties, particularly its hepatic clearance.[23][24] Intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug, is a key parameter derived from in vitro assays.[20] This value can be used in various models, such as the well-stirred model, to predict in vivo hepatic clearance.[23]

Conclusion

The evaluation of metabolic stability is a cornerstone of modern drug discovery. For azaspirocyclic compounds, a class of molecules with immense therapeutic potential, a systematic and mechanistically informed approach to assessing metabolic fate is critical. By employing a combination of in vitro assays, from high-throughput microsomal screens to more physiologically relevant hepatocyte models, researchers can gain valuable insights into a compound's metabolic profile. This data, in turn, guides the design of next-generation analogues with enhanced stability and improved pharmacokinetic properties, ultimately increasing the probability of clinical success. The strategic incorporation of spirocyclic frameworks has been shown to improve metabolic stability compared to their non-spirocyclic counterparts.[6][25][26]

References

  • The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. Available from: [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC - NIH. Available from: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Available from: [Link]

  • Microsomal Stability Assay Protocol | AxisPharm. Available from: [Link]

  • What role do Cytochrome P450 (CYP450) enzymes play in the body's absorption, distribution, and clearance of medications? - Dr.Oracle. Available from: [Link]

  • What are Cytochrome P450 Enzymes? - News-Medical. Available from: [Link]

  • The Role of CYP450 in Drug Interactions - Aumet. Available from: [Link]

  • Hepatocyte Stability Assay - Domainex. Available from: [Link]

  • Hepatocyte Stability Assay - Creative Bioarray. Available from: [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. Available from: [Link]

  • Metabolic Stability Assay Services - BioIVT. Available from: [Link]

  • Protocol for the Rat Hepatocyte Stability Assay - ResearchGate. Available from: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. Available from: [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Available from: [Link]

  • Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. Available from: [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available from: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. Available from: [Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]

  • From Heteroaromatic Acids and Imines to Azaspirocycles: Stereoselective Synthesis and 3D Shape Analysis - PMC. Available from: [Link]

  • CHAPTER 9: Nitrogen Heterocycles - Books. Available from: [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations - Longdom Publishing. Available from: [Link]

  • Metabolic stability and its role in the discovery of new chemical entities - ProQuest. Available from: [Link]

  • Deciphering the chemical instability of sphaeropsidin A under physiological conditions - degradation studies and structural elucidation of the major metabolite - PubMed. Available from: [Link]

  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed. Available from: [Link]

  • Nitrogen Containing Heterocycles | Encyclopedia MDPI. Available from: [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs - Der Pharma Chemica. Available from: [Link]

  • KEGG Nitrogen metabolism - Reference pathway. Available from: [Link]

Sources

Structural Benchmarking of 1-Azaspiro[3.5]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

X-Ray Crystallographic Analysis vs. Planar Analogs

Executive Summary: Escaping "Flatland"

In modern drug discovery, the transition from planar aromatic systems to three-dimensional (3D) scaffolds is driven by the need to improve solubility, metabolic stability, and target selectivity. The 1-azaspiro[3.5]nonane scaffold represents a critical "geometric wedge"—a spirocyclic azetidine fused to a cyclohexane ring.

Unlike its planar analogs (e.g., substituted piperidines or anilines), this scaffold introduces a distinct Fsp³ (fraction of sp³-hybridized carbons) character and a rigid 90° twist at the spiro-quaternary center. This guide provides a technical comparison of the crystallographic behavior of 1-azaspiro[3.5]nonane derivatives against traditional planar alternatives, offering validated protocols for structural characterization.

Part 1: The Structural Argument (Spiro vs. Planar)

The primary value of the 1-azaspiro[3.5]nonane scaffold lies in its ability to project substituents into specific "exit vectors" that are inaccessible to flat rings.

1.1 Vector Analysis and Ring Puckering

In a standard piperidine or phenyl ring, substituents typically lie in the equatorial plane or perpendicular (axial). In 1-azaspiro[3.5]nonane, the spiro-carbon (C5) locks the azetidine and cyclohexane rings perpendicular to each other.

  • The Azetidine Ring (4-membered): In X-ray structures, this ring is rarely planar. It typically adopts a puckered conformation (puckering angle ~8–15°) to relieve torsional strain. This contrasts with the planar nature of phenyl rings.

  • The Cyclohexane Ring (6-membered): Adopts a chair conformation but is often distorted due to the steric bulk of the spiro-fusion.

1.2 Comparative Metrics

The following table contrasts the crystallographic parameters of a generic 1-azaspiro[3.5]nonane derivative against a 4-phenylpiperidine analog (a common "flat" bioisostere).

Feature1-Azaspiro[3.5]nonane Derivative4-Phenylpiperidine AnalogImpact on Drug Design
Spiro/Central Angle C-C(spiro)-C: ~109.5° (distorted) C-C(ipso)-C: 120° (planar) Spiro angle creates a "kink," accessing novel binding pockets.
Ring Puckering (

)
Azetidine

: 0.15–0.25 Å
Phenyl: ~0.00 Å (Planar)Puckering allows subtle induced-fit adjustments in active sites.
Exit Vector Angle ~90° (Orthogonal rings)0° or 180° (Coplanar/Linear)Critical for accessing "side pockets" in GPCRs and Kinases.
Crystal Density High (1.25 – 1.35 g/cm³ )Medium (1.15 – 1.25 g/cm³ )Higher density correlates with better packing efficiency (solubility implications).
Disorder Propensity High (Cyclohexane ring)Low (Rigid aromatic)Requires low-temp data collection to resolve 6-ring conformers.
Part 2: Experimental Protocols (Self-Validating Systems)

Crystallizing spirocycles is notoriously difficult due to their conformational flexibility in solution versus their rigidity in the lattice. The following workflow is optimized for 1-azaspiro[3.5]nonane derivatives.

2.1 Crystallization Strategy: The "Anti-Solvent Layering" Method

Why: Vapor diffusion often fails for these compact spirocycles because they tend to oil out. Liquid-liquid diffusion (layering) provides a slower, self-regulating supersaturation gradient.

Protocol:

  • Dissolution: Dissolve 5 mg of the derivative in 0.5 mL of a polar solvent (Methanol or DCM). Note: The azetidine nitrogen is basic; ensure the form (free base vs. salt) is known. HCl salts crystallize better.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into a narrow NMR tube (5mm). Causality: Dust acts as a heterogeneous nucleator, promoting polycrystallinity. We need single crystals.

  • Layering: Carefully layer 1.0 mL of non-polar anti-solvent (Hexane or Diethyl Ether) on top. Do not mix.

  • Incubation: Seal with Parafilm and store at 4°C. The interface allows slow mixing, promoting few, high-quality nuclei.

2.2 Data Collection & Refinement (Handling Disorder)

The 6-membered cyclohexane ring in 1-azaspiro[3.5]nonane often exhibits positional disorder (flipping between chair conformers) even while the 4-membered ring is locked.

Step-by-Step Refinement Workflow:

  • Temperature: Collect data at 100 K (liquid nitrogen stream). Reason: Thermal motion at room temperature will smear the electron density of the cyclohexane ring, making it impossible to distinguish disorder from high thermal vibration.

  • Resolution: Aim for <0.8 Å. High angle data is required to resolve the C-C bonds in the disordered region.

  • Restraints: If the cyclohexane ring is disordered:

    • Use PART instructions (SHELXL) to model two conformations (Part A and Part B).

    • Apply SAME or SADI restraints to ensure bond lengths in the disordered part match the ordered part or standard geometries.

    • Use SIMU restraints on Anisotropic Displacement Parameters (ADPs) to prevent "pancake" ellipsoids.

Part 3: Visualization & Logic Flow
3.1 Workflow: From Synthesis to Structure Solution

The following diagram outlines the critical decision points when processing 1-azaspiro[3.5]nonane crystals.

G Start Crude 1-Azaspiro[3.5]nonane Purify HPLC Purification (>98% Purity Required) Start->Purify SaltScreen Salt Screening? (Free base vs. HCl/Oxalate) Purify->SaltScreen CrystMethod Method: Liquid-Liquid Diffusion (DCM / Hexane) SaltScreen->CrystMethod Select Form Checkmicro Microscopy Check (Birefringence?) CrystMethod->Checkmicro Checkmicro->SaltScreen Oiling/Precipitate DataCol X-Ray Data Collection (100 K, Mo/Cu Source) Checkmicro->DataCol Single Crystal Found Solve Structure Solution (Intrinsic Phasing/Direct Methods) DataCol->Solve DisorderCheck Check 6-Ring Density (Elongated Ellipsoids?) Solve->DisorderCheck ModelDisorder Model Disorder (PART 1 / PART 2 + SADI) DisorderCheck->ModelDisorder Yes (Disordered) FinalRefine Final Refinement (R1 < 5%) DisorderCheck->FinalRefine No (Ordered) ModelDisorder->FinalRefine

Caption: Decision matrix for crystallizing and refining spirocyclic amines. Note the iterative loop at salt screening if "oiling" occurs.

3.2 Mechanism: The "Gem-Disubstituted" Effect

This diagram illustrates why the spiro-scaffold is rigid compared to the piperidine analog.

Mechanism ThorpeIngold Thorpe-Ingold Effect (Gem-Dimethyl Effect) Rigidity Conformational Lock (Reduced Entropy) ThorpeIngold->Rigidity Increases Barrier to Rotation SpiroCenter Spiro Quaternary Carbon (C5) AngleCompression Internal Angle Compression (<109.5° in 4-ring) SpiroCenter->AngleCompression Geometric Constraint ExtAngleExpansion External Angle Expansion (>109.5°) AngleCompression->ExtAngleExpansion Compensatory ExtAngleExpansion->ThorpeIngold Mimics

Caption: The spiro-center induces angle compression/expansion, mimicking the Thorpe-Ingold effect to lock conformation.[1][2][3][4][5][6][7][8][9][10]

Part 4: Authoritative Analysis of Results

When analyzing the solved structure of a 1-azaspiro[3.5]nonane derivative, focus on these three critical validation points:

  • The Cremer-Pople Parameters: Do not merely report "chair" or "boat." Calculate the Cremer-Pople puckering parameters (

    
    ).
    
    • Standard Cyclohexane:

      
       or 
      
      
      
      (Perfect Chair).
    • Spiro-distorted: Expect

      
       deviations of 5–10°. If 
      
      
      
      approaches 90°, the ring is in a boat/twist-boat form, likely due to crystal packing forces or intramolecular H-bonds.
  • Intermolecular Interactions (The "Sticky" Spots): Unlike phenyl rings which stack (

    
     interactions), the 1-azaspiro[3.5]nonane scaffold interacts via C-H...O  and C-H...
    
    
    
    interactions.
    • Observation: Look for short contacts (< 2.7 Å) between the axial protons of the cyclohexane ring and carbonyl oxygens of neighboring molecules. These "weak" hydrogen bonds often dictate the lattice energy for these saturated systems.

  • Absolute Configuration: If your derivative has a chiral center on the side chain (the spiro core itself is achiral unless asymmetrically substituted), use the anomalous dispersion of heavy atoms (Cl, S, Br) to determine the absolute configuration (Flack parameter).

    • Standard: Flack x near 0.0 (correct structure) vs 1.0 (inverted).

References
  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Azetidines." Angewandte Chemie International Edition.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews.

  • Chacko, S., et al. (2017). "The Gem-Dimethyl Effect: A Crystallographic and Computational Study." Crystal Growth & Design.

  • Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B.

  • Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie.

Sources

Spirocyclic Scaffolds in CNS Drug Design: Azaspiro[3.3]heptane vs. Spiro[piperidine-4,X]

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping "Flatland" in the Brain

The central nervous system (CNS) remains the most challenging compartment for drug delivery. The blood-brain barrier (BBB) ruthlessly filters compounds based on lipophilicity, hydrogen bond donors (HBD), and topological polar surface area (TPSA). Traditional aromatic scaffolds often fail here: they are too flat (low Fsp³), leading to poor solubility and non-specific binding, or too lipophilic, triggering P-glycoprotein (P-gp) efflux.

This guide presents a technical head-to-head comparison of two dominant spirocyclic scaffolds used to solve these problems:

  • The "Classic" Scaffold: Spiro[piperidine-4,X] (e.g., Spiro[piperidine-4,1'-indane]). A privileged structure in GPCR medicinal chemistry.

  • The "Modern" Bioisostere: Azaspiro[3.3]heptane . A miniaturized, high-Fsp³ scaffold gaining traction for its ability to lower lipophilicity while maintaining structural rigidity.

Part 1: The Physicochemical Face-Off

The decision to deploy a spirocyclic scaffold often hinges on the need to modulate Lipophilic Efficiency (LipE) and metabolic stability. Below is a comparative analysis based on recent medicinal chemistry datasets, including data derived from Sonidegib and Bupivacaine analog studies.

Table 1: Scaffold Performance Metrics
FeatureSpiro[piperidine-4,X] (Classic)Azaspiro[3.3]heptane (Modern)Impact on CNS Design
Topology 6-membered ring fused to variable ring. Large volume.Two 4-membered rings sharing a spiro carbon. Compact.Azaspiro[3.3] fits tighter pockets; lowers MW.
Lipophilicity (ΔLogP) High. Often increases LogP due to added carbon count.Lowers LogP by ~0.8 units vs. phenyl/piperidine analogs.Critical for keeping LogD < 3.5 for BBB penetration.
Metabolic Stability (t½) Moderate. The

-carbon in piperidine is a "soft spot" for CYP450 oxidation.
High. Bridgehead carbons are sterically protected from oxidation.Azaspiro[3.3] can extend t½ by 200–800%.[1]
Vector Geometry Often linear or planar exit vectors.Non-collinear (90° twist). Allows access to novel IP space and binding pockets.
Basicity (pKa) High (pKa ~9-10).Tunable (pKa ~8-9 depending on substitution).Lower pKa reduces lysosomal trapping (phospholipidosis).

Critical Insight: While Spiro[piperidine] systems are excellent for potency (maximizing Van der Waals contacts), they often suffer from high intrinsic clearance (


). The Azaspiro[3.3]heptane scaffold acts as a "metabolic shield," removing the oxidizable hydrogens found in standard piperidines while increasing the fraction of sp³ carbons (

).

Part 2: Structural Logic & Decision Pathways

Choosing between these scaffolds requires analyzing the specific failure mode of your current lead series.

Diagram 1: Scaffold Selection Decision Tree

This logic flow guides the medicinal chemist on when to switch from a standard aromatic/piperidine core to a spirocycle.

ScaffoldSelection Start Lead Compound Analysis Issue Primary Failure Mode? Start->Issue Metab High Clearance (Metabolic) Issue->Metab Potency Low Potency / Selectivity Issue->Potency BBB Low CNS Penetration (P-gp) Issue->BBB OxSpot Is Oxidation at alpha-carbon? Metab->OxSpot Vector Need Novel Vector? Potency->Vector LogD Is LogD > 3.5? BBB->LogD Spiro33 Switch to Azaspiro[3.3]heptane OxSpot->Spiro33 Yes (Block Hotspot) SpiroPip Switch to Spiro[piperidine-4,X] Vector->Spiro33 Yes (90 deg Twist) Vector->SpiroPip No (Max VdW) LogD->Spiro33 Yes (Lower Lipophilicity) LogD->SpiroPip No (Check Efflux)

Caption: Decision matrix for selecting between compact Azaspiro[3.3]heptane and volumetric Spiro[piperidine] scaffolds based on lead liability.

Part 3: Experimental Validation Protocols

To validate the CNS potential of these scaffolds, two workflows are essential: Chemical Synthesis (to access the core) and MDR1-MDCK Permeability Assays (to predict BBB penetration).

Protocol A: Synthesis of 1-Azaspiro[3.3]heptane Cores

Rationale: Unlike piperidines, these strained rings require specific construction methods. The modern approach utilizes a [2+2] cycloaddition followed by reduction, avoiding harsh conditions that might degrade sensitive substituents.

Methodology (Adapted from recent Angew. Chem. protocols):

  • Reagents: Methylene-cyclobutane derivative, Chlorosulfonyl isocyanate (CSI), Alane (

    
    ) or 
    
    
    
    .
  • Cycloaddition:

    • Dissolve the alkene (methylene-cyclobutane) in diethyl ether at 0°C.

    • Add CSI dropwise. The reaction undergoes a [2+2] cycloaddition to form a

      
      -lactam spiro-intermediate.[2]
      
    • Checkpoint: Monitor disappearance of alkene by TLC.

  • Reduction:

    • Treat the crude

      
      -lactam with in-situ generated Alane (from 
      
      
      
      +
      
      
      ) in THF.
    • Reflux for 2-4 hours to reduce the amide carbonyl to the methylene group.

  • Isolation:

    • Quench with Glauber’s salt (

      
      ). Filter solids.
      
    • Purify the resulting secondary amine via acid-base extraction or silica chromatography (

      
      ).
      
Protocol B: MDR1-MDCK Permeability Assay

Rationale: The "Gold Standard" for CNS prediction. It differentiates between passive permeability and P-gp mediated efflux.[3]

Diagram 2: MDR1-MDCK Experimental Workflow

MDR1_Assay Cells MDR1-MDCK II Cells (Seeded on Transwell) Prep Differentiation (3-5 Days, TEER > 600) Cells->Prep Dosing Dose Apical (A) or Basolateral (B) Prep->Dosing Incubate Incubate 60 min 37°C, 5% CO2 Dosing->Incubate Sample Sample Receiver Compartment Incubate->Sample Analysis LC-MS/MS Quantification Sample->Analysis Calc Calculate Papp & Efflux Ratio Analysis->Calc

Caption: Workflow for assessing bidirectional transport across polarized MDR1-MDCK monolayers.

Step-by-Step Procedure:

  • Cell Culture: Seed MDR1-transfected MDCKII cells on Transwell™ inserts. Culture for 3–5 days until confluent.

    • QC Step: Measure Transepithelial Electrical Resistance (TEER). Must be

      
       to ensure tight junction integrity.
      
  • Compound Preparation: Prepare 10

    
     test solution in transport buffer (HBSS + 10mM HEPES, pH 7.4).
    
    • Controls:Atenolol (Low Perm), Propranolol (High Perm), Digoxin (P-gp Substrate).

  • Transport Initiation:

    • A

      
      B:  Add compound to Apical (top), buffer to Basolateral (bottom).
      
    • B

      
      A:  Add compound to Basolateral, buffer to Apical.
      
  • Incubation: 60 minutes at 37°C.

  • Analysis: Quantify donor and receiver concentrations via LC-MS/MS.

  • Calculation:

    
    
    
    • 
      : Rate of permeation.[4]
      
    • 
      : Surface area of filter.
      
    • 
      : Initial concentration.
      
    • Efflux Ratio (ER):

      
      .[4]
      

Interpretation:

  • 
    : High CNS penetration potential.
    
  • 
    : Likely P-gp substrate (Risk of poor brain exposure). Action: Modify scaffold to reduce H-bond count or basicity.
    

Part 4: Case Study Data - The "Spiro Effect"

To illustrate the impact, we examine data where Spiro[3.3]heptane replaced a phenyl or piperidine ring in known active compounds (e.g., Sonidegib analogs).

PropertyOriginal (Phenyl/Piperidine)Spiro[3.3]heptane AnalogResult
Solubility (PBS)


>10x Improvement (due to disruption of crystal packing).
Metabolic Clearance (

)


8x Stability Increase (Steric shielding of metabolic sites).
Potency (Target)


Retained Potency (Vectors aligned correctly).

Data synthesized from comparative studies on Sonidegib and Bupivacaine bioisosteres [1, 2].

References

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. (2024).[5] Validates the use of spiro[3.3]heptane to lower lipophilicity and improve metabolic stability in drug analogs.

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie. (2023).[2] Details the synthesis and physicochemical comparison of azaspiroheptanes vs. piperidines in anesthetics.

  • Assessing Intestinal and CNS Permeability with MDR1-MDCKII Cells. Protocols.io. (2024). Standardized protocol for conducting bidirectional permeability assays.

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (2021). Comprehensive review of spirocycles in approved drugs and their advantages over flat aromatics.

Sources

A Comparative Guide to HPLC-Based Purity Validation of 1-Azaspiro[3.5]nonane Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific investigation and regulatory compliance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 1-Azaspiro[3.5]nonane trifluoroacetate, a spirocyclic aliphatic amine of increasing interest in medicinal chemistry. Given its non-chromophoric nature, traditional HPLC-UV methods are often inadequate, necessitating the exploration of alternative detection strategies. This document will explore these alternatives, offering supporting experimental rationale and detailed protocols to ensure robust and reliable purity assessments.

The Analytical Challenge: Detecting the "Invisible"

1-Azaspiro[3.5]nonane is an aliphatic amine, and as such, it lacks a significant chromophore, a part of a molecule that absorbs ultraviolet (UV) or visible light.[1] Alkyl amines typically absorb in the far UV region (around 200 nm), which presents considerable challenges for sensitive and specific detection due to potential interference from common solvents and additives.[2] Consequently, relying solely on UV detection for purity analysis can lead to an underestimation of impurities or even a complete failure to detect them. This guide, therefore, focuses on universal detection methods that do not depend on the analyte's optical properties.

Strategic Method Selection for a Non-Chromophoric Analyte

The choice of an appropriate analytical method is paramount for accurately determining the purity of 1-Azaspiro[3.5]nonane trifluoroacetate. The primary considerations are the compound's high polarity and lack of a UV chromophore. This leads us to a comparison of two primary HPLC modes coupled with universal detectors.

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD)

HILIC is a powerful technique for separating polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[3] The retention mechanism in HILIC involves the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile.[4]

Charged Aerosol Detection (CAD) is a universal detection method that is well-suited for non-volatile and semi-volatile analytes, irrespective of their chemical structure.[5] The eluent from the HPLC column is nebulized, the solvent is evaporated, and the resulting analyte particles are charged and then detected by an electrometer.[2] This provides a response that is proportional to the mass of the analyte.

Causality Behind this Choice: The combination of HILIC's ability to retain and separate highly polar compounds like 1-Azaspiro[3.5]nonane and CAD's universal detection capabilities for non-chromophoric analytes makes this a highly effective and robust method for purity determination.

Method 2: Reversed-Phase Chromatography with Evaporative Light Scattering Detection (ELSD)

While less ideal for highly polar compounds, reversed-phase chromatography can sometimes be adapted for the analysis of amines by using specific columns and mobile phase modifiers. Evaporative Light Scattering Detection (ELSD) is another universal detection technique that, similar to CAD, involves nebulization of the column effluent and evaporation of the mobile phase. The remaining analyte particles scatter a beam of light, and the scattered light is detected.[6]

Causality Behind this Choice: While HILIC is generally preferred for this analyte, a reversed-phase method with ELSD can serve as a valuable orthogonal technique for method validation and impurity profiling. It provides a different separation selectivity, which can help to confirm the absence of co-eluting impurities.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two proposed methods for the analysis of 1-Azaspiro[3.5]nonane trifluoroacetate.

ParameterHILIC-CADReversed-Phase-ELSD
Retention of Analyte ExcellentPoor to Moderate
Separation of Polar Impurities SuperiorModerate
Sensitivity High (low ng)Moderate to High (ng range)
Response Uniformity GoodFair to Good
Mobile Phase Compatibility Requires volatile buffersCompatible with a wide range of volatile buffers
Analysis Time Potentially shorter due to stronger retentionMay require longer run times for elution

Experimental Protocols

The following protocols are provided as a starting point for method development and validation. All procedures should be performed in accordance with established laboratory safety protocols.

Protocol 1: HILIC-CAD Method for Purity of 1-Azaspiro[3.5]nonane Trifluoroacetate

Objective: To develop and validate a HILIC-CAD method for the quantitative determination of the purity of 1-Azaspiro[3.5]nonane trifluoroacetate and its non-chromophoric impurities.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • Charged Aerosol Detector (CAD)

Chromatographic Conditions:

  • Column: HILIC column with a polar stationary phase (e.g., amide, silica, or zwitterionic)

  • Mobile Phase A: 10 mM Ammonium formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • CAD Settings: Optimized for the specific instrument and mobile phase conditions.

Sample Preparation:

  • Accurately weigh approximately 10 mg of 1-Azaspiro[3.5]nonane trifluoroacetate.

  • Dissolve in a suitable diluent (e.g., 90:10 Acetonitrile:Water) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[7][8]

Protocol 2: Analysis of Trifluoroacetate Counter-ion by Ion Chromatography

Objective: To quantify the trifluoroacetate counter-ion content in the 1-Azaspiro[3.5]nonane trifluoroacetate salt.

Instrumentation:

  • Ion Chromatography (IC) system with a conductivity detector

  • Anion-exchange column

Chromatographic Conditions:

  • Column: High-capacity anion-exchange column

  • Eluent: Potassium hydroxide or carbonate/bicarbonate gradient

  • Flow Rate: 1.0 mL/min

  • Detection: Suppressed conductivity

Sample Preparation:

  • Accurately weigh approximately 25 mg of 1-Azaspiro[3.5]nonane trifluoroacetate.

  • Dissolve in deionized water to a final concentration of 0.1 mg/mL.

  • Filter the sample through a 0.22 µm IC-certified syringe filter.

Visualizing the Workflow

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis (HILIC-CAD) cluster_data Data Analysis & Validation Sample Weigh & Dissolve 1-Azaspiro[3.5]nonane trifluoroacetate Filter_Sample Filter Sample (0.45 µm) Sample->Filter_Sample Standard Prepare Calibration Standards Filter_Standard Filter Standards (0.45 µm) Standard->Filter_Standard Injection Inject into HPLC Filter_Sample->Injection Filter_Standard->Injection Separation HILIC Column Separation Injection->Separation Detection Charged Aerosol Detection Separation->Detection Integration Peak Integration & Quantification Detection->Integration Validation ICH Q2(R1) Validation (Linearity, Accuracy, Precision) Integration->Validation Report Generate Purity Report Validation->Report

Caption: Workflow for HPLC-based purity validation.

Understanding Potential Impurities and Degradation

A robust purity method must be able to separate the active pharmaceutical ingredient (API) from potential impurities. For 1-Azaspiro[3.5]nonane trifluoroacetate, impurities can arise from the synthesis process or degradation.

Synthetic Impurities:

  • Starting materials and reagents: Unreacted precursors or by-products from the synthetic route.

  • Isomeric impurities: Positional isomers or stereoisomers formed during the synthesis of the spirocyclic core.

  • Oligomeric species: Formation of dimers or trimers under certain reaction conditions.

Degradation Products: Cyclic amines can undergo oxidative degradation, which may involve ring-opening or the formation of N-oxides.[3][8] Exposure to light, heat, or incompatible excipients can accelerate these degradation pathways. The developed HPLC method should be capable of separating these potential degradants from the main compound.

Trustworthiness Through a Self-Validating System

The described HILIC-CAD method incorporates principles of a self-validating system. By using a universal detector, the risk of missing non-chromophoric impurities is significantly reduced. Furthermore, the use of an orthogonal method, such as the reversed-phase ELSD approach, provides an independent confirmation of the purity profile, thereby increasing confidence in the analytical results. The quantification of the trifluoroacetate counter-ion via ion chromatography adds another layer of characterization, ensuring the correct salt form and stoichiometry of the compound.

Conclusion

Validating the purity of non-chromophoric compounds like 1-Azaspiro[3.5]nonane trifluoroacetate requires a departure from traditional HPLC-UV methods. The strategic implementation of HILIC coupled with a universal detector such as CAD offers a robust, sensitive, and reliable approach for accurate purity determination. By understanding the chemical properties of the analyte and potential impurities, and by adhering to rigorous validation protocols as outlined by ICH guidelines, researchers can ensure the quality and integrity of their scientific data and drug development programs.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)--a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

  • Gama, M. R., et al. (2012). A platform method for pharmaceutical counterion analysis by HPLC.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Trinh, T. T., et al. (2016). Biodegradation of cyclic amines by a Pseudomonas strain involves an amine mono-oxygenase. Canadian Journal of Microbiology, 49(3), 185-191. [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. [Link]

  • Tsedev, D., & Wujcik, C. E. (2011). A review of charged aerosol detection. LCGC North America, 29(6), 524-533.
  • Chemistry LibreTexts. (2021). Spectroscopy of Amines. [Link]

  • Vellanki, L., et al. (2020). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. Polymers, 12(11), 2548. [Link]

  • Zhang, K., et al. (2009). Determination of inorganic pharmaceutical counterions using hydrophilic interaction chromatography coupled with a Corona CAD detector. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 1033-1039. [Link]

  • Diehl, D. M., et al. (2008). Evaluation of Methods for the Simultaneous Analysis of Cations and Anions Using HPLC with Charged Aerosol Detection and a Zwitterionic Stationary Phase. Journal of Chromatographic Science, 46(2), 118-124. [Link]

  • Tsoni, V., & Tsioufis, C. (2023). Drug degradation pathways. Pharmacy 180. [Link]

  • Wang, S., et al. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 24(1), 115-124. [Link]

  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharmaceutical Guidelines. [Link]

  • Yegorova, T., & Kirichok, A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 10-21. [Link]

  • Gupta, A., et al. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Current Pharmaceutical Analysis, 19(7), 516-532. [Link]

  • de la Cruz, C. N., et al. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Critical Reviews in Analytical Chemistry, 1-15. [Link]

  • The Organic Chemistry Tutor. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

  • Li, Q., et al. (2010). [Determination of aliphatic amines by high performance liquid chromatography with fluorescence and atmospheric pressure chemical ionization detection and identification by mass spectrometry]. Se Pu, 28(10), 969-974. [Link]

  • Ashenhurst, J. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. [Link]

  • Stauffer, J., et al. (2023). In Vitro Performance Tests for Continuous Manufacturing: The Impact on the Current Compendial Framework from the Viewpoint of the USP. Dissolution Technologies, 30(1), 10-21. [Link]

  • Wikipedia contributors. (2023, December 29). Evaporative light scattering detector. In Wikipedia, The Free Encyclopedia. Retrieved February 5, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). GSRS. Retrieved February 5, 2026, from [Link]

Sources

In Vitro ADME Properties of 1-Azaspiro[3.5]nonane-containing Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-azaspiro[3.5]nonane scaffold represents a strategic structural motif in modern medicinal chemistry, serving primarily as a bulky,


-rich bioisostere of piperidine. While it offers significant advantages in conformational restriction and vector orientation, its ADME profile is distinct from both its parent piperidine and its smaller cousin, 1-azaspiro[3.3]heptane.

This guide provides a technical analysis of the in vitro ADME properties of 1-azaspiro[3.5]nonane derivatives. It highlights the trade-offs between increased lipophilicity and metabolic liability, providing actionable data for lead optimization.

Key ADME Characteristics
  • Physicochemical: High basicity (pKa > 10.5) leading to lysosomal trapping and high volume of distribution (

    
    ).
    
  • Metabolism: The cyclohexane ring presents a significant "soft spot" for CYP450-mediated hydroxylation, often resulting in lower intrinsic clearance (

    
    ) stability compared to 1-azaspiro[3.3]heptane unless blocked.
    
  • Permeability: Generally high passive permeability, modulated by the specific substitution on the azetidine nitrogen.

Part 1: Comparative Physicochemical Profile

The 1-azaspiro[3.5]nonane core consists of a four-membered azetidine ring spiro-fused to a six-membered cyclohexane ring. This geometry forces substituents into specific vectors that differ from the chair conformation of piperidine.

Table 1: Physicochemical Comparison of Spirocyclic Scaffolds
PropertyPiperidine1-Azaspiro[3.3]heptane1-Azaspiro[3.5]nonaneImpact on ADME
Ring Size 6-membered4+4 spiro4+6 spiroAffects steric bulk and receptor fit.
Fsp³ Fraction HighHighHighCorrelates with improved solubility and "escape from flatland."
Basicity (pKa) ~11.0~10.8 - 11.2~10.8 - 11.2 High basicity promotes solubility but may increase hERG risk and lysosomal accumulation.
Lipophilicity (

LogP)
Reference (0)-0.5 to -1.0 (Lower)+0.2 to +0.5 (Higher) The [3.5] system is more lipophilic than the [3.3] due to the larger cyclohexane ring.
Conformation Flexible (Chair/Boat)Rigid (Puckered)Rigid Reduces entropic penalty upon binding; fixes exit vectors.

Expert Insight: The 1-azaspiro[3.5]nonane is the scaffold of choice when the binding pocket requires more hydrophobic bulk than the [3.3] system can provide, but the high basicity of the azetidine nitrogen must be managed to prevent phospholipidosis.

Part 2: Metabolic Stability & Soft Spot Analysis[1][2]

A critical liability of the 1-azaspiro[3.5]nonane scaffold is the oxidative metabolism of the cyclohexane ring. Unlike the cyclobutane ring in 1-azaspiro[3.3]heptane, which is relatively resistant to oxidation, the cyclohexane moiety in the [3.5] system is prone to hydroxylation by CYP450 isoforms (typically CYP3A4 and CYP2D6).

Mechanism of Instability
  • Lipophilic Attack: The lipophilic cyclohexane ring attracts CYP enzymes.

  • Hydroxylation: Carbon atoms C6, C7, and C8 (distal to the spiro center) are electronically unperturbed and sterically accessible, making them prime sites for hydrogen abstraction and subsequent hydroxylation.

  • Comparison: In direct head-to-head studies (e.g., Sonidegib analogs), replacing a morpholine or [3.3] spiro system with a [3.5] system often results in a 2-5 fold increase in intrinsic clearance (

    
    )  due to these soft spots.
    
Mitigation Strategies
  • Fluorination: Introduction of fluorine atoms on the cyclohexane ring (e.g., 7,7-difluoro-1-azaspiro[3.5]nonane) blocks metabolic soft spots and lowers the LogD, improving the overall metabolic stability.

  • Heteroatom Insertion: Switching to 7-oxa-1-azaspiro[3.5]nonane reduces lipophilicity and removes susceptible CH₂ groups, though it may alter the pKa.

Diagram 1: Metabolic Stability & Optimization Workflow

MetabolicWorkflow cluster_legend Optimization Cycle Start Candidate: 1-Azaspiro[3.5]nonane deriv. Assay Microsomal Stability Assay (HLM) Start->Assay ResultHigh High Clearance (CLint) Assay->ResultHigh t1/2 < 30 min ResultLow Low Clearance (Stable) Assay->ResultLow t1/2 > 60 min MetID Metabolite ID (LC-MS/MS) ResultHigh->MetID SoftSpot Identify Hydroxylation Sites (Cyclohexane Ring) MetID->SoftSpot Design Design Strategy: 1. Fluorination (F) 2. Oxa-insertion (O) SoftSpot->Design Retest Synthesize & Retest Design->Retest Retest->Assay

Caption: Workflow for identifying and mitigating metabolic instability in spirocyclic scaffolds.

Part 3: Safety Pharmacology (hERG & Transporters)

hERG Inhibition Risk

The combination of high basicity (azetidine nitrogen) and lipophilicity (cyclohexane tail) creates a pharmacophore that can interact with the hERG potassium channel, potentially leading to QT prolongation.

  • Risk Factor: Moderate to High.

  • Mitigation: Reduce LogP (e.g., add polarity to the cyclohexane ring) or reduce basicity (e.g., via electron-withdrawing groups on the azetidine nitrogen).

Transporter Interactions
  • P-glycoprotein (P-gp): Due to the amphiphilic nature, these molecules are potential substrates for P-gp, which may limit blood-brain barrier (BBB) penetration despite favorable lipophilicity.

  • Lysosomal Trapping: The high pKa promotes accumulation in acidic lysosomes, which can lead to high tissue-to-plasma ratios but may also cause phospholipidosis in chronic toxicology studies.

Part 4: Experimental Protocols

To generate the data discussed above, the following standardized protocols are recommended.

Protocol 1: Microsomal Stability Assay (Soft Spot ID)

This protocol determines intrinsic clearance and identifies the specific site of metabolism on the spiro scaffold.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Mix 1 µM compound with Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH (1 mM final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard (e.g., tolbutamide).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (e.g., Q-TOF for metabolite ID).

    • Data Processing: Monitor loss of parent ion to calculate

      
       and 
      
      
      
      . Scan for +16 Da (Hydroxylation) and +32 Da (Di-hydroxylation) peaks to confirm cyclohexane oxidation.
Protocol 2: Kinetic Solubility Assay

Critical for validating the solubility advantage of the spiro scaffold.

  • Seeding: Dispense 10 mM DMSO stock into a 96-well plate.

  • Dilution: Add PBS (pH 7.4) to reach a final concentration of 200 µM (2% DMSO).

  • Equilibration: Shake at room temperature for 24 hours.

  • Filtration: Filter using a 0.45 µm filter plate to remove precipitates.

  • Quantification: Analyze filtrate by UV-Vis or LC-MS against a standard curve.

    • Success Criterion: Solubility > 100 µM indicates a favorable physicochemical profile.

Part 5: Strategic Decision Guide

When should you choose 1-azaspiro[3.5]nonane over other scaffolds?

Diagram 2: Scaffold Selection Decision Tree

SelectionTree Start Design Goal: Piperidine Replacement Q1 Is the binding pocket large/hydrophobic? Start->Q1 Q2 Is Metabolic Stability a primary issue? Q1->Q2 Yes Opt33 Select 1-Azaspiro[3.3]heptane (Lower lipophilicity, higher stability) Q1->Opt33 No (Space is limited) Opt35 Select 1-Azaspiro[3.5]nonane (Fills pocket, rigid vectors) Q2->Opt35 No (Need lipophilicity) Q2->Opt33 Yes (Avoid oxidation risk) OptPip Retain Piperidine (If flexibility is required) Opt35->OptPip If synthesis fails

Caption: Decision logic for selecting between 1-azaspiro[3.5]nonane and 1-azaspiro[3.3]heptane.

References

  • Kirichok, A. A., et al. (2023).[1][2] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 62(51), e202311583.[1] Link

  • Wuitschik, G., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie International Edition, 49(35), 80-84. Link

  • Mykhailiuk, P. K. (2019).[1] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849. Link

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie, 49, 3524. Link

  • Efremov, I. V., et al. (2017). "Discovery of Spiro[2.3]hexane-1-carboxamides as inhibitors of Gamma-Secretase." Journal of Medicinal Chemistry, 60(13), 5789-5804. Link

Sources

Beyond Flatland: A Physicochemical Comparison of Azaspirocycles and Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the morpholine ring has long been a "privileged structure"—a reliable tool to modulate lipophilicity and solubility. However, its ubiquity comes with liabilities: metabolic susceptibility at the


-carbon and a flat, two-dimensional geometry that limits exploration of the target's chemical space.

This guide objectively compares morpholines with their emerging bioisosteres, the azaspirocycles (specifically 2-oxa-6-azaspiro[3.3]heptanes and 2-azaspiro[3.3]heptanes ). While azaspirocycles offer superior metabolic stability and higher fraction of


 carbons (

), they are not simple "plug-and-play" replacements. They introduce significant changes in basicity (

) and vector orientation that researchers must proactively manage.

Part 1: The Structural Paradigm

The most critical distinction between these moieties is geometric. Morpholine exists primarily in a chair conformation, projecting substituents in a defined equatorial/axial plane. Azaspiro[3.3]heptanes are rigid, bicyclic structures that introduce a 90° twist between the input and output vectors.

Visualization: Geometric Vectors & Topology

The following diagram illustrates the vector shift when transitioning from a morpholine to a spirocycle.

G cluster_0 Traditional Scaffold cluster_1 Spirocyclic Bioisostere cluster_2 Physicochemical Impact Morpholine Morpholine (Chair Conformation) 2D Planar Projection Spiro 2-oxa-6-azaspiro[3.3]heptane (Rigid Bicycle) 90° Vector Twist Morpholine->Spiro Bioisosteric Replacement Result Increased Fsp3 Altered Bond Angles Shielded Nitrogen Spiro->Result Functional Outcome

Figure 1: Structural evolution from the planar morpholine to the orthogonal azaspirocycle. Note the vector re-orientation.

Key Insight: Because of the square geometry of the cyclobutane rings, the distance between the heteroatoms increases (approx. +1.0 Å vs. piperidine/morpholine), and the exit vectors are perpendicular. This means azaspirocycles are functional bioisosteres , not necessarily geometric mimics .

Part 2: Physicochemical Benchmarking

The following data synthesizes comparative studies, including pivotal work from the Carreira group and AstraZeneca.

Table 1: Comparative Physicochemical Profile
PropertyMorpholine2-oxa-6-azaspiro[3.3]heptane2-azaspiro[3.3]heptaneImpact on Drug Design
Basicity (

)
~8.3~9.5 – 9.8 >10.5Critical: Spirocycles are significantly more basic. This can reduce membrane permeability unless mitigated by EWGs.
Lipophilicity (

)
Baseline-0.5 to -1.2+0.2 to +0.5Oxa-spirocycles lower

(improved metabolic stability). Carbo-spirocycles may slightly raise it.
Solubility HighVery High HighThe rigid 3D structure disrupts crystal lattice packing, often enhancing thermodynamic solubility.
Metabolic Stability (

)
Low/ModerateHigh HighSpirocycles lack the labile

-protons adjacent to the ether oxygen, blocking oxidative metabolism.
hERG Liability LowModerateModerateHigher basicity correlates with increased hERG risk; requires monitoring.
The Basicity Trap

A common failure mode in adopting spirocycles is neglecting the


 shift. In morpholine, the oxygen is 

to the nitrogen, exerting a strong inductive electron-withdrawing effect (

~8.3). In 2-oxa-6-azaspiro[3.3]heptane, the oxygen is geometrically distant and the bridgehead carbons shield the nitrogen, raising the

to nearly 10.
  • Correction Strategy: To maintain permeability, consider flanking the spiro-amine with electron-withdrawing groups (e.g., fluorines) or using it in amide/carbamate linkages where

    
     is irrelevant.
    

Part 3: Metabolic Stability (ADME)

Morpholines are notorious for oxidative ring opening (via CYP450) or N-oxide formation. Azaspirocycles mitigate this through two mechanisms:

  • Steric Shielding: The bulk of the cyclobutane rings hinders the approach of metabolic enzymes to the nitrogen lone pair.

  • Elimination of Labile Sites: The 2-oxa-6-azaspiro[3.3]heptane scaffold removes the protons on the carbon

    
     to the oxygen, a primary site of metabolic attack in morpholines.
    
Workflow: Metabolic Stability Assessment

ADME cluster_assay Microsomal Incubation Protocol start Compound Library (Morpholine vs Spiro) step1 Incubation (HLM/RLM + NADPH) 37°C, pH 7.4 start->step1 step2 Time-Point Sampling (0, 5, 15, 30, 60 min) step1->step2 step3 Quenching (Cold ACN + Internal Std) step2->step3 analysis LC-MS/MS Analysis (Parent Depletion) step3->analysis calc Calculate CL_int & t_1/2 analysis->calc

Figure 2: Standard workflow for assessing Intrinsic Clearance (


).

Part 4: Experimental Protocols

Protocol 1: Potentiometric Determination

Rationale: Accurate


 is essential due to the significant basicity shift between morpholines and spirocycles.
  • Preparation: Dissolve compound (0.5 mg) in 20 mL of ionic strength-adjusted water (0.15 M KCl). Ensure the vessel is purged with

    
     to remove dissolved 
    
    
    
    (which alters pH).
  • Calibration: Calibrate the glass electrode using a three-point standard (pH 4.0, 7.0, 10.0). Validation: Slope must be >98%.

  • Titration: Titrate with 0.1 M HCl or KOH. Collect data points every 0.1 pH unit change.

  • Analysis: Use the Bjerrum plot method.

    • Self-Validation Check: If the compound precipitates (common with spirocycles at high pH), the titration curve will distort. Use a co-solvent method (Methanol/Water) at three different ratios (e.g., 20%, 30%, 40%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

Protocol 2: Comparative Microsomal Stability

Rationale: To prove the "metabolic shield" hypothesis.

  • System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Substrate: 1 µM test compound (Morpholine analog vs. Spiro analog).

    • Note: Keep concentration < 1 µM to ensure first-order kinetics (

      
      ).
      
  • Initiation: Pre-incubate (5 min at 37°C). Start reaction with NADPH-regenerating system (1 mM NADP, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, 45 min into 150 µL ice-cold acetonitrile containing Tolbutamide (internal standard).

  • Data Processing: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Calculation:

      
      .
      
    • Success Criterion: The spirocycle should demonstrate a

      
       reduction in 
      
      
      
      compared to the morpholine parent to justify the synthetic complexity.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis.[1] Angewandte Chemie International Edition, 49(48), 9052-9067. Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Journal of Medicinal Chemistry, 53(8), 3227-3246. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and ADMET. Drug Discovery Today, 14(19-20), 1011-1020. Link

  • Barnes-Seeman, D., et al. (2014). Expanding the medicinal chemist's toolbox: Comparing the physicochemical properties of cyclic amines and their N-oxides. ACS Medicinal Chemistry Letters, 5(5), 554-558. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Azaspiro[3.5]nonane Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical reagents is a cornerstone of both safety and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Azaspiro[3.5]nonane trifluoroacetate, a specialized chemical compound. Adherence to these procedures is crucial for ensuring a safe laboratory environment and minimizing environmental impact.

The fundamental principle governing the disposal of 1-Azaspiro[3.5]nonane trifluoroacetate is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste containers.[1] The trifluoroacetate component, derived from the strong and corrosive trifluoroacetic acid (TFA), necessitates careful handling and disposal protocols.

Core Principles of Waste Management

Effective and safe disposal of 1-Azaspiro[3.5]nonane trifluoroacetate hinges on the following core principles:

  • Waste Segregation: This compound and its waste must be kept separate from other waste streams. It is particularly important to avoid mixing it with incompatible materials such as strong bases or oxidizing agents.[1][2]

  • Proper Containerization: Utilize designated, leak-proof, and clearly labeled hazardous waste containers that are chemically compatible with the waste.

  • Clear Labeling: All waste containers must be explicitly labeled with "Hazardous Waste," the full chemical name "1-Azaspiro[3.5]nonane trifluoroacetate," and any relevant hazard symbols.[2]

  • Use of Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat when handling the compound and its waste.[2][3]

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 1-Azaspiro[3.5]nonane trifluoroacetate.

cluster_start Start: Handling 1-Azaspiro[3.5]nonane trifluoroacetate cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_storage Storage & Disposal start Identify Waste Stream (Solid or Liquid) solid_ppe Wear appropriate PPE: safety goggles, gloves, lab coat. start->solid_ppe Solid Waste liquid_ppe Wear appropriate PPE: safety goggles, gloves, lab coat. start->liquid_ppe Liquid Waste solid_waste Collect in a labeled, sealed hazardous waste container. solid_spill For solid spills, sweep carefully to avoid dust and place in the waste container. solid_waste->solid_spill solid_ppe->solid_waste storage Store sealed waste container in a designated, secure area. solid_spill->storage liquid_waste Collect in a dedicated, sealed, labeled hazardous waste container. liquid_spill For liquid spills, absorb with inert material and place in the waste container. liquid_waste->liquid_spill liquid_ppe->liquid_waste liquid_spill->storage contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. storage->contact_ehs documentation Provide accurate information on the waste contents to EHS. contact_ehs->documentation

Caption: Disposal workflow for 1-Azaspiro[3.5]nonane trifluoroacetate.

Step-by-Step Disposal Protocols

The following detailed protocols provide a clear, actionable plan for the safe disposal of both solid and liquid forms of 1-Azaspiro[3.5]nonane trifluoroacetate.

Protocol 1: Disposal of Solid 1-Azaspiro[3.5]nonane trifluoroacetate
StepProcedureRationale
1 Personal Protective Equipment (PPE) Before handling, ensure you are wearing chemical safety goggles, chemical-resistant gloves, and a lab coat to prevent skin and eye contact.[2][3]
2 Waste Collection Carefully transfer the solid waste into a designated and clearly labeled hazardous waste container. Avoid creating dust during the transfer.[4]
3 Labeling Securely close the container and label it as "Hazardous Waste: Solid 1-Azaspiro[3.5]nonane trifluoroacetate."
4 Storage Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[2]
5 Disposal Request Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor.
Protocol 2: Disposal of Liquid Waste Containing 1-Azaspiro[3.5]nonane trifluoroacetate
StepProcedureRationale
1 Personal Protective Equipment (PPE) Always wear chemical safety goggles, chemical-resistant gloves, and a lab coat when handling liquid waste containing this compound.[2][3]
2 Waste Collection Collect all liquid waste in a dedicated and properly labeled hazardous waste container.[2] Do not mix with other waste streams.
3 Container Management Keep the waste container tightly closed when not in use to prevent the release of vapors.
4 Storage and Disposal Store the container in a designated hazardous waste area and arrange for disposal through your EHS department.[2]
Protocol 3: Management of Contaminated Materials
StepProcedureRationale
1 Solid Contaminated Materials Items such as pipette tips, tubes, and gloves that have come into contact with 1-Azaspiro[3.5]nonane trifluoroacetate should be considered hazardous waste. Collect these in a designated, labeled, and sealed plastic bag or container.[1]
2 Sharps Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[1]
3 Glassware Decontamination Reusable glassware should be decontaminated. Rinse the glassware with a suitable solvent (e.g., ethanol or methanol) to remove any residual compound. Collect the rinsate as hazardous liquid waste.[1]

Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

  • For Solid Spills: Carefully sweep up the material to avoid creating dust and place it into the designated hazardous chemical waste container.[4]

  • For Liquid Spills: Contain the spill with an inert absorbent material and then place the material into the designated hazardous waste container.[5]

After cleaning up a spill, ensure the area is well-ventilated.[4]

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azaspiro[3.5]nonane trifluoroacetate
Reactant of Route 2
1-Azaspiro[3.5]nonane trifluoroacetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.